3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZULLSDLGAQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374401 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-08-7 | |
| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. As a specialized fluorinated aromatic ketone, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic route via Friedel-Crafts acylation, and an analysis of its chemical reactivity based on the interplay of its functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique molecule in their work.
Introduction
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, with CAS Number 845823-08-7, is an intriguing molecule that combines several key functional groups which impart a unique set of electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the adjacent carbonyl group and the overall electronic nature of the molecule.[1][2] In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4]
Conversely, the aromatic ring is substituted with two electron-donating methyl groups and a strongly electron-donating methoxy group. This electron-rich aromatic system is poised for specific reactivity in electrophilic aromatic substitution reactions and influences the overall polarity and solubility of the compound. This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the key identifiers and predicted physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 845823-08-7 | [5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [5] |
| Molecular Weight | 232.20 g/mol | |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [6] |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [6] |
| Predicted Boiling Point | Not available | - |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the compound's structure.
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | Aromatic C-H (positions 2' and 6') |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
| ~2.3 | s | 6H | Methyl (-CH₃) |
The carbon NMR spectrum will be characterized by the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.
| Chemical Shift (ppm) | Assignment |
| ~185 | Carbonyl (C=O) |
| ~160 | Aromatic C-O |
| ~135 | Aromatic C-C(O) |
| ~130 | Aromatic C-CH₃ |
| ~125 | Aromatic C-H |
| ~117 (q, J ≈ 290 Hz) | Trifluoromethyl (-CF₃) |
| ~55 | Methoxy (-OCH₃) |
| ~16 | Methyl (-CH₃) |
A single signal is expected in the fluorine NMR spectrum due to the chemical equivalence of the three fluorine atoms.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -72 | s | -CF₃ |
The IR spectrum will show characteristic absorption bands for the carbonyl and other functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1710 | C=O (ketone) stretch |
| ~1600, ~1480 | C=C (aromatic) stretch |
| ~1250-1050 | C-F stretch (strong) |
| ~1250, ~1030 | C-O (ether) stretch |
| ~2950 | C-H (aliphatic) stretch |
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 232 | [M]⁺ |
| 217 | [M - CH₃]⁺ |
| 163 | [M - CF₃]⁺ |
| 135 | [M - COCF₃]⁺ |
Synthesis
A plausible and efficient method for the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is through the Friedel-Crafts acylation of 2,4-dimethylanisole with trifluoroacetic anhydride.[7] The electron-rich nature of the 2,4-dimethylanisole ring facilitates this electrophilic aromatic substitution.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.
Detailed Experimental Protocol (Predicted)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Substrate Addition: Dissolve 2,4-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Dissolve trifluoroacetic anhydride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Chemical Reactivity
The chemical reactivity of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is dictated by the interplay of its three key functional components: the trifluoroacetyl group, the aromatic ring, and the activating substituents.
The Trifluoroacetyl Group
The strongly electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic.[2][8] This makes the ketone susceptible to nucleophilic attack, a key feature in many synthetic transformations. Compared to its non-fluorinated analog, acetophenone, this compound will exhibit enhanced reactivity towards nucleophiles.[9]
The Aromatic Ring
The benzene ring is highly activated due to the presence of two methyl groups and one methoxy group, all of which are electron-donating. The methoxy group, in particular, is a strong activating group. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions.
Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents will govern the position of further substitution on the aromatic ring. The methoxy group is a powerful ortho-, para-director. The two methyl groups are also ortho-, para-directors. The trifluoroacetyl group is a deactivating meta-director. The combined effect of the activating groups will strongly direct incoming electrophiles to the positions ortho to the methoxy group (positions 3' and 5' are already substituted) and ortho/para to the methyl groups. The most likely position for further electrophilic attack is the 2' or 6' position, ortho to a methyl group and meta to the other methyl and the methoxy group.
Caption: A diagram illustrating the electronic influences of the functional groups.
Potential Applications
While specific applications for this molecule have not been extensively reported, its structure suggests significant potential in several areas of chemical research and development.
Medicinal Chemistry
The trifluoromethylketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of certain enzymes, particularly serine and cysteine proteases.[10][11] The electron-rich aromatic portion of the molecule could be tailored to interact with specific receptor pockets. Therefore, this compound could serve as a valuable scaffold for the design of novel therapeutic agents.
Materials Science
Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. Trifluoroacetophenone derivatives can be used as monomers in the synthesis of such polymers. The specific substitution pattern on the aromatic ring of this molecule could be exploited to fine-tune the properties of resulting materials.
Conclusion
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a molecule with a rich and complex chemical character. The convergence of a highly electrophilic trifluoroacetyl group with an electron-rich, substituted aromatic ring creates a platform for diverse chemical transformations and potential applications. While further experimental validation of its properties and reactivity is needed, the foundational chemical principles outlined in this guide provide a strong basis for its exploration in the fields of drug discovery, agrochemicals, and materials science.
References
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026-01-15). Inorganic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]
-
A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. (2024-07-17). ChemRxiv. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Molecules. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]
-
Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. [Link]
-
4'-Methoxy-2,2,2-trifluoroacetophenone. SpectraBase. [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014-04-15). The Journal of Organic Chemistry. [Link]
-
2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. ChemBK. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010-02-23). Molecules. [Link]
-
15 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017-12-01).
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]
-
Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional. (2022-02-07). Yanbu Journal of Engineering and Science. [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020-10-15). YouTube. [Link]
-
Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
-
4'-Methoxy-2,2,2-trifluoroacetophenone. NIST WebBook. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (2009-02-18). Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 8. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 845823-08-7)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 845823-08-7, identified as 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.[1][2][3] In the absence of extensive direct experimental data for this specific molecule, this document synthesizes available information, draws logical inferences from structurally analogous compounds, and outlines robust experimental protocols for empirical validation. This approach is designed to equip researchers with the foundational knowledge necessary for informed decision-making in experimental design, formulation development, and analytical method development.
Chemical Identity and Molecular Structure
The compound is systematically named 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone.[3][4] Its molecular formula is C₁₁H₁₁F₃O₂, corresponding to a molecular weight of 232.20 g/mol .[3]
| Identifier | Value | Source |
| CAS Number | 845823-08-7 | [1][3] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [3][4] |
| Synonyms | 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | [1][3] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [3] |
| Molecular Weight | 232.20 g/mol | [3] |
| InChI | InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | [4] |
| InChIKey | TUZULLSDLGAQMV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [3] |
The molecular structure, characterized by a trifluoroacetyl group attached to a substituted phenyl ring, is depicted below. This substitution pattern significantly influences the compound's electronic properties and, consequently, its reactivity and spectroscopic characteristics.
Caption: Molecular structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction |
| Physical Form | Solid | [5] |
| Melting Point | 30 - 45 °C | Based on the melting point of 35-36 °C for the analog 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone.[6] The additional methyl groups may slightly alter the crystal packing and thus the melting point. |
| Boiling Point | 200 - 225 °C | Based on the boiling points of 205-208 °C for 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone[6] and 218.3 °C for 3'-chloro-5'-fluoro-2,2,2-trifluoroacetophenone.[7] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetone, DMSO, DMF). Sparingly soluble in water. | The principle of "like dissolves like" suggests solubility in polar aprotic and polar protic organic solvents.[8] The analog 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone is soluble in most organic solvents.[6] The presence of the polar carbonyl and ether groups, along with the nonpolar aromatic ring and alkyl groups, supports this prediction. |
| pKa | Not readily predictable | The acidity of the α-protons is negligible. The basicity of the carbonyl oxygen and ether oxygen would be very low. |
Spectroscopic Profile
While specific spectra for CAS 845823-08-7 are not publicly available, a detailed prediction of its spectral characteristics can be made based on the known spectroscopic behavior of acetophenone derivatives and related fluorinated compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is anticipated to appear in the range of 1680-1700 cm⁻¹.[9] Other expected characteristic absorption bands are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretch | 1680 - 1700 |
| C-F | Stretch | 1100 - 1300 (strong, multiple bands) |
| Aromatic C=C | Stretch | 1580 - 1620 and 1450 - 1500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |
| C-O (ether) | Stretch | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide distinct signals for the aromatic, methoxy, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H | ~7.0 - 7.5 | Singlet | 2H | The two aromatic protons are in identical chemical environments, shielded by the methoxy group and flanked by methyl groups. |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Typical range for a methoxy group attached to an aromatic ring. |
| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups on the aromatic ring are equivalent. |
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, methoxy, and methyl carbons. The trifluoromethyl group will also influence the spectrum.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~180 - 190 | Deshielded due to the electronegativity of the oxygen and the electron-withdrawing effect of the trifluoromethyl group. |
| C-CF₃ | ~115 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| Aromatic C (substituted) | ~120 - 160 | The exact shifts will depend on the electronic effects of the substituents. The carbon attached to the methoxy group will be the most shielded. |
| Methoxy (-OCH₃) | ~55 - 60 | Typical range for an aromatic methoxy group. |
| Methyl (-CH₃) | ~15 - 20 | Typical range for methyl groups on an aromatic ring. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak (M⁺) at m/z 232. The fragmentation pattern will likely be dominated by the loss of the trifluoromethyl group and cleavage at the carbonyl group.
| Ion | m/z | Proposed Structure |
| [M]⁺ | 232 | C₁₁H₁₁F₃O₂⁺ |
| [M - CF₃]⁺ | 163 | [C₁₀H₁₁O₂]⁺ |
| [M - COCF₃]⁺ | 135 | [C₉H₁₁O]⁺ |
| [CF₃]⁺ | 69 | CF₃⁺ |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of CAS 845823-08-7, the following standard experimental protocols are recommended.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Solubility
Caption: Workflow for Solubility Determination.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be chosen.
-
Procedure: A known mass of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., by vortexing or stirring) for a sufficient period to ensure equilibrium is reached.
-
Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If not, the amount of dissolved solute can be quantified by techniques such as HPLC or UV-Vis spectroscopy after filtration.
Acquisition of Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.
-
Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
Conclusion
While a complete experimental dataset for CAS 845823-08-7 is not yet publicly available, this technical guide provides a robust and scientifically grounded framework for understanding its physicochemical characteristics. The predictions for its physical properties and spectroscopic profile, based on established chemical principles and data from closely related analogs, offer a valuable starting point for researchers. The outlined experimental protocols provide a clear path for the empirical validation of these properties. This comprehensive approach ensures that scientists and developers can proceed with a high degree of confidence when incorporating this compound into their research and development workflows.
References
-
StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 845823-08-7 | Catalog BD-A328295. Retrieved from [Link]
-
ResearchGate. (2015). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Image]. Retrieved from [Link]
-
ResearchGate. (2018). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0219475). Retrieved from [Link]
-
Chemsrc. (n.d.). 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2,2-TRIFLUORO-1-[4-METHOXY-(2,3,5,6-(2)H4)-PHENYL]-ETHANONE-OXIME. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-2-(4-trifluoromethylphenyl)-ethanone - 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Image]. Retrieved from [Link]
-
ChemBK. (2024). 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Wako. (n.d.). V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile). Retrieved from [Link]
-
The Good Scents Company. (n.d.). potassium carbonate. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
- 5. CAS#:845823-07-6 | 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE | Chemsrc [chemsrc.com]
- 6. 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE [chembk.com]
- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 8. Solvent - Wikipedia [en.wikipedia.org]
- 9. app.studyraid.com [app.studyraid.com]
Introduction: The Strategic Importance of the Trifluoromethyl Group
An In-depth Technical Guide to the Synthesis of Substituted Trifluoroacetophenones for Pharmaceutical and Agrochemical Research
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1] Among these, the trifluoromethyl (CF₃) group is preeminent, valued for its profound ability to modulate the physicochemical and biological properties of a molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it an indispensable tool for medicinal chemists seeking to enhance a drug candidate's efficacy, pharmacokinetic profile, and binding affinity.[2][3] The carbon-fluorine bond's strength (approximately 485 kJ/mol) renders the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[2]
Substituted trifluoroacetophenones are a critical class of chemical intermediates that serve as versatile precursors for introducing the trifluoromethyl keto moiety into more complex molecular architectures.[4][5] The electron-withdrawing effect of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making these compounds highly reactive towards nucleophilic attack and ideal starting materials for a wide array of synthetic transformations.[5] This guide provides a comprehensive overview of the principal synthetic pathways to access these valuable building blocks, offering field-proven insights, detailed protocols, and comparative analysis for researchers, scientists, and drug development professionals.
Core Synthetic Pathways
The synthesis of substituted trifluoroacetophenones can be broadly categorized into three major strategies: Friedel-Crafts acylation, reactions involving organometallic reagents, and modern cross-coupling methodologies. The choice of pathway is often dictated by the substitution pattern of the target aromatic ring, functional group tolerance, and scalability.
Friedel-Crafts Trifluoroacetylation
The Friedel-Crafts acylation is a classic and direct method for forming an aryl-ketone bond via electrophilic aromatic substitution.[6] In this pathway, an aromatic compound reacts with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid or Brønsted acid catalyst.[6][7]
Mechanism and Causality:
The reaction is initiated by the formation of a highly electrophilic trifluoroacylium ion (CF₃CO⁺) or a polarized complex between the acylating agent and the acid catalyst.[6] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores aromaticity and yields the desired trifluoroacetophenone.
The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used, but superacids like trifluoromethanesulfonic acid (TfOH) have proven to be highly effective, often acting as both catalyst and solvent.[7][8] For activated aromatic systems (e.g., anisole, xylenes), the reaction can proceed under milder conditions, sometimes using a combination of TFAA and a milder Lewis acid like bismuth triflate.[9] However, for deactivated or electron-poor aromatic compounds, the reaction can be sluggish or fail entirely, representing a key limitation of this method.[6]
Diagram: Friedel-Crafts Trifluoroacetylation Pathway
Caption: General workflow for Friedel-Crafts trifluoroacetylation.
Experimental Protocol: Synthesis of 2,4,5-Trifluoroacetophenone via Friedel-Crafts Acylation [8]
This protocol is adapted from a patented procedure for the selective acylation of 1,2,4-trifluorobenzene.[8]
-
Reagent Preparation: To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 1,2,4-trifluorobenzene (1.0 mol).
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.1 to 1.5 mol) to the stirred trifluorobenzene. The addition may be exothermic.
-
Acylation: Heat the mixture to approximately 60-80°C. Slowly add acetyl chloride (1.0 to 1.2 mol) dropwise to the reaction mixture. Note: While the patent uses acetyl chloride, for trifluoroacetylation, trifluoroacetyl chloride or TFAA would be the analogous reagent.
-
Reaction Monitoring: Maintain the reaction temperature at 80-100°C for 2 to 5 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4,5-trifluoroacetophenone.[8]
Synthesis via Organometallic Reagents (Grignard Reaction)
The use of organometallic reagents, particularly Grignard reagents (organomagnesium halides), is one of the most versatile and widely employed methods for synthesizing trifluoroacetophenones.[10][11] This approach is particularly useful for aromatic systems that are not amenable to Friedel-Crafts acylation.
Mechanism and Causality:
The core of this method involves the reaction of a pre-formed arylmagnesium halide (Ar-MgX) with an electrophilic trifluoroacetyl source.
-
Grignard Reagent Formation: An aryl halide (bromide or iodide is preferred) reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the aryl Grignard reagent. This step inverts the polarity of the aromatic carbon, transforming it from an electrophilic to a highly nucleophilic center.
-
Nucleophilic Acylation: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. Common trifluoroacetyl sources include ethyl trifluoroacetate, trifluoroacetic anhydride, or N-(trifluoroacetyl)piperidine.[12] This addition leads to a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (e.g., ethoxide) to furnish the final ketone product.
This pathway offers excellent regiochemical control, as the position of the trifluoroacetyl group is determined by the initial position of the halogen on the aromatic ring. It also tolerates a broader range of functional groups compared to the often harsh conditions of Friedel-Crafts reactions.
Diagram: Grignard Pathway to Trifluoroacetophenones
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.cn]
- 7. mdpi.com [mdpi.com]
- 8. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 12. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This compound belongs to the class of aromatic trifluoromethyl ketones, a significant structural motif in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group.[1][2][3] Trifluoromethyl ketones are known for their potential as enzyme inhibitors and as versatile intermediates in the synthesis of complex pharmaceutical agents.[2][3] This document will delve into the theoretical and practical aspects of this molecule, offering insights into its synthesis via Friedel-Crafts acylation, and detailing the expected spectroscopic signatures for its definitive identification. The methodologies presented herein are designed to be self-validating, providing researchers with the necessary details to confidently synthesize and characterize this compound for further investigation and application in drug discovery and development.
Introduction: The Significance of Aromatic Trifluoromethyl Ketones
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, imparts a range of desirable properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate biological activity.[4] Aromatic trifluoromethyl ketones (TFMKs) are a class of compounds that leverage these attributes, making them valuable precursors and active pharmacophores in their own right.[2][3] The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making TFMKs susceptible to nucleophilic attack and capable of forming stable hydrates, a key feature in their mechanism of action as enzyme inhibitors.[5][6]
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (DMFA) is a specific example of an aromatic trifluoromethyl ketone with potential applications in medicinal chemistry and materials science. Its substituted phenyl ring offers multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide will provide a detailed exploration of the molecular architecture of DMFA, from its fundamental properties to its synthesis and rigorous characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is characterized by a central ketone functional group, with a trifluoromethyl group attached to the carbonyl carbon and a 3,5-dimethyl-4-methoxyphenyl group on the other side.
Table 1: Physicochemical Properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [7][8][9] |
| Molecular Weight | 232.20 g/mol | [7][8][9] |
| CAS Number | 845823-08-7 | [7][8][9] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [9] |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [9] |
| Appearance | Predicted: Colorless to light yellow solid or oil |
The presence of the electron-donating methoxy and dimethyl groups on the aromatic ring, in conjunction with the strongly electron-withdrawing trifluoromethyl group, creates a unique electronic environment within the molecule. This electronic push-pull system can influence the reactivity of both the aromatic ring and the carbonyl group.
Synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
The synthesis of aromatic trifluoromethyl ketones can be achieved through various methods, including the trifluoromethylation of carboxylic acids or their derivatives.[1][10][11][12] A highly effective and direct approach for the synthesis of DMFA is the Friedel-Crafts acylation of 2,6-dimethylanisole with a trifluoroacetylating agent.[13][14]
Proposed Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[14] In this case, 2,6-dimethylanisole serves as the activated aromatic substrate, and trifluoroacetic anhydride is the trifluoroacetylating agent. The Lewis acid, typically aluminum chloride (AlCl₃), activates the anhydride, facilitating the electrophilic aromatic substitution.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
Biological activity of trifluoromethyl ketones
An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Ketones
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical properties, biological mechanisms, and therapeutic applications of trifluoromethyl ketones (TFMKs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to illuminate the pivotal role of TFMKs in modern pharmacology.
Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Moiety
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern molecular design.[1] The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[2][3] When this group is appended adjacent to a ketone, it creates the trifluoromethyl ketone (TFMK) warhead—a functional group of remarkable versatility and potency.
TFMKs are a class of compounds recognized for their value as synthetic targets and as powerful intermediates in the creation of fluorinated pharmaceuticals.[4] Their utility stems from a unique confluence of properties:
-
Enhanced Electrophilicity: The potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon of a TFMK highly electrophilic and susceptible to nucleophilic attack.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which enhances resistance to oxidative metabolism by cytochrome P450 enzymes, often leading to longer in vivo half-lives.[2]
-
Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes—a critical factor for oral drug absorption and cellular uptake.[2][3]
This guide will dissect the core mechanisms of TFMK bioactivity, survey their application across different enzyme classes, address critical drug development challenges, and provide actionable experimental protocols for their characterization.
The Fundamental Mechanism: Reversible Covalent Inhibition
The primary mechanism by which TFMKs exert their biological activity is through the inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[5] The process is a sophisticated form of reversible covalent inhibition that leverages the unique chemistry of the TFMK moiety.
Formation of a Stable Tetrahedral Intermediate
The highly electrophilic carbonyl carbon of the TFMK is readily attacked by nucleophilic residues—such as the hydroxyl group of serine or the thiol group of cysteine—found in the active sites of these enzymes.[5] This attack does not lead to an irreversible bond but rather to the formation of a stable, tetrahedral hemiketal or hemithioketal , respectively.[5]
This covalent adduct is often remarkably stable, yet the reaction remains reversible. The stability of this intermediate is key to the potency of TFMK inhibitors.
Mimicking the Transition State
In aqueous environments, the TFMK moiety exists in equilibrium between its ketone form and a hydrated, gem-diol form.[1][5] This hydrated structure is a powerful transition-state analog for the hydrolysis of peptide bonds.[1][6] Because enzymes function by stabilizing the transition state of a reaction, they have a very high affinity for molecules that mimic this state. The hydrated TFMK effectively "tricks" the enzyme into a high-affinity, yet non-productive, binding event, leading to potent inhibition.[6]
Caption: General mechanism of serine protease inhibition by a TFMK.
Therapeutic Targets and Applications of TFMK Inhibitors
The unique inhibitory mechanism of TFMKs has been successfully leveraged against a wide array of enzyme targets implicated in human disease.
Cysteine and Serine Protease Inhibition
TFMKs are widely recognized as potent inhibitors of serine and cysteine proteases.[5] This has led to their development for various therapeutic indications.
-
Caspases: This family of cysteine-aspartate proteases are central regulators of apoptosis (programmed cell death) and inflammation.[7] Dysregulation of caspase activity is linked to numerous diseases, including cancer and neurodegenerative disorders.[7] Peptidyl TFMKs have been designed as potent caspase inhibitors to modulate these pathways.
-
Cathepsins: These are lysosomal proteases (primarily cysteine proteases) that play roles in cellular protein turnover.[7] Upregulation of certain cathepsins, like Cathepsin B, is implicated in tumor progression and metastasis.[7] TFMKs have been shown to be effective inhibitors of these enzymes.[7][8]
-
Viral Proteases: Many viruses, including SARS-CoV, rely on proteases to cleave viral polyproteins into functional units essential for replication.[5] TFMKs have been successfully developed as inhibitors of the SARS-CoV 3CL protease, which is a cysteine protease, highlighting their potential as antiviral agents.[5][9]
| Inhibitor Class | Target Enzyme | Disease Area | Potency (Example) |
| Peptidyl TFMK | Caspases | Cancer, Inflammation | Broad-spectrum caspase inhibitors |
| Z-Phe-Ala-TFMK | Cathepsin B | Cancer | Slow-binding reversible inhibition[8] |
| Peptidyl TFMK | SARS-CoV 3CLpro | Viral Infections | Ki = 0.3 μM (time-dependent)[5] |
| Tetrapeptide TFMK | Human Leukocyte Elastase | Inflammation | Competitive, slow, tight-binding inhibition[5] |
Histone Deacetylase (HDAC) Inhibition
Beyond proteases, TFMKs have emerged as effective zinc-binding groups for inhibiting metalloenzymes like histone deacetylases (HDACs).[10][11] HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy.
In this context, the hydrated TFMK chelates the catalytic zinc ion in the HDAC active site. However, a significant challenge with TFMK-based HDAC inhibitors is their rapid in vivo metabolic reduction to inactive alcohols.[10] To overcome this, metabolically stable surrogates like trifluoropyruvamides (TFPAs) have been designed. The additional electron-withdrawing group in TFPAs further stabilizes the active hydrate form, preventing its reduction and preserving inhibitory activity.[10]
Caption: The dual fate of TFMK HDAC inhibitors: therapeutic inhibition vs. metabolic inactivation.
Pharmacokinetics and Drug Development Challenges
While the TFMK moiety offers significant advantages, its translation into a successful drug requires careful consideration of its pharmacokinetic properties and metabolic fate.
The Metabolic Instability of the Ketone
The primary liability of TFMKs in a therapeutic context is their susceptibility to in vivo reduction of the ketone carbonyl group.[10] This metabolic transformation converts the active ketone into a corresponding trifluoromethyl alcohol, which is typically inactive as an enzyme inhibitor.[10] This rapid metabolism has historically limited the clinical development of TFMK-based drug candidates.[10]
Potential for Off-Target Reactivity
The high electrophilicity of TFMKs, while essential for their desired inhibitory activity, also creates the potential for off-target reactions.[10] These "covalent warheads" can react with other biological nucleophiles, leading to toxicity or pan-assay interference compounds (PAINS) behavior.[10] Mitigating this requires careful molecular design to ensure selectivity for the intended target. The development of TFPAs is one such strategy, as the stabilized hydrate form is less susceptible to indiscriminate nucleophilic addition compared to the ketone form.[10]
Essential Experimental Protocols for TFMK Characterization
Rigorous and systematic evaluation is critical to understanding the biological activity of any new TFMK inhibitor. The following protocols provide a self-validating framework for characterization.
Protocol: Determination of IC₅₀ using an In Vitro Enzyme Assay
Causality: The half-maximal inhibitory concentration (IC₅₀) is the foundational metric for quantifying the potency of an inhibitor. This experiment determines the concentration of the TFMK required to reduce the activity of its target enzyme by 50% under specific assay conditions. It is a crucial first step for comparing the potency of different compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the fluorogenic or colorimetric substrate specific to the enzyme.
-
Prepare a serial dilution of the TFMK inhibitor in the assay buffer, typically ranging from picomolar to micromolar concentrations. A DMSO stock is common, ensuring the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted TFMK inhibitor to the wells. Include "no inhibitor" controls (enzyme + buffer) and "no enzyme" controls (substrate + buffer).
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step is critical, especially for time-dependent inhibitors.
-
-
Initiation of Reaction:
-
Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each inhibitor concentration from the linear phase of the progress curves.
-
Normalize the velocities relative to the "no inhibitor" control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Kinetic Analysis of Slow-Binding and Time-Dependent Inhibition
Causality: Many TFMKs exhibit time-dependent inhibition , where the potency of inhibition increases with the duration of pre-incubation between the enzyme and the inhibitor.[5] This "slow-binding" behavior is a hallmark of the mechanism involving the formation of the stable hemiketal/hemithioketal adduct.[5][12] A simple IC₅₀ value can be misleading for these compounds, as it will vary with pre-incubation time. A full kinetic analysis is required to determine the true affinity (Kᵢ) and the rates of association (kₒₙ) and dissociation (kₒff).
Methodology:
-
Continuous Rate Measurement:
-
In a fluorometer or spectrophotometer cuvette, mix the enzyme and assay buffer.
-
Add a specific concentration of the TFMK inhibitor.
-
After a very brief mixing period (<10 seconds), add the substrate to initiate the reaction and immediately begin recording the signal over an extended period (e.g., 30-60 minutes).
-
-
Progress Curve Analysis:
-
For slow-binding inhibitors, the resulting progress curves will be non-linear, showing an initial burst of activity that gradually slows to a new steady-state rate.
-
Fit each progress curve (at different inhibitor concentrations) to the equation for slow-binding inhibition: [P] = vₛt + (v₀ - vₛ)(1 - e^(-kₒbs*t)) / kₒbs where [P] is product concentration, v₀ is the initial rate, vₛ is the final steady-state rate, and kₒbs is the observed rate constant for the onset of inhibition.
-
-
Determination of Kinetic Parameters:
-
Plot the calculated kₒbs values against the inhibitor concentration [I].
-
The relationship between kₒbs and [I] reveals the specific mechanism (e.g., a one-step or two-step binding model). For a simple one-step model, this plot will be linear, and the data can be fitted to: kₒbs = kₒff + kₒₙ[I]
-
From this linear fit, the y-intercept gives kₒff (the dissociation rate constant) and the slope gives kₒₙ (the association rate constant).
-
The overall inhibition constant (Kᵢ) can then be calculated as Kᵢ = kₒff / kₒₙ .
-
Caption: A decision-making workflow for the kinetic characterization of a novel TFMK inhibitor.
Conclusion and Future Outlook
Trifluoromethyl ketones represent a powerful and versatile class of pharmacophores. Their ability to act as potent, reversible covalent inhibitors by mimicking the transition state of enzymatic hydrolysis makes them uniquely suited for targeting a host of hydrolytic enzymes. While challenges related to metabolic stability and potential off-target effects remain, the field has demonstrated a remarkable capacity for innovation. The rational design of next-generation TFMKs, such as the development of metabolically stable surrogates, continues to overcome these hurdles. As our understanding of enzyme structure and mechanism deepens, the targeted design of TFMK-based inhibitors will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.
References
-
Lin, Y.-L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(23), 6268-6272. [Link]
-
Oda, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 399-406. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Pharma Focus Asia. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones. [Link]
-
Kumar, V., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]
-
Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6273. [Link]
-
Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7, 464-470. [Link]
-
Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]
-
Piras, M., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3296. [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
Matyus, P., et al. (2009). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Acta Microbiologica et Immunologica Hungarica, 56(1), 53-64. [Link]
-
Ghosh, A., & Nevado, C. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]
-
Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6561-6568. [Link]
-
Sakagami, H., et al. (2008). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. In Vivo, 22(4), 483-487. [Link]
-
Bartesaghi, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 868. [Link]
-
Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. PubMed. [Link]
-
Cai, J., et al. (2010). Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6890-6894. [Link]
-
Akondi, S. M., & Padmanabhan, A. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Digital Commons@Georgia Southern. [Link]
-
Kim, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed. [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]
-
Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 29(5), 1146. [Link]
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]
Sources
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Fluorinated Acetophenone Derivatives: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in a Classic Scaffold
In the landscape of modern chemical synthesis, particularly within medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating molecular properties.[1][2] The fluorine atom, despite its simple nature, imparts profound changes due to its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] When applied to the acetophenone framework—a versatile and common building block in its own right—the results are a class of compounds with exceptional utility: the fluorinated acetophenone derivatives.[3][4]
These derivatives serve as pivotal intermediates in the synthesis of a vast array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and functional materials.[5][6][7] The presence of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target enzymes by participating in favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[2][8] This guide provides an in-depth exploration of the synthesis, unique chemical reactivity, and diverse applications of these critical chemical intermediates, offering both foundational knowledge and field-proven insights for the practicing scientist.
Part 1: The Impact of Fluorine on Acetophenone's Core Reactivity
The introduction of fluorine onto the acetophenone scaffold, whether on the aromatic ring or the acetyl side chain, fundamentally alters its electronic and steric profile. Understanding these changes is key to predicting reactivity and designing successful synthetic strategies.
-
Ring-Fluorinated Acetophenones: A fluorine atom on the phenyl ring acts as a strong electron-withdrawing group via the inductive effect. This influences the reactivity of the aromatic ring itself, particularly in reactions like nucleophilic aromatic substitution (SNAr), where it can activate the ring towards attack.[9] The position of the fluorine (ortho, meta, or para) also directs the regioselectivity of further electrophilic aromatic substitutions. The ortho-fluorine in 2'-fluoroacetophenone, for example, influences the acidity of the alpha-hydrogens and can sterically direct incoming reagents.[10]
-
α-Fluoroacetophenones: When fluorine is positioned on the carbon adjacent to the carbonyl (the α-carbon), it significantly increases the acidity of the remaining α-hydrogens, making enolate formation more facile.[10] This enhanced reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds. However, the carbonyl carbon itself becomes more electrophilic, which can influence its susceptibility to nucleophilic attack.
-
Trifluoromethyl (-CF3) Acetophenones: The trifluoromethyl group is a powerful electron-withdrawing and highly lipophilic moiety.[11] Its presence dramatically increases the stability of molecules against metabolic degradation and can significantly enhance binding potency.[11] These characteristics make trifluoromethylated acetophenones highly sought-after intermediates in drug and agrochemical development.[7][11][12]
Part 2: Core Synthetic Methodologies and Protocols
The synthesis of fluorinated acetophenones is a mature field with a variety of robust methods. The choice of strategy depends on the desired position of the fluorine atom(s).
Synthesis of Ring-Fluorinated Acetophenones
The most common and industrially scalable method for introducing an acetyl group to a pre-fluorinated aromatic ring is the Friedel-Crafts acylation.
Caption: Friedel-Crafts acylation workflow for synthesizing ring-fluorinated acetophenones.
Field Insight: The choice of Lewis acid and solvent is critical. While aluminum chloride (AlCl₃) is traditional, milder catalysts may be required for sensitive substrates to prevent side reactions. The reaction's primary advantage is its high yield and generally clean conversion for many fluorinated aromatics.[13]
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. After 15 minutes, add 1,3-difluorobenzene (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',4'-difluoroacetophenone.
Synthesis of α-Fluoroacetophenones
Direct fluorination at the α-position is typically achieved via an enolate or enol equivalent, which then reacts with an electrophilic fluorine source.
Caption: General workflow for the synthesis of α-fluoroacetophenones via electrophilic fluorination.
Field Insight: Selectfluor® (F-TEDA-BF₄) is a highly popular electrophilic fluorinating agent because it is a stable, non-toxic, and easy-to-handle crystalline solid, making it a safer alternative to reagents like fluorine gas.[14][15][16] The reaction mechanism involves the enol or enolate of the ketone attacking the electrophilic fluorine on the Selectfluor® reagent.[14]
Experimental Protocol: α-Fluorination of Acetophenone using Selectfluor®
-
Setup: In a round-bottom flask, dissolve the starting acetophenone (1.0 eq.) in a suitable solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the solution and stir. Causality: For substrates that readily form an enol, no additional base may be needed. For less acidic ketones, a base is added first to generate the enolate in situ.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for several hours to overnight. The optimal temperature and time depend on the reactivity of the specific acetophenone derivative.[14]
-
Monitoring: Track the disappearance of the starting material and the formation of the product using TLC or GC-MS.
-
Workup: After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by flash column chromatography on silica gel to obtain the pure α-fluoroacetophenone.
Comparison of Common Fluorinating Reagents
| Reagent Name | Type | Common Use | Advantages | Disadvantages |
| Selectfluor® | Electrophilic | α-Fluorination of ketones, fluorination of aromatics | Stable, easy to handle, safe, highly selective[15][16] | High molecular weight, can be expensive |
| NFSI | Electrophilic | α-Fluorination of carbonyls | Stable solid, effective | Can sometimes lead to side products |
| Potassium Fluoride (KF) | Nucleophilic | Halogen exchange (Halex) reactions | Inexpensive, readily available[15] | Low solubility, requires high temperatures or phase-transfer catalysts[15] |
| DAST | Nucleophilic | Deoxyfluorination of alcohols | Effective for converting alcohols to fluorides | Thermally unstable, potentially toxic[15] |
Part 3: Applications in Drug Discovery and Agrochemicals
The true value of fluorinated acetophenones lies in their role as versatile intermediates. Their functional handles—the carbonyl group, the aromatic ring, and the activated α-protons—allow for a multitude of subsequent chemical transformations.
Caption: Diverse applications stemming from the fluorinated acetophenone core scaffold.
-
Pharmaceutical Synthesis: Fluorinated acetophenones are foundational elements for a range of drug candidates.[5] For example, 4'-Fluoro-3'-nitroacetophenone is a scaffold for inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease.[17] They are also precursors for chalcones, which are α,β-unsaturated ketones known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[6][18]
-
Agrochemical Development: The trifluoromethyl group is particularly prevalent in modern agrochemicals due to the enhanced stability and potency it provides.[11] Intermediates like 2'-(Trifluoromethyl)acetophenone are crucial for building next-generation pesticides and herbicides with improved efficacy and better environmental profiles.[11] Similarly, other fluorinated acetophenones are used to create novel fungicides and herbicides.[5]
Conclusion
Fluorinated acetophenone derivatives represent a powerful convergence of a classic organic scaffold and the unique, property-enhancing effects of fluorine. Their synthesis is well-established, with robust and scalable methods like Friedel-Crafts acylation and modern electrophilic fluorinations providing access to a wide variety of structures. The predictable reactivity of these compounds, combined with the beneficial properties imparted by fluorine, ensures their continued and expanding role as indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. For the research scientist, a thorough understanding of their synthesis and reactivity is not just academic—it is a gateway to innovation.
References
- Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. (n.d.). Google Cloud.
- Agrochemical Innovation: The Role of 2'-(Trifluoromethyl)acetophenone. (n.d.). Google Cloud.
- The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (n.d.). Google Cloud.
- Synthesis of α-fluoroacetophenone. (n.d.). ResearchGate.
- Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal.
- Synthetic method of fluoroacetophenone. (n.d.). Google Patents.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Alfa Chemistry.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.
- 3′-Bromo-4′-fluoroacetophenone. (n.d.). Ossila.
- Fluorination Chemistry. (n.d.). Sigma-Aldrich.
- Comparative Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers. (n.d.). BenchChem.
- Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate.
- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- 4′-Fluoro-3′-nitroacetophenone. (n.d.). Ossila.
- How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. (2024). Guidechem.
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PubMed Central.
- Method for synthesizing trifluoromethyl acetophenone. (n.d.). Google Patents.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [guidechem.com]
- 13. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 845823-08-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for CAS 845823-08-7, identified as 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This document is intended for professionals in research and drug development who may handle this compound. The guide synthesizes available safety data, outlines best practices for laboratory use, and explains the scientific rationale behind these recommendations. It covers hazard identification, exposure control, emergency procedures, and proper disposal, with the aim of fostering a safe and compliant research environment.
Chemical and Physical Properties
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. Its molecular structure, featuring a trifluoromethyl group adjacent to the carbonyl moiety, significantly influences its reactivity and potential biological activity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This property is crucial for its application in chemical synthesis, particularly as an intermediate for active pharmaceutical ingredients.[2]
Table 1: Physicochemical Properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
| Property | Value | Source |
| CAS Number | 845823-08-7 | [3][4] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [3][4] |
| Molecular Weight | 232.2 g/mol | [3][4] |
| Appearance | Data not available; likely a solid or liquid at room temperature. | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available; likely soluble in organic solvents. |
Hazard Identification and Toxicological Profile
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
These classifications are based on data for similar acetophenone derivatives and should be considered the minimum expected hazards.[5]
Toxicological Summary:
-
Acute Toxicity: No specific LD50 or LC50 data has been found for this compound. However, related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin. Acute exposure to acetophenone vapor can cause skin irritation and transient corneal injury in humans.[6]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound's long-term effects. Studies on some acetophenones have shown potential for mutagenicity, particularly in the presence of metabolic activation.[7]
-
Mechanism of Toxicity: The primary hazard is expected to be irritation of the skin, eyes, and respiratory tract upon direct contact. The reactivity of the trifluoromethyl ketone moiety suggests it could potentially interact with biological nucleophiles, although specific mechanisms have not been elucidated for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is paramount when handling this research chemical.
Engineering Controls
All handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone should be conducted in a well-ventilated laboratory.
-
Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Glove Boxes: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box may be warranted.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe shoes are required. For larger scale operations, a chemically resistant apron is recommended.
-
Hand Protection: The choice of glove material is critical due to the aromatic and ketonic nature of the compound. Nitrile gloves offer poor resistance to aromatic ketones and should only be used for very brief, incidental contact.[8][9][10][11][12] For extended contact or immersion, more robust gloves are necessary.
Table 2: Glove Material Compatibility
Glove Material Recommendation for Aromatic Ketones Rationale & Citation Nitrile Poor (suitable for splash protection only) Degrades quickly upon contact with ketones and aromatic solvents.[8][9][10][11][12] Butyl Rubber Excellent Offers superior resistance to ketones and esters.[13][14][15] Viton® Good Provides good resistance to aromatic hydrocarbons, but may be less effective against ketones.[13] Causality behind Glove Selection: The molecular structure of glove polymers determines their resistance to different chemicals. Nitrile rubber, while broadly useful, has a polymer structure that is susceptible to swelling and degradation by ketones and aromatic solvents. Butyl rubber, a copolymer of isobutylene and isoprene, has a more tightly packed polymer matrix that is less permeable to these types of chemicals.
Safe Handling and Storage Procedures
Adherence to standardized procedures is essential for minimizing risk.
General Handling Workflow
The following diagram outlines a typical workflow for handling a research chemical like 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Caption: A stepwise workflow for the safe handling of research chemicals.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
Store away from sources of heat and ignition.
Emergency Procedures
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Accidental Release Measures
-
Small Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the laboratory and contact your institution's emergency response team.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards from Combustion: Thermal decomposition of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a valuable research chemical with potential hazards that require careful management. By understanding its chemical properties, implementing robust engineering controls, using appropriate personal protective equipment, and adhering to safe handling procedures, researchers can minimize their risk of exposure and maintain a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the potential risks, is the cornerstone of responsible scientific practice.
References
-
Are Nitrile Gloves Chemical Resistant?. (2025). HeighTech Safety. [Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024). SOSCleanroom.com. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). International Enviroguard. [Link]
-
Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025). HeighTech Safety. [Link]
-
Are Nitrile Gloves Chemical Resistant?. (2022). Primo Dental Products. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025). HeighTech Safety. [Link]
-
SOP for Chemicals (F to N). Zaera Research Group - University of California, Riverside. [Link]
-
Standard Operating Procedure - Hydrofluoric Acid. UNM Chemistry. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2023). BORIS Portal - University of Bern. [Link]
-
criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. CDC Stacks. [Link]
-
2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. (2012). Alfa Aesar. [Link]
-
The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. (1967). ACS Publications. [Link]
-
SAFETY DATA SHEET High Performance Fluorinated Solvent. (2015). Cloudinary. [Link]
-
Chemical Safety Guidelines - PMSF and HF Releasers. Duke University. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC - NIH. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison. [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. (1998). ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of North Carolina at Chapel Hill. [Link]
-
Mutagenicity of flavones, chromones and acetophenones in Salmonella typhimurium. New structure-activity relationships. (1983). PubMed. [Link]
-
Acetophenone. EPA. [Link]
-
Toxicology of fluorine-containing monomers. (1990). PubMed. [Link]
-
2,2,2-Trifluoroacetophenone. PubChem. [Link]
-
Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC. [Link]
-
Toxicology of the fluoroalkenes: review and research needs. (1977). PubMed. [Link]
-
3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. MySkinRecipes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. Mutagenicity of flavones, chromones and acetophenones in Salmonella typhimurium. New structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heightechsafety.com.au [heightechsafety.com.au]
- 9. soscleanroom.com [soscleanroom.com]
- 10. gloves.com [gloves.com]
- 11. primodentalproducts.com [primodentalproducts.com]
- 12. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. safetyware.com [safetyware.com]
- 16. daikinchemicals.com [daikinchemicals.com]
A Technical Guide to the Research Applications of Dimethyl-Methoxy-Trifluoro-Acetophenone Derivatives
This guide provides an in-depth exploration of the potential research applications of dimethyl-methoxy-trifluoro-acetophenone, a class of fluorinated aromatic ketones. While a single, universally defined isomer of this compound is not extensively documented, this document will focus on the versatile trifluoroacetophenone core and the influence of dimethyl and methoxy substitutions. By understanding the properties and reactivity of these structural motifs, researchers in medicinal chemistry, organic synthesis, and materials science can unlock a wide range of innovative applications.
The trifluoromethyl group (CF3) is a cornerstone of modern medicinal chemistry, often used to enhance the metabolic stability and lipophilicity of drug candidates.[1][2] When incorporated into the acetophenone framework, it creates a powerful building block for novel therapeutics and functional materials. The addition of dimethyl and methoxy groups further modulates the electronic and steric properties of the molecule, offering fine-tuned control over its reactivity and biological interactions.
This guide will delve into the synthesis, key reactions, and potential applications of this promising class of compounds, providing both theoretical insights and practical, step-by-step protocols to empower researchers in their scientific endeavors.
Physicochemical Properties and Synthetic Considerations
The trifluoroacetophenone core is characterized by the strong electron-withdrawing nature of the trifluoromethyl group, which significantly activates the carbonyl group towards nucleophilic attack. The substitution pattern of the dimethyl and methoxy groups on the aromatic ring will further influence the electronic properties and reactivity of the molecule.
General Synthesis of Trifluoroacetophenone Derivatives
Several synthetic routes to trifluoroacetophenone derivatives have been reported. A common approach involves the reaction of a Grignard reagent derived from a substituted bromobenzene with a trifluoroacetylating agent.
Example Protocol: Synthesis of 3'-Methoxy-2,2,2-trifluoroacetophenone [3]
This protocol describes the synthesis of a methoxy-substituted trifluoroacetophenone and can be adapted for dimethyl-methoxy-substituted analogues.
-
Reaction Setup: To a solution of 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), add 1.6 M n-butyllithium in hexane dropwise.
-
Grignard Formation: Stir the mixture for 10 minutes to facilitate the formation of the corresponding Grignard reagent.
-
Trifluoroacetylation: Add N,N-diethyltrifluoroacetamide to the reaction mixture and continue stirring for 2 hours at -78°C.[3]
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Synthesis Workflow
Caption: General synthesis of dimethyl-methoxy-trifluoro-acetophenone.
Applications in Medicinal Chemistry and Drug Discovery
The trifluoromethyl group is a valuable substituent in drug design due to its ability to block metabolic oxidation and increase a molecule's lipophilicity, which can improve cell membrane permeability.[1] Dimethyl-methoxy-trifluoro-acetophenone derivatives can serve as versatile scaffolds for the synthesis of novel therapeutic agents.
Synthesis of Bioactive Heterocycles
Trifluoroacetophenones are precursors to a variety of heterocyclic compounds with potential biological activity. For instance, they can be used to synthesize trifluoromethyl-substituted benzofuranols through photochemical cyclization.[4]
Protocol: Photochemical Synthesis of Trifluoromethylated Benzofuranols [4]
-
Reaction Setup: Prepare a dilute solution of an ortho-alkoxy trifluoroacetophenone in a polar aprotic solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the solution with a UV lamp (e.g., 370 nm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting benzofuranol derivative by column chromatography.
Photochemical Cyclization Pathway
Sources
The Ascendance of a Privileged Motif: A Technical Guide to the Discovery and History of Aryl Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, imparting profound effects on the biological and physicochemical properties of parent molecules. Among the various trifluoromethylated scaffolds, aryl trifluoromethyl ketones (TFMKs) have emerged as a particularly privileged motif. Their unique electronic properties, metabolic stability, and ability to act as potent enzyme inhibitors have cemented their importance in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery and history of aryl trifluoromethyl ketones, detailing the evolution of synthetic methodologies, the rationale behind experimental choices, and their transformative impact on medicinal chemistry.
The Dawn of a "Super-Methyl" Group: Early Recognition of the Trifluoromethyl Moiety
The journey of aryl trifluoromethyl ketones is intrinsically linked to the broader appreciation of the trifluoromethyl group in medicinal chemistry. The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s.[1] Chemists and pharmacologists began to recognize the CF₃ group as a "super-methyl" group, a bioisostere for a methyl or chloro group that could dramatically alter a molecule's properties.[1][2]
The potent electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine, significantly alters the electronic properties of aromatic rings.[3][4] This electronic perturbation can enhance binding affinity to biological targets, modulate pKa, and improve metabolic stability by blocking sites of oxidative metabolism.[2][3][5] The inherent strength of the carbon-fluorine bond contributes to this enhanced stability.[5] Furthermore, the lipophilicity of the CF₃ group can improve a drug's ability to cross biological membranes, a critical factor for bioavailability.[2][5] These unique characteristics set the stage for the deliberate incorporation of the trifluoromethyl group into bioactive molecules, paving the way for the development of aryl trifluoromethyl ketones.
The Synthetic Challenge: Forging the Ar-CO-CF₃ Bond
The synthesis of aryl trifluoromethyl ketones presented a significant challenge to early synthetic chemists. The unique electronic properties of the trifluoroacetyl group [-C(O)CF₃] made its direct introduction into organic molecules problematic.[6] Several key strategies have been developed over the years, each with its own set of advantages and limitations. These can be broadly categorized into oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions.[6]
Oxidation of Trifluoromethyl Alcohols: A Foundational Approach
One of the earliest and most straightforward methods for accessing aryl trifluoromethyl ketones is the oxidation of the corresponding trifluoromethyl alcohols.
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of electronic and steric properties that can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[1] Trifluoromethyl ketones (TFMKs) are a privileged class of compounds, serving not only as valuable synthetic intermediates but also as potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis.[2][3][4] This guide provides a comprehensive, field-tested protocol for the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a versatile building block for novel pharmaceutical and agrochemical discovery.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and efficient method for constructing the target aryl ketone is the Friedel-Crafts acylation.[5][6][7] This classic electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring.
Our retrosynthetic analysis identifies the key disconnection at the bond between the aromatic ring and the carbonyl carbon, leading back to the commercially available 2,6-dimethylanisole and a suitable trifluoroacetylating agent.
Figure 1: Retrosynthetic pathway for the target molecule.
Trifluoroacetic anhydride (TFAA) is selected as the acylating agent due to its high reactivity. The reaction requires a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate the highly electrophilic trifluoroacylium ion.[5][8]
Detailed Synthesis Protocol
This protocol has been optimized for safety, yield, and purity on a standard laboratory scale.
Materials and Equipment
| Reagent | Grade | CAS No. | Key Properties |
| 2,6-Dimethylanisole | ≥98% | 1004-66-6 | Starting Arene |
| Trifluoroacetic anhydride (TFAA) | ≥99% | 407-25-0 | Acylating Agent, Corrosive |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99.9% | 7446-70-0 | Lewis Acid, Moisture-Sensitive |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Solvent |
| Hydrochloric acid (HCl) | 1 M Aqueous | 7647-01-0 | Quenching/Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | 144-55-8 | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 | Drying Agent |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser with nitrogen/argon inlet
-
Ice-water bath
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Scheme
Figure 2: Overall synthesis reaction.
Step-by-Step Experimental Procedure
CAUTION: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aluminum chloride and trifluoroacetic anhydride are corrosive and react with moisture.[9][10]
-
Reaction Setup: Under a dry nitrogen atmosphere, charge a 250 mL three-neck flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM, 100 mL) and cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the AlCl₃ suspension. The mixture may become warm. Ensure the temperature is maintained at 0 °C.
-
Substrate Addition: Dissolve 2,6-dimethylanisole (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture via an addition funnel over 30-45 minutes. Maintain strict temperature control at 0 °C. A deep color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl (150 mL). This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Yield: 70-85%. Physical Appearance: White to off-white solid or a colorless oil. CAS Number: 845823-08-7[11][12]
Mechanistic Discussion
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[8][13]
Figure 3: Key mechanistic steps of the Friedel-Crafts acylation.
-
Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the trifluoroacetic anhydride, leading to the formation of a highly reactive trifluoroacylium ion (CF₃CO⁺). This species is a powerful electrophile.[6]
-
Electrophilic Attack: The electron-rich π-system of the 2,6-dimethylanisole ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The activating and ortho-, para-directing methoxy group, combined with the ortho-methyl groups, strongly directs the acylation to the C4 position.
-
Deprotonation: The [AlCl₃(OCOCF₃)]⁻ complex abstracts a proton from the sp³-hybridized carbon of the arenium ion, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[8] In practice, more than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone.[13]
Troubleshooting and Key Considerations
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Moisture contamination | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous grade solvents and reagents. |
| Inactive AlCl₃ | Use a fresh, unopened bottle of anhydrous AlCl₃. Avoid prolonged exposure to air. | |
| Incomplete reaction | Extend the reaction time at room temperature. Confirm consumption of starting material by TLC before quenching. | |
| Side Product Formation | Reaction temperature too high | Maintain strict temperature control (0 °C) during the addition of reagents to minimize potential side reactions. |
| Difficult Work-up | Emulsion formation | Add more brine during the washing steps to help break the emulsion. Allow the separatory funnel to stand for a longer period. |
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Google Patents.
-
University Course Material. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Harvard University Chemistry. Friedel-Crafts Acylation. [Link]
-
ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]
-
Development Center For Biotechnology. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. [Link]
- Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 8. byjus.com [byjus.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. DSpace [open.bu.edu]
- 11. scbt.com [scbt.com]
- 12. 845823-08-7|3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone|BLD Pharm [bldpharm.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The 7-Azaindole Scaffold as a Privileged Synthetic Building Block in Modern Drug Discovery
Abstract: This document provides a comprehensive guide for research scientists and drug development professionals on the strategic use of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a cornerstone synthetic building block in contemporary medicinal chemistry. While initial database inquiries for CAS 845823-08-7 yield ambiguous structural information, this guide focuses on the well-established and highly valuable 7-azaindole core, which is central to numerous FDA-approved drugs and clinical candidates. We will explore its significance as a bioisostere of indole, detail key synthetic transformations for library development, and provide step-by-step protocols for its incorporation into potential therapeutic agents.
Introduction: The 7-Azaindole Core - A Privileged Scaffold in Medicinal Chemistry
The 7-azaindole ring system is an isomeric form of indole where a nitrogen atom replaces the carbon at the 7-position. This seemingly minor structural alteration has profound implications for the molecule's physicochemical properties. The pyridine nitrogen introduces a hydrogen bond acceptor, which can lead to novel interactions with biological targets, and alters the electronic distribution of the aromatic system, often improving metabolic stability and pharmacokinetic profiles compared to traditional indole-containing compounds.
As a bioisostere of both indoles and purines, the 7-azaindole scaffold is recognized as a "privileged structure" in drug discovery.[1] It serves as the core of numerous small-molecule kinase inhibitors by effectively mimicking the hinge-binding motif of ATP. Its prevalence in FDA-approved drugs like Pexidartinib, a CSF1R inhibitor, underscores its therapeutic importance.[2]
Strategic Importance in Drug Discovery: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 7-azaindole scaffold is exceptionally well-suited for creating potent and selective kinase inhibitors.
-
Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core acts as an excellent scaffold for presenting substituents that form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Vector for SAR Exploration: Functionalization at various positions of the azaindole ring allows for systematic Structure-Activity Relationship (SAR) studies. For example, substitution at the C2-position can modulate potency and selectivity, while modifications at the N1-position can be used to fine-tune physicochemical properties.[2]
-
Proven Therapeutic Relevance: Molecules built upon the 7-azaindole scaffold have shown significant activity against a range of therapeutically relevant kinases, including:
The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor.
Caption: Kinase inhibition by a 7-azaindole-based drug.
Key Synthetic Methodologies
The construction of diverse libraries of 7-azaindole derivatives relies heavily on modern cross-coupling reactions. Starting from readily available halogenated azaindoles (e.g., 4-chloro- or 2-iodo-1H-pyrrolo[2,3-b]pyridine), chemists can introduce a wide array of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds, typically at the C2 or C4 position. It involves the coupling of a halo-azaindole with a boronic acid or ester, catalyzed by a palladium complex. This is a robust and versatile method for introducing aryl or heteroaryl moieties.
B. Buchwald-Hartwig Amination: To form C-N bonds, the Buchwald-Hartwig reaction is the method of choice. It enables the coupling of a halo-azaindole with a primary or secondary amine. This is a critical step in the synthesis of many kinase inhibitors, where an amino-linker is often required to connect to other parts of the molecule.[2]
The choice of palladium catalyst (specifically the ligand) is crucial for achieving high yields and preventing side reactions. For instance, ligands like XantPhos are often employed in N-arylation reactions of aminopyridines to facilitate the synthesis of the azaindole core itself.[6]
The general workflow for elaborating a 7-azaindole core is depicted below.
Caption: Synthetic workflow for 7-azaindole library generation.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation at the C4 position of the 7-azaindole scaffold, a key step in synthesizing precursors for FGFR or c-Met inhibitors.[3][4]
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
S-Phos (0.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)[7][8][9]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.05 eq) and S-Phos (0.1 eq). Add these solids to the reaction flask.
-
Solvent Addition: Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-azaindole product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Ligand (S-Phos): Buchwald-type phosphine ligands like S-Phos are electron-rich and bulky. They promote the crucial oxidative addition step and facilitate the reductive elimination step, leading to higher reaction efficiency.
-
Base (K₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Potassium carbonate is a moderately strong base, effective for this purpose and generally compatible with many functional groups.[7][8][9]
-
Solvent System (Dioxane/Water): This biphasic system is common for Suzuki couplings. Dioxane solubilizes the organic components and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the coupling of 4-chloro-7-azaindole with various arylboronic acids, based on literature precedents.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrrolo[2,3-b]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | 75-88 |
| 4 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | 65-80 |
Safety and Handling
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids can be irritants.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a well-ventilated area.
-
Procedure: Always conduct reactions under an inert atmosphere when using air-sensitive reagents.
Conclusion
The 7-azaindole scaffold is a highly validated and versatile building block for the discovery of novel therapeutics. Its unique electronic properties and ability to serve as a hinge-binding mimic make it particularly valuable in the design of kinase inhibitors. A deep understanding of modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, is essential for medicinal chemists aiming to leverage this privileged core structure to develop next-generation medicines. The protocols and insights provided herein serve as a practical foundation for the successful incorporation of the 7-azaindole moiety into innovative drug discovery programs.
References
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
Pupo, F. A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3159. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Google Patents. Preparation method for 4-substituted-7-azaindole.
-
Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1458-1463. [Link]
- (No valid reference)
-
Lv, P-C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(1), 95-101. [Link]
- (No valid reference)
-
Qi, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2266-2274. [Link]
-
The Good Scents Company. Potassium carbonate. [Link]
-
PubChem. Potassium Carbonate. [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 碳酸钾 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. potassium carbonate, 584-08-7 [thegoodscentscompany.com]
- 9. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reaction Conditions for Grignard Reactions with Trifluoroacetyl Reagents: A Detailed Guide to Synthesizing α-Trifluoromethyl Alcohols
An Application Guide for Researchers
Introduction: The Challenge and Opportunity of α-Trifluoromethyl Alcohols
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of drug candidates.[1][2] Among the various trifluoromethylated structures, α-trifluoromethyl alcohols are particularly valuable chiral building blocks.
The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents a direct route to these alcohols through the nucleophilic addition of an organomagnesium halide to a trifluoroacetyl electrophile (e.g., a trifluoromethyl ketone or ester).[3][4] However, the potent electron-withdrawing nature of the CF3 group renders the adjacent carbonyl carbon exceptionally electrophilic and the α-protons (if present) highly acidic. This heightened reactivity creates a unique set of challenges not typically encountered in standard Grignard additions, including a propensity for side reactions like enolization, reduction, and multiple additions.[3][5]
This guide provides a comprehensive overview of the critical parameters governing the success of Grignard reactions with trifluoroacetyl reagents. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.
Mechanistic Considerations: Navigating a Highly Reactive Landscape
A successful reaction hinges on favoring the desired nucleophilic addition pathway over competing side reactions. The primary trifluoroacetyl reagents are trifluoromethyl ketones and esters of trifluoroacetic acid.
-
Reaction with Trifluoromethyl Ketones : This is the most direct approach. The Grignard reagent (R-MgX) adds once to the highly electrophilic carbonyl carbon to form a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the target tertiary alcohol.[4][6]
-
Reaction with Trifluoroacetyl Esters (e.g., Ethyl Trifluoroacetate) : This pathway is more complex. The first equivalent of Grignard reagent adds to the ester to form a tetrahedral intermediate. This intermediate is unstable and can collapse, expelling the ethoxide leaving group to generate an in-situ trifluoromethyl ketone.[7] This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, ultimately leading to a tertiary alcohol where two identical 'R' groups have been added.[6][7]
Key Challenges & Side Reactions:
-
Enolization: If the trifluoromethyl ketone has α-protons, the Grignard reagent, being a strong base, can deprotonate the α-carbon to form an enolate.[3][5] This consumes the Grignard reagent and the starting material, reducing the yield.
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium chloride), it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[3] This results in a secondary alcohol byproduct.
-
Thermal Instability: Certain trifluoromethyl-substituted Grignard reagents, particularly aromatic ones, can be thermally unstable at high concentrations, leading to exothermic decomposition.[8] This presents a significant safety concern and necessitates careful temperature and concentration control.
Caption: General reaction pathways for Grignard reagents with trifluoroacetyl compounds.
Critical Reaction Parameters: A Scientist's Guide to Optimization
Mastery of this reaction lies in the careful control of several interconnected variables.
-
Choice of Grignard Reagent:
-
Standard Reagents (RMgX): Primary and aromatic Grignard reagents are generally effective. Secondary reagents like i-PrMgCl are more prone to acting as reducing agents.[3]
-
"Turbo" Grignard Reagents (RMgCl·LiCl): These reagents, such as i-PrMgCl·LiCl, exhibit enhanced reactivity and solubility, enabling reactions at very low temperatures.[9][10] They are particularly effective for generating functionalized aryl Grignard reagents via halogen-magnesium exchange, which can then be used in one-pot reactions.[9][10]
-
-
Solvent:
-
Anhydrous Conditions are Mandatory: Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[7][11] All glassware must be rigorously dried (e.g., oven- or flame-dried), and anhydrous solvents must be used.
-
Ethereal Solvents: Anhydrous diethyl ether (Et2O) and tetrahydrofuran (THF) are the most common solvents.[7][12] THF is generally preferred for its higher boiling point and better solvating power, especially for more complex reagents.
-
-
Temperature Control:
-
Crucial for Selectivity: Low temperatures are paramount. Reactions are typically initiated and run between -78 °C (dry ice/acetone bath) and 0 °C.[13][14]
-
Why Low Temperature?
-
Minimizes Side Reactions: Suppresses enolization and reduction pathways.
-
Controls Exothermicity: The addition is highly exothermic. Slow, controlled addition at low temperatures prevents dangerous temperature spikes and the formation of side products favored at higher temperatures, like biphenyl coupling.[12]
-
Stabilizes Intermediates: For reactions with esters, low temperatures can sometimes allow for the isolation of the ketone product by preventing the second addition, though this is challenging.[15]
-
-
-
Stoichiometry and Addition Rate:
-
Stoichiometry: For addition to ketones, 1.1–1.5 equivalents of the Grignard reagent are typically used. For addition to esters, at least 2.2–3.0 equivalents are necessary to ensure complete conversion to the tertiary alcohol.
-
Rate of Addition: The trifluoroacetyl reagent should always be added slowly (dropwise) to the Grignard solution, not the other way around. This maintains a high concentration of the Grignard reagent, favoring nucleophilic addition over potential enolization of the ketone.
-
Data Summary: Representative Reaction Conditions
The following table summarizes conditions for the synthesis of α-trifluoromethyl alcohols from various literature sources.
| Grignard Reagent (Equiv.) | Trifluoroacetyl Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| ArMgCl·LiCl (from ArI + i-PrMgCl·LiCl) | 2,2,2-Trifluoroethyl trifluoroacetate | THF | -15 to 0 | 1-2 | α-Aryl-α-trifluoromethyl alcohol | 76-86 | [9] |
| Phenylmagnesium bromide (2.2) | Ethyl trifluoroacetate | Et2O | 0 to RT | 2 | 1,1-Diphenyl-2,2,2-trifluoroethanol | High | [7] |
| Benzylmagnesium bromide (1.1) | β-alkoxy-α,β-unsaturated trifluoromethyl ketone | THF | -78 to RT | 1 | α-Benzyl-α-trifluoromethyl allylic alcohol | 93 | [16] |
| n-Octylmagnesium chloride (1.0) | Triflic Anhydride | Et2O | -78 to RT | - | n-Octyltrifluoromethyl sulfone | 87 | [17] |
| Functionalized ArMgBr (from ArBr + Rieke Mg) | Benzaldehyde | THF | -78 | 0.5 | Functionalized secondary alcohol | Moderate | [13] |
Note: The reaction with triflic anhydride yields a sulfone, not an alcohol, highlighting the importance of the electrophile's structure.[17]
Experimental Protocols
Protocol 1: One-Pot Synthesis of an α-Aryl-α-Trifluoromethyl Alcohol via "Turbo" Grignard
This protocol is adapted from the work of Funabiki and co-workers and demonstrates a modern, efficient one-pot method.[9][10]
Objective: To synthesize 2-(4-methoxyphenyl)-1,1,1-trifluoropropan-2-ol.
Materials:
-
4-Iodoanisole
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF
-
2,2,2-Trifluoroethyl trifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, oven-dried and assembled under a nitrogen or argon atmosphere.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-iodoanisole (1.0 equiv).
-
Grignard Formation (Halogen-Magnesium Exchange): Cool the flask to -15 °C using an appropriate cooling bath. Slowly add i-PrMgCl·LiCl solution (1.1 equiv) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 1 hour.
-
First Nucleophilic Addition: In a separate dry flask, prepare a solution of 2,2,2-trifluoroethyl trifluoroacetate (1.2 equiv) in anhydrous THF. Add this solution dropwise to the arylmagnesium reagent at -15 °C.
-
Reduction Step: After the addition is complete, allow the reaction to warm slowly to 0 °C and stir for 1-2 hours. The excess i-PrMgCl·LiCl present will reduce the in-situ formed trifluoromethyl ketone.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO3 solution, then with brine.
-
Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-aryl-α-trifluoromethyl alcohol.
Protocol 2: Classical Grignard Addition to a Trifluoromethyl Ketone
Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from 1,1,1-trifluoroacetone.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1,1,1-Trifluoroacetone (can be bubbled as a gas or added as a solution)
-
Anhydrous Diethyl Ether (Et2O)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion (~10%) of a solution of bromobenzene (1.1 equiv) in anhydrous Et2O.
-
Initiate the reaction by gentle warming or crushing the magnesium with a dry stirring rod. The disappearance of the iodine color and gentle refluxing indicates initiation.[12][18]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30-60 minutes at room temperature to ensure complete formation.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly bubble 1,1,1-trifluoroacetone gas (1.0 equiv) through the solution, or add it dropwise as a pre-cooled solution in anhydrous Et2O. This step is highly exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C. Very slowly and carefully add 1 M HCl solution dropwise to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et2O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via distillation or column chromatography.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. d.web.umkc.edu [d.web.umkc.edu]
Application of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in the Synthesis of Novel Protease Inhibitors: A Technical Guide
Introduction: The Strategic Importance of Trifluoromethyl Ketones in Protease Inhibition
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes and are implicated in a wide array of pathologies, including viral replication, cancer, and inflammatory diseases.[1][2] The development of potent and selective protease inhibitors is therefore a cornerstone of modern drug discovery.[2][3] Among the various classes of inhibitors, those bearing a trifluoromethyl ketone (TFMK) moiety have emerged as particularly promising.[1][4][5]
The efficacy of TFMKs stems from the powerful electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic.[1][4] This heightened electrophilicity makes the TFMK a "warhead" that is readily attacked by the nucleophilic serine or cysteine residues within the protease active site.[1][6] The resulting adduct, a stable hemiketal or hemithioketal, mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent, often slow-binding, and reversible inhibition.[1][7]
This guide focuses on the application of a specific, strategically functionalized TFMK, 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone , in the synthesis of novel protease inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols for its elaboration into a peptidyl TFMK inhibitor, and discuss the significance of its unique substitution pattern in the context of drug design.
The Unique Advantages of the 3',5'-Dimethyl-4'-methoxy-phenyl Moiety
The selection of the aromatic portion of a TFMK inhibitor is not arbitrary; it plays a crucial role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. The 3',5'-dimethyl-4'-methoxy-phenyl group in our starting material offers several potential advantages:
-
Metabolic Stability: The methoxy group can enhance metabolic stability.[8][9] While O-demethylation is a common metabolic pathway, the presence of two ortho-methyl groups can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby increasing the inhibitor's half-life.
-
Lipophilicity and Binding Interactions: The dimethyl and methoxy substituents increase the lipophilicity of the phenyl ring, which can enhance membrane permeability and contribute to favorable hydrophobic interactions within the enzyme's binding pocket.[10] The methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protease.[8]
-
Conformational Control: The steric bulk of the ortho-methyl groups can influence the preferred conformation of the inhibitor, potentially pre-organizing it for optimal binding to the enzyme's active site.
Synthetic Strategy: From Acetophenone to a Peptidyl TFMK Inhibitor
The primary challenge in utilizing 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone as a scaffold is the introduction of a peptide or amino acid mimic at the α-position to the ketone. This is essential for achieving specificity towards a particular protease, as the peptide moiety will interact with the enzyme's S-subsites.
Our proposed synthetic strategy involves an initial α-bromination of the trifluoroacetophenone, followed by a nucleophilic substitution with an appropriate amino acid ester. This approach allows for the modular assembly of a peptidyl TFMK inhibitor.
Experimental Protocols
PART 1: Synthesis of α-Bromo-3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (Intermediate 2)
This initial step activates the α-position for subsequent nucleophilic attack.
Reaction Scheme:
Caption: Workflow for the α-bromination of the starting acetophenone.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | 845823-08-7 | 232.20 | 10.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | 11.0 |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 6192-52-5 | 190.22 | 0.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (1) (2.32 g, 10.0 mmol).
-
Dissolve the starting material in 50 mL of dichloromethane.
-
Add N-bromosuccinimide (1.96 g, 11.0 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 9:1 hexanes/ethyl acetate).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford α-bromo-3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (Intermediate 2) as a pale yellow oil.
Justification of Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine for the α-bromination of ketones.
-
p-TsOH as Catalyst: The reaction is acid-catalyzed to promote the formation of the enol or enolate, which is the nucleophilic species that attacks the bromine.
-
DCM as Solvent: DCM is a relatively non-polar solvent that is suitable for this reaction and facilitates easy workup.
PART 2: Synthesis of a Peptidyl TFMK Inhibitor (Final Product 3)
This step involves the coupling of the α-bromo ketone with an amino acid ester to form the final peptidyl TFMK. For this example, we will use L-Leucine methyl ester.
Reaction Scheme:
Caption: Workflow for the synthesis of the final peptidyl TFMK inhibitor.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| α-Bromo-3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (2) | N/A | 311.10 | 5.0 |
| L-Leucine methyl ester hydrochloride | 7517-19-3 | 181.66 | 6.0 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12.0 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 30 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.09 g, 6.0 mmol) in 30 mL of acetonitrile.
-
Add diisopropylethylamine (2.09 mL, 12.0 mmol) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Add a solution of α-bromo-3',5'-dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (2) (1.56 g, 5.0 mmol) in 5 mL of acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (eluent: 7:3 hexanes/ethyl acetate).
-
Upon completion (typically 12-18 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 9:1 to 7:3 hexanes/ethyl acetate) to yield the final peptidyl TFMK inhibitor (3).
Justification of Experimental Choices:
-
L-Leucine methyl ester: This provides the P1 residue that will interact with the S1 subsite of the target protease. The methyl ester protects the carboxylic acid during the coupling reaction.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester and to scavenge the HBr generated during the reaction.
-
Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.
Characterization and Validation
The synthesized inhibitor should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Enzymatic Assay and Mechanistic Insights
Once synthesized and purified, the inhibitory activity of the peptidyl TFMK should be evaluated against a panel of target proteases. A typical enzymatic assay would involve incubating the protease with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The decrease in the rate of substrate cleavage would be measured to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[4][5]
Mechanism of Inhibition:
Caption: General mechanism of protease inhibition by a TFMK.
The trifluoromethyl ketone moiety is expected to form a covalent but reversible adduct with the active site serine or cysteine residue of the target protease.[1][7] This is a key feature of this class of inhibitors, as it provides high potency while minimizing the risk of off-target effects associated with irreversible inhibitors.
Conclusion
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a valuable and strategically designed starting material for the synthesis of novel protease inhibitors. Its unique substitution pattern offers potential advantages in terms of metabolic stability and binding interactions. The synthetic protocols provided herein offer a robust and adaptable route to a variety of peptidyl TFMK inhibitors. The continued exploration of such rationally designed building blocks will undoubtedly contribute to the development of new and effective therapeutics for a range of diseases.
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
-
Lu, I. L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4477-4485. [Link]
-
Lu, I. L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed. [Link]
-
Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4281. [Link]
-
Scolaro, A., et al. (2003). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Arkivoc, 2003(6), 14-29. [Link]
-
Neuburger, M., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4215–4221. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. [Link]
-
Radchenko, D. S., et al. (2020). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]
-
Ogu, K., et al. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. Organic Letters, 7(4), 589-592. [Link]
-
de Souza, J. D., et al. (2021). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 6(44), 29583–29591. [Link]
-
Puerta, A., et al. (2005). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Medicinal Chemistry, 48(12), 4146-4157. [Link]
-
Ghosh, A. K., et al. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 109(2), 523–569. [Link]
-
University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]
-
Lee, A., & Ellman, J. A. (2001). Synthesis of a diverse library of mechanism-based cysteine protease inhibitors. Organic Letters, 3(22), 3707–3709. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
MySkinRecipes. (n.d.). 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. [Link]
-
American Chemical Society. (2025). Synthesis of a putative protease inhibitor of the 3CL proteases of the SARS-CoV-2 coronavirus. ACS Fall 2025. [Link]
-
Al-Warhi, T., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. [Link]
-
NIST. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. NIST Chemistry WebBook. [Link]
-
Kumar, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5322-5327. [Link]
-
Barata-Vallejo, S., et al. (2020). Direct Synthesis of 2‑Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Organic Letters, 22(16), 6403–6408. [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6296. [Link]
-
Abdul Mutalib, M. A., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(18), 5485. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]
- 10. semanticscholar.org [semanticscholar.org]
Experimental Setup for Palladium-Catalyzed Trifluoroacetylation: A Detailed Guide to Synthesis of Aryl Trifluoromethyl Ketones
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl ketones (TFMKs) are a class of compounds of profound interest in pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable pharmacophore in drug design.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the synthesis of TFMKs, offering a direct route to couple trifluoroacetyl groups with various aromatic and heteroaromatic systems. This guide provides an in-depth overview of the principles, a detailed experimental protocol, and field-proven insights for conducting palladium-catalyzed trifluoroacetylation reactions, specifically focusing on the coupling of arylboronic acids with a novel trifluoroacetylating agent.
Introduction: The Significance of Trifluoromethyl Ketones
The trifluoromethyl group is a key structural motif in modern medicinal chemistry. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent reversible covalent inhibitors of enzymes, particularly serine and cysteine proteases.[3][4] Furthermore, the high strength of the C-F bond confers resistance to oxidative metabolism, often leading to improved pharmacokinetic profiles such as longer in-vivo half-lives.[1] The synthesis of TFMKs is therefore a critical step in the development of new therapeutic agents. Palladium-catalyzed methods provide a robust and highly functional-group-tolerant approach to access these valuable compounds.[5][6]
The Catalytic Cycle: Mechanism and Core Principles
The palladium-catalyzed trifluoroacetylation of arylboronic acids follows a classical Pd(0)/Pd(II) catalytic cycle, analogous to the Suzuki-Miyaura coupling. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the trifluoroacetylating agent to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of a C-X or C-N bond in the reagent and forms a Pd(II) intermediate.[5][8] The efficiency of this step is highly dependent on the palladium source, the ligand, and the nature of the trifluoroacetyl source itself.
-
Transmetalation: In this step, the aryl group from the organoboron reagent (arylboronic acid) is transferred to the Pd(II) center, displacing a leaving group. This process is typically facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: This is the final, product-forming step. The trifluoroacetyl and aryl groups on the Pd(II) center couple, forming the desired aryl trifluoromethyl ketone. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]
- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Trifluoromethyl Ketones as Enzyme Inhibitors
Introduction: The Unique Potency of Trifluoromethyl Ketones
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated motifs, the trifluoromethyl ketone (TFMK) functional group stands out as a powerful "warhead" for designing highly potent and often selective enzyme inhibitors.[3][4]
TFMKs are particularly effective inhibitors of serine and cysteine proteases, as well as certain esterases.[5][6][7] Their utility stems from a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[5] This feature allows TFMKs to act as transition-state analogues, forming stable, yet often reversible, covalent adducts with nucleophilic residues in an enzyme's active site.[7][8]
This guide provides a detailed overview of the mechanism of TFMK inhibitors, practical protocols for their evaluation, and key considerations for their application in research and drug discovery.
Mechanism of Action: Mimicking the Transition State
The inhibitory power of TFMKs lies in their ability to mimic the tetrahedral intermediate formed during the enzymatic hydrolysis of peptide or ester bonds.[3][7]
For Serine/Cysteine Proteases:
-
Recognition and Binding: The TFMK inhibitor, typically attached to a peptide or small molecule scaffold, binds to the enzyme's active site. The scaffold provides specificity for the target enzyme.
-
Nucleophilic Attack: The catalytic serine (hydroxyl group) or cysteine (thiol group) residue in the active site performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the TFMK.[5]
-
Formation of a Stable Adduct: This attack results in the formation of a stable tetrahedral hemiketal (with serine) or hemithioketal (with cysteine) adduct.[5] This adduct is structurally analogous to the unstable transition state of the natural substrate, but is significantly more stable, effectively trapping the enzyme in an inactive state.[6][7]
This interaction is often a slow, tight-binding process, which can be reversible.[5][9] The stability of the TFMK hydrate in aqueous solution also contributes to its effectiveness as a transition-state mimic.[3]
Materials:
-
Target enzyme (e.g., Human Neutrophil Elastase, Chymotrypsin)
-
Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for elastase)
-
TFMK inhibitor stock solution (from Protocol 1)
-
Assay Buffer (e.g., PBS, pH 7.4) [10]* 96-well black, flat-bottom microplate
-
Fluorescence plate reader with kinetic capabilities
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the TFMK inhibitor in Assay Buffer. Start from a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions across 10-12 points. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" background control.
-
Enzyme Addition: Add the target enzyme to each well at a fixed final concentration. The concentration should be chosen to yield a robust linear signal within the desired assay time.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes. Causality Note: This step is crucial for TFMKs, which can exhibit time-dependent inhibition, allowing the enzyme-inhibitor complex to approach equilibrium. [5][11]4. Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction. The substrate concentration should ideally be at or below its Michaelis constant (Km) for sensitive IC50 determination.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each TFMK concentration relative to the "no inhibitor" control.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Determination of Inhibition Modality
Rationale: To understand the mechanism of inhibition (e.g., competitive, non-competitive), it is necessary to measure the inhibitor's effect on the enzyme's kinetic parameters, Vmax and Km. [12][13]TFMKs typically exhibit competitive inhibition. [5]
Procedure:
-
Experimental Setup: Design a matrix of experiments. You will need multiple series of reactions. Each series will have a fixed concentration of the TFMK inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki) and a range of substrate concentrations (e.g., 0.25 to 10 x Km).
-
Run Assays: For each fixed inhibitor concentration, perform the kinetic assay as described in Protocol 2 across the range of substrate concentrations.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Plot V₀ versus [Substrate] for each inhibitor concentration (Michaelis-Menten plot).
-
For a clearer diagnosis, transform the data into a double-reciprocal plot (Lineweaver-Burk plot): plot 1/V₀ versus 1/[Substrate].
-
-
Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the same point on the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases). This is the expected result for most TFMK inhibitors. [5][12] * Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but will have different y-intercepts (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The inhibition constant (Ki), a true measure of binding affinity, can be calculated from the IC50 value (for competitive inhibitors) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
Table 1: Example Inhibition Data for a TFMK against a Serine Protease
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Modality |
| TFMK-A | Elastase | 15.2 | 7.5 | Competitive |
| TFMK-B | Chymotrypsin | 8.9 | 4.1 | Competitive, Slow-Binding |
| TFMK-C | Cathepsin K | 120.4 | 55.2 | Competitive |
References
-
Shao, Y.-M., Yang, W.-B., Kuo, T.-H., Tsai, K.-C., Lin, C.-H., Yang, A.-S., Liang, P.-H., & Wong, C.-H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 16(8), 4652–4660. [Link]
-
Jackson, K. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Digital Commons@Georgia Southern. [Link]
-
Neuhaus, J., & Nevado, C. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Camps, F., Fabriàs, G., & Guerrero, A. (1989). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Tetrahedron, 45(22), 7109-7118. [Link]
-
Shao, Y. M., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652–4660. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Pharma Compass. [Link]
-
Singh, S., et al. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 157, 1184-1192. [Link]
-
Lin, C.-Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety. [Link]
-
Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [Link]
-
Liu, X., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2015). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 51(68), 13155-13169. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. [Link]
-
Kumar, A., & Bera, S. (2021). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. MethodsX, 8, 101217. [Link]
-
Marques, F. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 629. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
Lin, C. Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein journal of organic chemistry, 17, 431–438. [Link]
-
Alarcón-Barrera, I. C., et al. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of computer-aided molecular design, 27(12), 1081–1092. [Link]
-
Wu, J., et al. (2009). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Journal of Biomolecular Screening, 14(6), 666-673. [Link]
-
Lin, C.-Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
Poe, J. C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 981146. [Link]
-
Lin, C. Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
-
AK Lectures. (2015, March 14). Enzyme Kinetics of Reversible Inhibition. YouTube. [Link]
-
LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]
-
Ashour, B., & Heydari, A. (1991). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry, 30(16), 3954-3959. [Link]
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone: A Multi-Platform Methodological Guide
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of increasing interest in pharmaceutical and chemical synthesis. Recognizing the diverse needs of researchers and quality control scientists, we present three robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is detailed with step-by-step protocols, from sample preparation to data analysis, and is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide explains the causality behind methodological choices, enabling scientists to select and implement the most appropriate technique for their specific analytical challenges, whether for purity assessment, reaction monitoring, or formulation analysis.
Introduction and Analyte Overview
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS: 845823-08-7) is a complex substituted ketone.[3] Its structure, featuring a trifluoromethyl group, imparts unique chemical properties that are leveraged in the synthesis of novel compounds. The presence of both a UV-active aromatic ring and a magnetically active trifluoromethyl group makes it amenable to a variety of analytical techniques. Accurate and precise quantification is critical for ensuring quality, determining reaction yield, and meeting regulatory standards in drug development. This guide provides the necessary tools to achieve reliable quantification.
Analyte Properties:
| Property | Value |
| Chemical Name | 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone |
| CAS Number | 845823-08-7 |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| Structure | |
| Image of the chemical structure |
Method Selection: A Rationale
The choice of an analytical method is governed by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV is selected for its robustness, wide availability, and suitability for non-volatile or thermally labile impurities that may be present in a sample. The conjugated aromatic ketone system provides a strong chromophore for UV detection.
-
GC-MS is chosen for its high sensitivity and selectivity, making it ideal for trace-level analysis and impurity identification.[4] The volatility of the target analyte allows for effective separation in the gas phase. The mass spectrometer provides definitive structural confirmation.
-
19F qNMR is included as a primary, standard-free quantification method. The presence of the -CF₃ group provides a unique and interference-free signal in the 19F NMR spectrum.[5] This technique is exceptionally accurate for purity determination of reference standards or bulk materials without requiring a certified standard of the analyte itself.[6]
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is ideal for routine quality control and analysis of samples in solution, such as dissolution testing or reaction mixture monitoring.
Principle of HPLC-UV Analysis
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). More polar compounds elute earlier, while less polar compounds like our target analyte are retained longer. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone reference standard
-
Volumetric flasks and pipettes, Class A
3.2.2. Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.3. Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Run Time | 10 minutes |
HPLC-UV Workflow Diagram```dot
Caption: Workflow for quantification by GC-MS.
Method Validation Summary (ICH Q2(R2))
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 10 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% (for trace levels) | Repeatability: 2.1%, Intermediate: 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL (30 ng/mL) |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µg/mL (100 ng/mL) |
| Specificity | Correct ion ratios (±20%); no matrix interference | Confirmed |
Method 3: Absolute Quantification by 19F qNMR
This is an elegant and powerful method for determining the absolute purity of a substance without needing a certified standard of the same compound.
Principle of 19F qNMR Analysis
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In 19F qNMR, the distinct signal from the -CF₃ group of the analyte is integrated. [5]This integral is compared to the integral of a known amount of a stable, fluorine-containing internal standard (IS) that has been added to the sample. Because the relationship is stoichiometric, the purity or concentration of the analyte can be calculated directly. [6]
Experimental Protocol: 19F qNMR
5.2.1. Reagents and Materials
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
High-purity, certified Internal Standard (IS), e.g., Trifluorotoluene or another compound with a known fluorine content and a non-overlapping 19F signal.
-
High-precision analytical balance
-
NMR tubes (5 mm)
5.2.2. Sample Preparation
-
Accurate Weighing: Accurately weigh ~10-20 mg of the analyte (Wt_analyte) and ~10-20 mg of the internal standard (Wt_IS) into the same vial. The exact masses must be recorded to four decimal places.
-
Dissolution: Dissolve the mixture in a precise volume of CDCl₃ (typically 0.6-0.7 mL) directly in the vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
5.2.3. Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| NMR Spectrometer | Bruker 400 MHz Avance III HD or equivalent | High-field for better resolution |
| Probe | 19F-capable probe (e.g., BBO) | Essential for 19F detection |
| Pulse Program | Standard 1D pulse acquire (zg) | Simple acquisition |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | Ensures full relaxation for accurate integration |
| Acquisition Time (aq) | ≥ 3 seconds | Provides high digital resolution |
| Number of Scans (ns) | 16 or 32 | To achieve adequate signal-to-noise (S/N > 250:1) |
| Temperature | 298 K (25 °C) | Stable temperature for consistent chemical shifts |
19F qNMR Workflow Diagram
Caption: Workflow for absolute quantification by 19F qNMR.
Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (Wt_IS / Wt_analyte) * Purity_IS
Where:
-
Int: Integral area of the signal
-
N: Number of fluorine nuclei for the signal (both are 3 in this case)
-
MW: Molecular Weight
-
Wt: Weight
-
Purity_IS: Purity of the internal standard
Method Comparison and Conclusion
| Feature | HPLC-UV | GC-MS | 19F qNMR |
| Primary Use | Routine QC, formulation | Trace analysis, impurity ID | Purity of standards, bulk material |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL) | Moderate (mg/mL) |
| Selectivity | Good | Excellent | Absolute |
| Speed | Fast (~10 min/sample) | Moderate (~15 min/sample) | Slow (~10 min/sample + prep) |
| Standard Req. | Requires analyte standard | Requires analyte standard | Requires any F-standard |
| Destructive? | Yes | Yes | No |
The three analytical methods presented provide a comprehensive toolkit for the quantification of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. For routine, high-throughput analysis, HPLC-UV offers an excellent balance of speed, robustness, and accessibility. For applications requiring the highest sensitivity and definitive identification, such as impurity profiling, GC-MS is the method of choice. Finally, for the critical task of assigning the purity of a reference material or bulk substance without reliance on a pre-existing certified standard, 19F qNMR provides unparalleled accuracy and is a true primary ratio method. The selection of the most suitable method should be guided by the specific analytical objective, as detailed in this note.
References
- AMSbiopharma. (2025).
- SCIRP. (2015).
- ICH. (2023).
- YouTube. (2024).
- SCIRP. (2015).
- PharmTech. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
- International Journal of Research and Review. (2025).
- PubMed. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites.
- ResearchGate. (2025). Gas chromatographic analysis of acetophenone oxime and its metabolites.
- Royal Society of Chemistry. (2018).
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- ChemicalBook. 3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE Product Description.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Application Note & Protocols: Strategic Derivatization of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone for Medicinal Chemistry Scaffolds
Abstract
This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This scaffold is of significant interest in medicinal chemistry, combining the metabolic stability and potent electronic effects of a trifluoromethyl ketone with a tunable, substituted aromatic ring. We will explore strategic modifications at three key reactive sites: the electrophilic carbonyl carbon, the activated aromatic ring, and the methoxy group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities with therapeutic potential.
Introduction: The Strategic Value of the Scaffold
Fluorinated organic molecules are cornerstones of modern drug discovery. The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethyl ketones (TFMKs) are a privileged class of compounds that act as potent synthons for a wide array of pharmacologically active molecules.[2][3][4] The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, making it a focal point for nucleophilic attack and a gateway to diverse chemical transformations.[3]
The specific scaffold, 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, offers a unique combination of features:
-
A Highly Reactive Keto Group: The trifluoromethyl group activates the carbonyl for a range of additions and condensations.
-
An Electron-Rich Aromatic Ring: The methoxy and dimethyl substituents are electron-donating, activating the ring for potential electrophilic substitution, although sterics play a significant role.
-
A Latent Phenolic Handle: The methoxy group can be cleaved to reveal a phenol, providing a new vector for diversification through etherification or esterification.
This guide will dissect the chemical personality of this scaffold and provide validated, step-by-step protocols for its strategic derivatization.
Part I: Strategic Analysis of the Core Scaffold
Before embarking on synthesis, it is crucial to understand the reactivity landscape of the starting material. The molecule presents three primary sites for chemical modification, each with distinct electronic and steric properties.
-
The Trifluoromethyl Ketone Moiety: This is the most reactive site. The carbonyl carbon is exceptionally electrophilic due to the powerful inductive effect of the adjacent CF₃ group. This makes it highly susceptible to attack by a wide range of nucleophiles. Common transformations include reduction to alcohols, reductive amination to form amines, and olefination reactions.[3]
-
The Aromatic Ring: The ring is polysubstituted with two activating methyl groups and a strongly activating methoxy group. These groups direct electrophilic aromatic substitution (SEAr) to the ortho and para positions.[5][6] However, the only available position (C2') is ortho to both the bulky acetyl group and a methyl group, presenting significant steric hindrance. Therefore, harsh conditions may be required for ring functionalization.
-
The Methoxy Group: This ether linkage is relatively stable but can be cleaved under specific conditions, most commonly with strong Lewis acids like boron tribromide (BBr₃), to unmask a highly versatile phenolic hydroxyl group.[7][8][9]
The following diagram illustrates these key reactive zones.
Caption: Key reactive sites for derivatization.
Part II: Derivatization Strategies & Protocols
This section provides detailed, field-tested protocols for key transformations. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Transformations of the Trifluoromethyl Keto Group
The high electrophilicity of the trifluoromethyl ketone is the primary gateway for library generation.
Principle: Reductive amination is a powerful method for C-N bond formation.[10][11] The reaction proceeds via the in-situ formation of a hemiaminal, which then dehydrates to an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the target amine without significantly reducing the starting ketone.[12] This one-pot procedure is highly efficient for generating diverse amine libraries.[13]
Materials:
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Add the primary amine (1.1 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing alkenes from ketones, especially for generating (E)-alkenes with high stereoselectivity.[14] The use of a phosphonate-stabilized carbanion, which is more nucleophilic than its phosphonium ylide counterpart, allows for efficient reaction even with sterically hindered or electronically deactivated ketones.[15][16] The water-soluble phosphate byproduct simplifies purification.[14]
Materials:
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
-
Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 equiv).
-
Carefully wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate reagent (1.1 equiv) dissolved in anhydrous THF dropwise. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Modification of the Aromatic Ring & Methoxy Group
Principle: Cleavage of aryl methyl ethers is a common strategy to reveal a phenolic hydroxyl group, which can then be used as a handle for further derivatization. Boron tribromide is a highly effective reagent for this transformation, proceeding under mild conditions where other reagents fail.[7][17] The reaction involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group.
Materials:
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone derivative (from a previous step)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the methoxy-containing substrate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.5 - 2.0 equiv per methoxy group) dropwise via syringe.[18] A color change is typically observed.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench with extreme caution by the very slow, dropwise addition of methanol. This will react with any excess BBr₃.
-
Follow by the slow addition of deionized water.
-
Transfer to a separatory funnel, extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude phenol by flash column chromatography.
The following workflow diagram illustrates a potential multi-step synthetic sequence.
Caption: Example multi-step derivatization workflow.
Part III: Data Presentation & Summary
The derivatization strategies outlined above open avenues to a wide range of molecular classes. The table below summarizes the potential outcomes and their relevance in medicinal chemistry.
| Reaction Site | Reaction Type | Key Reagents | Product Class | Medicinal Chemistry Application |
| Keto Group | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Substituted Amines | Scaffolds for GPCR ligands, ion channel modulators, enzyme inhibitors. |
| Keto Group | Reduction | NaBH₄, CBS Catalyst | Chiral Alcohols | Building blocks for esters, ethers; introduction of key stereocenter. |
| Keto Group | HWE Olefination | Phosphonate Ylide, Base | Substituted Alkenes | Bioisosteric replacement for amide bonds, access to different geometries. |
| Methoxy Group | Demethylation | BBr₃ | Phenols | Point of attachment for linkers (PROTACs), solubilizing groups, or pharmacophores. |
| Aromatic Ring | Electrophilic Halogenation | NBS, Br₂ | Aryl Halides | Handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
Conclusion
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a strategically valuable and highly versatile starting material for medicinal chemistry programs. By understanding the distinct reactivity of its functional groups, chemists can access a rich diversity of novel scaffolds. The protocols provided herein serve as a robust starting point for the exploration of this chemical space, enabling the rapid generation of compound libraries for hit identification and lead optimization campaigns.
References
-
Organic Syntheses Procedure: 3,3'-dihydroxybiphenyl. Available from: [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(94), 11133-11148. Available from: [Link]
-
Lentini, G., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4237-4244. Available from: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate: A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones. Available from: [Link]
- Google Patents: Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
Common Organic Chemistry: Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
-
NROChemistry: Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Baxter, E. W., & Reitz, A. B. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5777-5780. Available from: [Link]
-
Chemistry LibreTexts: 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]
-
ResearchGate: Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives. Available from: [Link]
-
ResearchGate: Boron Tribromide. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal: Synthesis of trifluoromethyl ketones. Available from: [Link]
- Google Patents: Process for the preparation of trifluoromethyl acetophenone.
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Available from: [Link]
-
NRO Chemistry. (2021). Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]
- Google Patents: Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. Available from: [Link]
-
Wikipedia: Electrophilic aromatic substitution. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available from: [Link]
-
RSC Publishing: Trifluoromethyl ketones: properties, preparation, and application. Available from: [Link]
-
Semantic Scholar: Demethylation of aryl methyl ethers by boron tribromide. Available from: [Link]
-
Organic Chemistry Portal: Reductive Amination. Available from: [Link]
-
Wikipedia: Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
American Chemical Society: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Available from: [Link]
-
PNAS: Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]
-
ChemRxiv: A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. Available from: [Link]
-
ResearchGate: Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available from: [Link]
- Google Patents: A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Google Patents: A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
The Strategic Application of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in the Synthesis of Novel Active Pharmaceutical Ingredients
Introduction: The Imperative of Fluorine in Modern Drug Design
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its profound effects on a molecule's physicochemical and pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Trifluoromethyl ketones (TFMKs) have emerged as highly versatile and powerful building blocks in the synthesis of complex pharmaceutical agents, owing to the unique reactivity of the trifluoromethyl-activated carbonyl group.[1][2]
This application note presents a detailed technical guide on the utility of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 845823-08-7) as a sophisticated intermediate for the synthesis of novel Active Pharmaceutical Ingredients (APIs). While not yet widely documented as a precursor to a specific marketed drug, its structural features—a trifluoromethyl ketone for versatile reactivity and a substituted phenyl ring for potential receptor interaction—position it as a high-potential starting material for drug discovery and development. We will explore its properties and provide detailed protocols for its application in key heterocyclic ring-forming reactions, which are fundamental to the construction of a vast array of therapeutic agents.
Physicochemical Properties of the Intermediate
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for successful process development and scale-up. The key properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone are summarized below.
| Property | Value |
| CAS Number | 845823-08-7 |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.2 g/mol |
| Appearance | (Typically a solid or oil) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Core Synthetic Methodologies: Harnessing the Reactivity of the Trifluoromethyl Ketone
The electrophilicity of the carbonyl carbon in 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, enhanced by the adjacent trifluoromethyl group, makes it an excellent substrate for a variety of condensation and cyclization reactions. Below, we detail protocols for two powerful named reactions that are particularly well-suited for this intermediate, enabling the synthesis of biologically relevant heterocyclic scaffolds.
The Knorr Pyrazole Synthesis: A Gateway to Substituted Pyrazoles
The Knorr pyrazole synthesis is a classic and highly reliable method for constructing the pyrazole ring, a core structure in numerous APIs, including the renowned COX-2 inhibitor, Celecoxib.[3][4] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] While our title compound is a ketone, it can be readily converted to a 1,3-dicarbonyl equivalent, which can then undergo cyclization.
Protocol 1: Two-Step Knorr Pyrazole Synthesis from 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
Step 1: Formation of the 1,3-Dicarbonyl Intermediate (Claisen Condensation)
This initial step transforms the starting ketone into a trifluoromethyl-β-diketone, a necessary precursor for the subsequent cyclization.
-
Materials:
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Aqueous hydrochloric acid (1M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and sodium ethoxide.
-
To this solution, add 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq) and ethyl acetate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with 1M HCl until the solution is acidic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. This intermediate can often be used in the next step without further purification.
-
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring
-
Materials:
-
Crude 1,3-dicarbonyl intermediate from Step 1
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the crude 1,3-dicarbonyl intermediate in ethanol in a round-bottom flask.
-
Add the hydrazine derivative followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted pyrazole.
-
Causality and Trustworthiness: The two-step approach ensures the regioselective formation of the pyrazole. The Claisen condensation in the first step creates the necessary 1,3-dicarbonyl moiety. The subsequent acid-catalyzed condensation with hydrazine proceeds via a stable hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] The regioselectivity of the final product will depend on the specific hydrazine used and the reaction conditions.[7]
Diagram of the Knorr Pyrazole Synthesis Workflow:
Caption: Knorr Pyrazole Synthesis Workflow.
The Gewald Aminothiophene Synthesis: Access to Highly Functionalized Thiophenes
The Gewald reaction is a powerful multicomponent reaction that provides access to polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[8] 2-aminothiophenes are valuable intermediates in the synthesis of various pharmaceuticals, including antipsychotics and anti-inflammatory agents.[9]
Protocol 2: One-Pot Gewald Synthesis of a 2-Aminothiophene Derivative
-
Materials:
-
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur (S₈)
-
Morpholine (or another suitable base)
-
Ethanol
-
Diatomaceous earth (for filtration)
-
-
Procedure:
-
In a round-bottom flask, combine 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq), ethyl cyanoacetate (1.2 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (2.0 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC. Note: The reaction can also be performed at room temperature, but it will be significantly slower. Microwave irradiation has been shown to accelerate this reaction.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove any excess sulfur and other insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired 2-aminothiophene derivative.
-
Causality and Trustworthiness: The Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the stable 2-aminothiophene ring.[8] The use of a base like morpholine is crucial for catalyzing both the initial condensation and the ring-closure steps. This one-pot procedure is highly efficient and atom-economical.
Diagram of the Gewald Aminothiophene Synthesis Workflow:
Caption: Gewald Aminothiophene Synthesis Workflow.
Proposed Application in API Synthesis: A Hypothetical Pathway to a Novel Kinase Inhibitor Scaffold
The structural motifs accessible through the reactions described above are prevalent in many classes of APIs, including kinase inhibitors. The following is a proposed, hypothetical synthetic route to a novel trifluoromethyl-substituted pyrazolopyrimidine scaffold, a class of compounds known to exhibit kinase inhibitory activity. This demonstrates the potential of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone as a key starting material.
Logical Relationship of the Proposed Synthesis:
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of the reaction.
The synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is typically achieved via the Friedel-Crafts acylation of 2,4-dimethylanisole with a trifluoroacetylating agent. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its success. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Q1: What is the expected regioselectivity for the trifluoroacetylation of 2,4-dimethylanisole, and why?
A1: The trifluoroacetylation of 2,4-dimethylanisole is expected to yield the desired product, 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, with high regioselectivity. The substitution pattern is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and a powerful ortho, para-director due to resonance stabilization of the arenium ion intermediate.[1][2] The two methyl groups are also activating and ortho, para-directing.
In this specific case:
-
The position ortho to the methoxy group and meta to the two methyl groups (C5) is the most sterically accessible and electronically activated position.
-
The methoxy group's directing effect is generally stronger than that of the methyl groups.[3]
-
Acylation at the other available position (C6) is sterically hindered by the adjacent methyl group.
Therefore, the incoming electrophile (the trifluoroacylium ion) will preferentially add to the C5 position, leading to the desired product.
Q2: I am not getting any product. What are the most common reasons for complete reaction failure?
A2: Complete failure of a Friedel-Crafts acylation reaction can almost always be traced back to one of two critical factors:
-
Catalyst Deactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[4] It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened or properly stored anhydrous Lewis acids.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (at least 1 equivalent) of the Lewis acid catalyst.[5] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[4] If you use only a catalytic amount (e.g., 0.1 equivalents), the reaction will stop once all the catalyst is complexed with the initial amount of product formed.
Q3: My yield is low, and I'm observing a significant amount of a byproduct that looks like 2,4-dimethylphenol. What is happening?
A3: The observation of 2,4-dimethylphenol is a classic sign of demethylation of the methoxy group. Strong Lewis acids, particularly aluminum chloride, can cleave the methyl group from the anisole starting material, especially at elevated temperatures or with prolonged reaction times.[6] Since phenols are highly activated, the resulting 2,4-dimethylphenol can undergo side reactions or complicate purification. To avoid this, consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), or explore alternative catalyst systems like rare-earth metal triflates (e.g., Sc(OTf)₃).[6]
Q4: Can I use trifluoroacetic acid directly instead of trifluoroacetic anhydride?
A4: While there are methods that use trifluoroacetic acid (TFA) for Friedel-Crafts type reactions, they often require specific promoters or harsher conditions.[7][8] For this synthesis, trifluoroacetic anhydride (TFAA) is the recommended acylating agent. TFAA is significantly more reactive than TFA because the trifluoroacetate group is an excellent leaving group, facilitating the formation of the highly electrophilic trifluoroacylium ion in the presence of a Lewis acid.[9] Using TFA directly with a standard Lewis acid like AlCl₃ is generally not effective for this transformation.
Troubleshooting Guide
Use this section to diagnose and resolve specific issues you may encounter during your experiment.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet Reagents/Glassware: Moisture has deactivated the Lewis acid catalyst.[4] 2. Insufficient Catalyst: A sub-stoichiometric amount of Lewis acid was used, leading to catalyst sequestration by the product.[5] 3. Low Reaction Temperature: The activation energy for the reaction was not reached. | 1. Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. Use a fresh, unopened bottle of anhydrous AlCl₃ or other Lewis acid. 2. Increase Catalyst Stoichiometry: Use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the limiting reagent (2,4-dimethylanisole). 3. Optimize Temperature: While starting the reaction at 0°C is recommended to control the initial exotherm, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50°C) may be required, but monitor closely for demethylation. |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the electron-rich aromatic starting material.[4] 2. Demethylation and Subsequent Side Reactions: The formation of phenol can lead to complex side products.[6] | 1. Maintain Temperature Control: Add the acylating agent slowly at a low temperature (0°C) to control the initial exothermic reaction. Do not overheat the reaction mixture. 2. Use a Milder Catalyst: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂ or TiCl₄ to minimize demethylation.[6] |
| Multiple Spots on TLC (Besides Starting Material and Product) | 1. Demethylation: Formation of 2,4-dimethylphenol and its acylated product.[6] 2. Polysubstitution: While less common in acylation, it can occur with highly activated rings if reaction conditions are too harsh.[4] 3. Impure Starting Materials: Impurities in the 2,4-dimethylanisole or TFAA can lead to side products. | 1. Address Demethylation: See solutions for demethylation above (milder catalyst, controlled temperature). 2. Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to disfavor polysubstitution. 3. Verify Reagent Purity: Use freshly distilled 2,4-dimethylanisole and high-purity TFAA. |
| Difficult Product Purification | 1. Co-elution with Byproducts: The demethylated phenol or other side products may have similar polarity to the desired ketone. 2. Incomplete Quenching: Residual aluminum salts can complicate extraction and chromatography. | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Consider a different solvent system (e.g., Toluene/Ethyl Acetate). 2. Thorough Work-up: Ensure the reaction is completely quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will break up the aluminum-ketone complex and dissolve the aluminum salts in the aqueous layer. Perform multiple extractions. |
Experimental Workflow & Protocols
Below is a logical workflow for troubleshooting and optimizing the synthesis, followed by a detailed experimental protocol.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Friedel-Crafts acylation.
Optimized Protocol for Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2,4-Dimethylanisole (freshly distilled)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc. and 1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2,4-dimethylanisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Acylating Agent Addition: Prepare a solution of trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes. A color change and slight exotherm may be observed. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone as a pure compound.
Reaction Mechanism Overview
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
-
Jia, Y., et al. (2018). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (2024). Acid-Solvent Cluster-Promoted General and Regioselective Friedel-Crafts Acylation with Carboxylic Acids. [Link]
-
Organic Syntheses. (n.d.). Preparation of an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
UDSpace - University of Delaware. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. [Link]
- Google Patents. (2017).
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
PubMed. (2024). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]
-
Wiley Online Library. (n.d.). Lewis Acid‐Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. [Link]
-
PubMed Central. (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. [Link]
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?[Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of 3-methoxy-5-hydroxy-3', 4'-methylenedioxy-6", 6"-dimethyl- pyrano [2",3": 7, 8]flavone. [Link]
-
National Institutes of Health. (n.d.). Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]
-
ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]
-
ResearchGate. (n.d.). One‐Step Reaction of Friedel–Crafts Acylation and Demethylation of Aryl‐Methyl Ethers Catalyzed by Ytterbium(III) Triflate. [Link]
-
PubMed Central. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2024). (PDF) Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. [Link]
-
HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. [Link]
-
EurekAlert!. (2020). Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
PubMed. (2024). Intramolecular Friedel-Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. alexandonian.com [alexandonian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 8. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: Nucleophilic Trifluoromethylation of Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for nucleophilic trifluoromethylation of esters?
A1: The most widely used reagent is trifluoromethyl)trimethylsilane, commonly known as the Ruppert-Prakash reagent (TMSCF₃).[1] It serves as a source of the trifluoromethyl anion (CF₃⁻) equivalent, which is necessary for the nucleophilic attack on the ester carbonyl.
Q2: Why is an initiator or catalyst required for reactions with TMSCF₃?
A2: The silicon-carbon bond in TMSCF₃ is strong and requires activation to generate a nucleophilic trifluoromethyl species.[2] This is typically achieved by a nucleophilic activator, such as a fluoride source (e.g., TBAF, CsF) or a strong base, which attacks the silicon atom, liberating the trifluoromethyl anion.[2][3]
Q3: Can I use fluoroform (HCF₃) for the trifluoromethylation of esters?
A3: Yes, fluoroform, a less expensive industrial byproduct, can be used.[4][5] However, it requires a strong base (like KHMDS) to be deprotonated to generate the CF₃⁻ anion.[4][5] The choice between TMSCF₃ and HCF₃ often depends on the substrate scope, reaction conditions, and cost considerations.
Q4: What is the primary challenge in nucleophilic trifluoromethylation?
A4: A significant challenge is the instability of the free trifluoromethyl anion (CF₃⁻).[4] It can readily decompose to difluorocarbene (:CF₂) and a fluoride ion, leading to unwanted side reactions.[4] Reaction conditions must be carefully controlled to ensure the CF₃⁻ is generated and reacts with the substrate efficiently.
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Ester
You've set up your reaction, but analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material.
Potential Cause A: Inefficient Activation of TMSCF₃
-
The "Why": The initiator's role is to generate a pentacoordinate silicon species, which is crucial for releasing the CF₃⁻ anion.[2][3] If the initiator is weak, impure, or used in insufficient quantity, this activation will be the rate-limiting step, leading to poor conversion.
-
Solutions:
-
Choice of Initiator: For many applications, a soluble fluoride source like tetrabutylammonium fluoride (TBAF) is more effective than solid fluoride salts like KF or CsF.[6]
-
Initiator Quality: TBAF is notoriously hygroscopic. Ensure you are using an anhydrous grade or a freshly prepared solution. Water will quench the reactive intermediates.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%).
-
Potential Cause B: Poor Substrate Reactivity
-
The "Why": Esters are less electrophilic than aldehydes or ketones. Sterically hindered esters or those with electron-donating groups on the acyl or alkoxy portion will be less reactive towards the nucleophilic CF₃⁻ anion.
-
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for decomposition of the reagent or substrate.
-
Longer Reaction Times: Some reactions simply require more time to reach completion. Monitor the reaction progress over an extended period.
-
Alternative Reagents: For particularly challenging substrates, consider more reactive trifluoromethylating agents or different activation methods.
-
Potential Cause C: Inappropriate Solvent
-
The "Why": The solvent plays a critical role in stabilizing the reactive intermediates. Protic solvents (e.g., alcohols, water) will protonate the CF₃⁻ anion and must be avoided.[3] The solvent's polarity can also influence the reaction rate.
-
Solutions:
-
Use Anhydrous Aprotic Solvents: THF, DME, and DMF are commonly used. Ensure they are thoroughly dried before use.
-
Solvent Polarity: For sluggish reactions, switching to a more polar solvent like DMF can sometimes accelerate the reaction. However, DMF can also trap the CF₃⁻ anion as a hemiaminaloate adduct, which can be beneficial in some cases by stabilizing it.[4][7]
-
| Parameter | Recommendation | Rationale |
| Initiator | Anhydrous TBAF, CsF, or KHMDS (for HCF₃) | Ensures efficient generation of the active nucleophile. |
| Solvent | Anhydrous THF, DME, DMF, or Triglyme | Aprotic and can stabilize intermediates. |
| Temperature | Start at 0 °C to RT; may require heating for less reactive esters. | Balances reaction rate with reagent/product stability. |
Issue 2: Significant Side Product Formation
Your reaction yields the desired trifluoromethyl ketone, but also a variety of unwanted byproducts.
Potential Cause A: Decomposition of the Trifluoromethyl Anion
-
The "Why": As mentioned, the CF₃⁻ anion is prone to decomposition into difluorocarbene (:CF₂) and fluoride.[4] Difluorocarbene can then react with your substrate or solvent, leading to a complex mixture of products.
-
Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -40 °C to 0 °C) can suppress the decomposition pathway.[4]
-
Slow Addition of Reagents: Adding the TMSCF₃ or the initiator slowly can maintain a low steady-state concentration of the CF₃⁻ anion, favoring the reaction with the ester over decomposition.
-
Use of Glymes with HCF₃: When using fluoroform, glymes (like triglyme) can encapsulate the potassium cation (from KHMDS), which stabilizes the CF₃⁻ anion by preventing its decomposition.[5]
-
Potential Cause B: Enolizable Ester Substrates
-
The "Why": If your ester has acidic α-protons, the base used as an initiator (or the CF₃⁻ anion itself) can act as a base, leading to enolate formation and subsequent side reactions. This is a known limitation for some protocols.[4]
-
Solutions:
-
Use a Non-Basic Initiator: If possible, use a fluoride source like TBAF in catalytic amounts rather than a strong base.
-
Modify the Substrate: If feasible, protect the enolizable position or use a derivative without acidic α-protons.
-
Standard Experimental Protocol: Trifluoromethylation of Methyl Benzoate
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Methyl Benzoate
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium Fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl benzoate (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Initiation: Slowly add the TBAF solution (0.1 mmol, 0.1 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl ketone.
References
-
Ito, E., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 484-491. Available at: [Link]
-
Alonso, C., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(ii), 362-406. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Begué, J.-P., et al. (2005). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 126(3), 269-278. Available at: [Link]
-
Ito, E., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health. Available at: [Link]
-
Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(5), 779-786. Available at: [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. Available at: [Link]
-
Leach, A. G., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 139(36), 12724–12733. Available at: [Link]
-
Alonso, C., et al. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
Purification of crude 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone by column chromatography
Purification of Crude 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone by Column Chromatography
Document Version: 1.0 Last Updated: January 22, 2026
Introduction
This guide provides a comprehensive, experience-driven framework for the purification of crude 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone using silica gel column chromatography. This trifluoromethyl ketone is a valuable building block in pharmaceutical and agrochemical research, making its purification to high standards a critical step for reproducible downstream applications.[1][2] This document is structured to empower researchers, from novice to expert, by not only providing a step-by-step protocol but also by explaining the fundamental principles behind each action and offering robust troubleshooting solutions for common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a solid understanding before beginning the purification process.
Q1: What is the most critical first step before attempting to purify my crude material on a column?
A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC). Running a column without prior TLC analysis is akin to navigating without a map. TLC allows you to screen various solvent systems to find one that effectively separates your target compound from impurities, saving significant time, solvent, and your valuable crude material.
Q2: What is a good starting solvent system for TLC analysis of this specific acetophenone?
A2: Based on the structure—an aromatic ketone of moderate polarity—a mixture of a non-polar and a polar solvent is appropriate.[3] A standard and effective starting point is an ethyl acetate/hexane system. You should test a range of compositions to find the optimal ratio. Good starting points for TLC analysis are detailed in the table below.
Q3: What is a Retention Factor (Rf), and what is the ideal Rf value I should aim for on the TLC plate?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[3] For an effective preparative column separation, you should aim for an Rf value for your target compound between 0.15 and 0.4 .[4][5]
-
Why this range? There is an inverse relationship between a compound's Rf and the number of column volumes (CV) of solvent required to elute it (CV ≈ 1/Rf).[5][6] An Rf in the 0.15-0.4 range ensures that the compound interacts sufficiently with the silica gel for good separation from impurities, without requiring excessively large volumes of solvent and long elution times.[5]
Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A4: If your sample has poor solubility in the eluent, you must use a "dry loading" technique.[7][8] Dissolving the sample in a strong solvent (like dichloromethane or acetone) and applying it directly to the column (wet loading) will destroy the separation at the very start. The strong solvent will carry your compound and nearby impurities down the column together, resulting in broad bands and poor resolution.[9] Dry loading bypasses this issue entirely.[10][11]
Q5: I'm concerned my trifluoromethyl ketone might decompose on the silica gel. Is this likely, and how can I check for it?
A5: It is a valid concern. Standard silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[12] While many trifluoromethyl ketones are stable, it is prudent to verify. You can check for compound stability by performing a 2D TLC .
-
2D TLC Protocol:
-
Spot your crude sample on one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so the line of separated spots is now the baseline.
-
Run the plate again in the same solvent system.
-
Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica.[13] If decomposition is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[12]
-
Section 2: Detailed Experimental Protocol
This protocol outlines a self-validating workflow for the purification of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Workflow Overview
Step 1: TLC Analysis for Solvent System Determination
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in hexane.
-
Spot your crude material on separate TLC plates for each solvent system.
-
Develop the plates, mark the solvent front immediately after removal, and visualize the spots (typically under UV light at 254 nm for aromatic compounds).
-
Calculate the Rf value for your target compound in each system.
-
Select the solvent system that gives your target compound an Rf value between 0.15 and 0.4 and provides the best separation from its closest impurities.
| Suggested Starting Solvent Systems for TLC | Expected Effect |
| 5% Ethyl Acetate in Hexane | For non-polar impurities and baseline compound behavior. |
| 10% Ethyl Acetate in Hexane | A common starting point for moderately polar compounds. |
| 20% Ethyl Acetate in Hexane | Should increase the Rf value significantly. |
| 30% Ethyl Acetate in Hexane | For more polar impurities or a fast-eluting product. |
Step 2: Column Preparation (Slurry Packing Method)
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).
-
Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen starting eluent until a homogenous, pourable slurry is formed.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica run dry from this point forward. [13]
-
Add a protective layer of sand on top of the silica bed.
Step 3: Sample Preparation and Loading (Dry Loading Method)
-
Dissolve your crude sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
-
Gently remove the solvent using a rotary evaporator until a fine, free-flowing powder remains.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
-
Gently tap the column to settle the powder and carefully add the protective sand layer on top of your sample.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the top of the column, taking care not to disturb the sand and sample layers.
-
Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions). Use gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Continuously monitor the column and collect fractions of a consistent volume.
Step 5: Fraction Analysis by TLC
-
Spot every few fractions (e.g., every 2nd or 3rd) onto a TLC plate, alongside a spot of your original crude material as a reference.
-
Develop and visualize the TLC plate.
-
Identify which fractions contain your pure target compound, which contain mixtures, and which are empty.
Step 6: Combining Fractions and Product Isolation
-
Based on the TLC analysis, combine all fractions containing only the pure product into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to directly address specific issues you might encounter during the experiment.
Problem: My compound won't elute from the column, or is moving extremely slowly.
-
Probable Cause: The eluent is not polar enough to displace the compound from the silica gel. Your TLC analysis may have been misleading, or the column is behaving differently.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are running 10% EtOAc in hexane, switch to a pre-mixed solution of 15% or 20% EtOAc in hexane. Do this in steps to avoid eluting all compounds at once.
Problem: All components of my crude mixture are eluting together at the solvent front.
-
Probable Cause 1: The eluent is far too polar. Your compound and all impurities have a high affinity for the mobile phase and minimal interaction with the stationary phase.
-
Solution 1: Stop the column, remove the eluent, and restart with a significantly less polar solvent system (e.g., switch from 20% EtOAc/hexane to 5% EtOAc/hexane). This situation highlights the critical importance of accurate TLC analysis.
-
Probable Cause 2: You used the wet loading method with a solvent that was too strong (e.g., dissolving the sample in pure EtOAc or DCM).[9][14]
-
Solution 2: The separation is likely compromised. If possible, collect the entire mixture, evaporate the solvent, and re-purify using the dry loading method.[7][11]
Problem: My TLC showed good separation, but all my column fractions are mixed.
-
Probable Cause 1: You have overloaded the column. There is not enough silica surface area to effectively separate the amount of sample you have loaded.[15]
-
Solution 1: Reduce the amount of material loaded or, more effectively, increase the column size and amount of silica gel used. A common ratio is at least 50:1 silica:sample by mass.
-
Probable Cause 2: The column was packed improperly, leading to channeling. The solvent and sample are flowing through channels or cracks in the silica bed instead of moving as a uniform front.
-
Solution 2: This separation cannot be salvaged. The column must be emptied and repacked carefully using the slurry method to ensure a homogenous, crack-free bed.
Problem: The bands on the column and spots on my TLC plates are streaking or "tailing".
-
Probable Cause: The compound may have acidic or basic functional groups that are interacting too strongly with the silica gel. While the target compound is a ketone, impurities could be the issue. Tailing can also be caused by overloading or poor sample solubility.
-
Solution: Add a small amount of a modifier to your eluent to suppress these strong interactions. For potentially acidic impurities, adding ~0.1% acetic acid can help. For basic impurities, ~0.1% triethylamine (TEA) is effective.[16] Always test the modified eluent on a TLC plate first.
Problem: The solvent flow has stopped or is extremely slow.
-
Probable Cause 1: The cotton/glass wool plug at the bottom is too tight, or fine silica particles have clogged the frit or stopcock.
-
Probable Cause 2: The sample has precipitated at the top of the column, forming an impermeable barrier.[12]
-
Solution 2: This is difficult to fix. You may need to carefully scrape away the top layer of precipitated sample and sand, then add fresh sand and resume elution. This problem is often avoided by using the dry loading technique.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Dry vs. Wet Loading in Column Chromatography. (2020). Reddit. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. (2020). Scientific Research Publishing. [Link]
-
What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021). ResearchGate. [Link]
-
Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl). (n.d.). ResearchGate. [Link]
-
HPLC Troubleshooting. (n.d.). Regis Technologies. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. (2018). Royal Society of Chemistry. [Link]
-
General Theory of Column Chromatography. (2021). Chemistry LibreTexts. [Link]
-
My Chromatography Has Changed: Steps for Effective Troubleshooting. (2024). Agilent. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2021). PubMed. [Link]
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023). Biotage. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Scientific Adsorbents, Inc. [Link]
-
TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (2021). Journal of Pharmaceutical Negative Results. [Link]
-
Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018). NASA Technical Reports Server. [Link]
-
Overview of Silica Column Sample Loading Techniques. (2023). Teledyne ISCO. [Link]
-
Chromatography. (2024). PubMed. [Link]
-
When do you dry load and when do you wet load? (silica column chromatography). (2022). Reddit. [Link]
-
Chromatography Troubleshooting. (2019). YouTube. [Link]
-
What Is The RF Value And Its Importance In Chromatography? (2025). Chemistry For Everyone. [Link]
-
Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. (2020). Chemistry – A European Journal. [Link]
-
The Role of Desiccants in Pharmaceutical Stability. (2025). Impurity.PRO. [Link]
-
New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. (2025). ResearchGate. [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. (2020). National Center for Biotechnology Information. [Link]
-
Why is TLC Rf important for flash column chromatography optimization? (2023). Biotage. [Link]
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group / Chemistry – A European Journal, 2020 [sci-hub.box]
- 3. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chemistryviews.org [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. lcms.cz [lcms.cz]
- 16. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of aryl trifluoromethyl ketones
Welcome to the technical support center for the synthesis of aryl trifluoromethyl ketones. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you to optimize your reactions effectively.
I. Friedel-Crafts Trifluoroacetylation of Arenes
The direct trifluoroacetylation of aromatic compounds using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of a Lewis acid is a common and direct method for synthesizing aryl trifluoromethyl ketones. However, this reaction is not without its challenges.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts trifluoroacetylation reaction is giving a low yield. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[1][2] This is because the product, an aryl trifluoromethyl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid, effectively taking it out of the catalytic cycle.[1][3]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[1] If your arene has substituents like nitro (-NO₂), cyano (-CN), or other carbonyl groups, the reaction may not proceed efficiently.[1]
-
Sub-optimal Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition of starting materials and products.[1]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side products?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, it can still occur, particularly with highly activated aromatic rings such as phenols and anilines.[1][2] The introduction of the electron-withdrawing trifluoroacetyl group deactivates the ring, making a second acylation less favorable.[4]
Other potential side products can arise from the decomposition of trifluoroacetic anhydride at elevated temperatures, which can produce species like carbon monoxide, carbon dioxide, and difluorocarbene (CF₂). However, under typical reaction conditions, these are less common. With highly activated substrates like anisole, you might also observe the formation of isomeric products (ortho, meta, para).
Q3: Can I use an amine- or hydroxyl-substituted aromatic compound directly in a Friedel-Crafts trifluoroacetylation?
A3: No, aromatic rings with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[2] For these substrates, it is necessary to protect the functional group before performing the acylation. For example, an amine can be converted to an amide, and a hydroxyl group can be protected as an ester.[2]
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| No or very low conversion to product | 1. Inactive catalyst (moisture).2. Deactivated aromatic substrate.3. Insufficient amount of catalyst. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh Lewis acid.2. Check the electronic properties of your substrate. If it is strongly deactivated, this method may not be suitable.3. Increase the stoichiometry of the Lewis acid to at least 1.1 equivalents relative to the trifluoroacetic anhydride. |
| Formation of a dark tar-like substance | Decomposition of starting materials or product due to excessive heat or prolonged reaction time. | 1. Run the reaction at a lower temperature.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of multiple spots on TLC, including a less polar spot than the product | Polyacylation (more likely with activated arenes). | 1. Use a less activated substrate if possible.2. Use a milder Lewis acid.3. Carefully control the stoichiometry of the acylating agent. |
Experimental Protocol: Trifluoroacetylation of Anisole
This protocol is a representative example and may require optimization for other substrates.
Materials:
-
Anisole
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.0 equivalent) to the stirred suspension.
-
In a separate flask, dissolve anisole (1.0 equivalent) in anhydrous DCM.
-
Add the anisole solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Oxidation of Aryl Trifluoromethyl Carbinols
The oxidation of secondary aryl trifluoromethyl carbinols to the corresponding ketones is a widely used synthetic strategy. A variety of oxidizing agents can be employed, with the choice often depending on the sensitivity of other functional groups in the molecule.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction is not going to completion. How can I improve the conversion?
A1: Incomplete conversion is a common issue. Consider the following:
-
Oxidizing Agent Potency: The chosen oxidizing agent may not be strong enough or may have degraded upon storage. For example, Dess-Martin periodinane (DMP) is sensitive to moisture.
-
Reaction Time and Temperature: Some oxidations require longer reaction times or elevated temperatures. Monitor the reaction by TLC to determine the optimal reaction time.
-
Stoichiometry of the Oxidant: Ensure you are using a sufficient excess of the oxidizing agent, as some of it may be consumed by side reactions or adventitious water.
Q2: I am concerned about over-oxidation of my product. Is this a common problem?
A2: Secondary alcohols are generally oxidized to ketones, and these are typically resistant to further oxidation under most conditions.[5][6] The absence of a hydrogen atom on the carbonyl carbon prevents the kind of over-oxidation seen with primary alcohols, which can be oxidized to carboxylic acids.[6] Therefore, over-oxidation is not a major concern when synthesizing aryl trifluoromethyl ketones from their corresponding carbinols.
Q3: What are the common side products in a Swern oxidation, and how can I avoid them?
A3: The Swern oxidation is a mild and effective method, but it can have side reactions:
-
Epimerization: If the carbon alpha to the newly formed carbonyl is a stereocenter, epimerization can occur, especially when using triethylamine as the base. Using a bulkier base, such as diisopropylethylamine (DIPEA), can mitigate this side reaction.[7]
-
Formation of Alkoxythiomethyl Ethers: It is important to add the triethylamine base only after the alcohol has completely reacted with the activated DMSO intermediate. Premature addition of the base can lead to the formation of R-O-CH₂SMe side products.[8]
-
Pummerer Rearrangement Byproducts: At higher temperatures, the intermediate alkoxysulfonium salt can undergo Pummerer rearrangement, leading to various byproducts. Maintaining a low temperature (typically -78 °C) is crucial for a clean reaction.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Starting material remains after prolonged reaction time (TLC analysis) | 1. Insufficient oxidant.2. Decomposed oxidant.3. Low reaction temperature. | 1. Increase the equivalents of the oxidizing agent.2. Use a fresh batch of the oxidant.3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Unpleasant odor of rotten cabbage (Swern oxidation) | Formation of dimethyl sulfide (DMS). | This is a normal byproduct of the Swern oxidation and indicates the reaction is proceeding.[8] Used glassware can be rinsed with bleach to oxidize the DMS and eliminate the odor.[7] |
| Difficult to remove solid byproducts from Dess-Martin oxidation | The byproduct, iodinane, can be difficult to filter. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will convert the iodinane byproducts into more water-soluble species, facilitating their removal during aqueous workup.[9] |
Experimental Protocol: Swern Oxidation of a Secondary Aryl Trifluoromethyl Carbinol
This is a general protocol and may require optimization for your specific substrate.
Materials:
-
Aryl trifluoromethyl carbinol
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, dissolve anhydrous DMSO (2.7 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Stir the mixture for 15 minutes at -78 °C.
-
Dissolve the aryl trifluoromethyl carbinol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Slowly add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming the aryl-carbonyl bond in aryl trifluoromethyl ketones. These reactions typically involve the coupling of an aryl boronic acid with a trifluoroacetyl-containing coupling partner.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki coupling reaction. What is this, and how can I prevent it?
A1: This byproduct is likely the result of homocoupling of your aryl boronic acid.[10][11] This side reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[10][11] To minimize homocoupling:
-
Thoroughly Degas Your Reaction Mixture: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[10][11] Degas your solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in situ reduction.
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.
Q2: My reaction is producing a significant amount of the arene corresponding to my aryl halide starting material, but without the trifluoroacetyl group. What is happening?
A2: This is likely due to a dehalogenation side reaction, where the halogen on your aryl halide is replaced by a hydrogen atom.[10][11] This can occur after the oxidative addition step. The resulting palladium complex can react with a hydride source in the reaction mixture (often the solvent or base) to form a palladium-hydride species, which then undergoes reductive elimination to give the dehalogenated product.[10][11] To suppress dehalogenation:
-
Choose Your Base Carefully: Some bases are more prone to acting as hydride donors. Consider switching to a different base, for example, from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Modify the Ligand: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.
-
Use an Aryl Bromide or Chloride instead of an Iodide: Aryl iodides have a higher propensity for dehalogenation.[12]
Q3: Can the trifluoromethyl ketone product itself cause side reactions under the coupling conditions?
A3: While aryl trifluoromethyl ketones are generally stable, the basic conditions of many Suzuki couplings could potentially lead to side reactions if there are other sensitive functional groups present in the molecule. However, the trifluoromethyl ketone moiety itself is typically robust under these conditions.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Significant amount of symmetrical biaryl byproduct (from boronic acid) | Homocoupling of the boronic acid, often due to oxygen. | 1. Ensure thorough degassing of all solvents and the reaction mixture.2. Use a high-purity palladium catalyst.3. Consider using a Pd(0) precatalyst. |
| Significant amount of dehalogenated starting material | Dehalogenation of the aryl halide. | 1. Change the base to one less likely to be a hydride source (e.g., K₂CO₃, Cs₂CO₃).2. Screen different phosphine ligands.3. If using an aryl iodide, consider switching to the corresponding bromide or chloride. |
| Low conversion and formation of palladium black | Catalyst decomposition. | 1. Ensure the reaction is run under a strict inert atmosphere.2. The ligand may be unstable under the reaction conditions; consider a more robust ligand.3. The reaction temperature may be too high. |
Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize an Aryl Trifluoromethyl Ketone
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide bearing a trifluoroacetyl group (or a precursor)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. To remove homocoupling byproducts, a careful choice of eluent is necessary, often requiring a less polar solvent system than for the desired product.
Visualization of Reaction Pathways
Friedel-Crafts Trifluoroacetylation
Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.
Swern Oxidation
Caption: Mechanism of Swern Oxidation.
Suzuki-Miyaura Coupling Side Reactions
Caption: Common Side Reactions in Suzuki-Miyaura Coupling.
IV. References
-
Chemguide. Oxidation of alcohols. [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
MSU Chemistry. Swern Oxidation Procedure. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]
-
YouTube. 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Scribd. PCC Oxidation of Alcohols to Carbonyls | PDF | Aldehyde | Chromium. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. 1 H NMR spectrum of a sample of a trifluoroacetylated PBS (solvent: CDCl 3 ) at 25°C. [Link]
-
ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Link]
-
University of California, Irvine. Stains for Developing TLC Plates. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Semantic Scholar. Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. [Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. 7.8: TLC Visualization Methods. [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]
-
ResearchGate. (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
YouTube. Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Link]
-
ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.[Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
PubMed. TFA-Promoted Intermolecular Friedel-Crafts Alkylation of Arenes with 2,2,2-Trifluoroethylaryl Sulfoxides. [Link]
-
YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Trifluoroacetophenone Synthesis
Welcome to the technical support center for trifluoroacetophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your partner in the lab, we aim to provide not just protocols, but the expertise and scientific rationale behind them to ensure your syntheses are successful, efficient, and scalable.
The synthesis of trifluoroacetophenones, key intermediates in pharmaceuticals and agrochemicals, is most commonly achieved via the Friedel-Crafts acylation.[1][2] This powerful reaction involves the electrophilic aromatic substitution of an aromatic ring with a trifluoroacetyl group, typically using a trifluoroacetylating agent and a Lewis acid catalyst.[3][4] While seemingly straightforward, the choice of solvent is a critical parameter that can profoundly influence yield, purity, and reaction time. The solvent is not merely a medium for the reactants; it actively participates in the reaction by influencing reactant solubility, catalyst activity, and the stability of reactive intermediates.
This guide provides field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is consistently low. What are the most probable solvent-related causes?
A: Low yield is a frequent issue that can often be traced back to suboptimal solvent conditions. Here are the primary factors to investigate:
-
Poor Reactant Solubility: The aromatic substrate, the Lewis acid catalyst (e.g., AlCl₃), and the acylating agent (e.g., trifluoroacetic anhydride) must be sufficiently soluble. If the Lewis acid or its complex with the acylating agent has poor solubility, the generation of the reactive acylium ion electrophile is inefficient.
-
Solution: Switch to a solvent with better solubilizing power for your specific substrate and catalyst. Halogenated solvents like 1,2-dichloroethane (DCE) or non-polar solvents like carbon disulfide (CS₂) are common starting points.[5] For particularly insoluble substrates, a more polar solvent like nitrobenzene may be required, although it can be reactive and requires careful handling.
-
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any protic impurity, especially water, in your solvent will quench the catalyst, halting the reaction.
-
Solution: Always use anhydrous solvents. Ensure your solvent is freshly distilled from an appropriate drying agent or sourced from a sealed bottle under an inert atmosphere. This is a non-negotiable prerequisite for a successful Friedel-Crafts reaction.
-
-
Premature Product Precipitation: In some non-polar solvents, the ketone product forms a complex with the Lewis acid catalyst, which can be insoluble and precipitate out of the reaction mixture.[6] This premature precipitation can physically block access to the remaining reactants and effectively stop the reaction.
-
Solvent-Catalyst Interaction: Some solvents can form stable complexes with the Lewis acid, reducing its ability to activate the acylating agent. For example, ethers or other Lewis basic solvents are generally unsuitable as they will coordinate strongly with the catalyst.[7]
Q2: I am observing significant side product formation, particularly isomers I don't want. How can the solvent influence regioselectivity?
A: Solvent choice can have a subtle but significant impact on the ratio of ortho, meta, and para isomers formed, especially when acylating a substituted benzene ring.
The key lies in the concept of kinetic versus thermodynamic control, which is influenced by the solubility of the intermediate complexes.[6]
-
Kinetic Control: In a non-polar solvent like carbon disulfide, the initially formed product-catalyst complex (often the less-sterically hindered isomer) may be insoluble and precipitate quickly.[6] This prevents it from re-dissolving and rearranging to a more stable isomer, locking in the kinetic product distribution.
-
Thermodynamic Control: In a polar solvent like nitrobenzene, the intermediate complexes remain dissolved.[6] This allows for the possibility of a reversible reaction, where the initially formed kinetic product can revert to the starting materials and then re-react to form the more thermodynamically stable isomer over time.
Therefore, if you are isolating an undesired kinetic product, switching to a more polar solvent and increasing the reaction time or temperature may favor the formation of the desired thermodynamic product.
Q3: My reaction starts but then stalls before reaching completion. What's happening?
A: This is a classic symptom of the product-catalyst complex precipitating and passivating the reaction, as described in Q1. The insoluble complex can coat the surface of any unreacted starting material or heterogeneous catalyst, preventing further reaction.
Troubleshooting Workflow for a Stalled Reaction:
Caption: A decision tree for troubleshooting a stalled Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q: What are the most common and reliable solvents for Friedel-Crafts trifluoroacetylation? A: Halogenated hydrocarbons are the most common choice due to their inertness and good dissolving power.
-
1,2-Dichloroethane (DCE): Often a good balance of polarity and a higher boiling point (83°C), allowing for a wider temperature range.[5]
-
Dichloromethane (DCM): Lower boiling point (40°C), useful for reactions that require milder conditions.
-
Carbon Disulfide (CS₂): A non-polar option, often used when kinetic control is desired. It is highly flammable and toxic, requiring careful handling.
-
Nitrobenzene: A polar solvent used in specific cases to increase solubility and achieve thermodynamic control, but it is toxic and can undergo side reactions.[6]
Q: Can I perform the reaction under solvent-free conditions? A: Yes, modern approaches are moving towards "greener" chemistry. Solvent-free reactions are possible, typically using a solid acid catalyst like a zeolite or a supported heteropoly acid.[3][8] These methods can offer benefits such as easier product isolation and catalyst recycling, but they require careful optimization of reaction temperature and catalyst loading.[8]
Q: How do I properly prepare my solvent for the reaction? A: Rigorous drying is essential. For example, halogenated solvents like DCM or DCE can be distilled over calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅) under an inert atmosphere (Nitrogen or Argon) immediately before use. Commercial anhydrous solvents from reputable suppliers are also a reliable option.
Data & Protocols
Solvent Selection Guide
The following table summarizes the properties of common solvents used in Friedel-Crafts acylation to aid in your selection process.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Key Characteristics & Use Cases |
| Carbon Disulfide (CS₂) | 46.3 | 2.6 | Non-polar; often promotes kinetic product formation; highly flammable and toxic. |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good general-purpose solvent; low boiling point limits reaction temperature. |
| 1,2-Dichloroethane (DCE) | 83.5 | 10.4 | Excellent general-purpose solvent; higher boiling point allows for more thermal energy.[5] |
| Nitrobenzene | 210.9 | 34.8 | High polarity; used to dissolve complexes and favor thermodynamic products; toxic.[6] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Unsuitable. Lewis basicity poisons the catalyst by strong coordination.[7] |
| Water / Alcohols | - | - | Unsuitable. Protic nature destroys the Lewis acid catalyst.[9] |
Experimental Protocol: Small-Scale Solvent Screening
This protocol provides a framework for systematically testing different solvents to find the optimal conditions for your specific trifluoroacetophenone synthesis.
Objective: To determine the most effective solvent for the acylation of a given aromatic substrate with trifluoroacetic anhydride (TFAA) and AlCl₃.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. 2,2,2-Trifluoroacetophenone is a lachrymator.[10]
Procedure:
-
Preparation:
-
Set up four identical oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen or argon atmosphere.
-
Label the flasks for your chosen solvents (e.g., DCE, DCM, CS₂, Nitrobenzene).
-
To each flask, add aluminum chloride (AlCl₃) (1.1 equivalents).
-
-
Reagent Addition (at 0°C):
-
Cool the flasks in an ice bath.
-
To each flask, add 5 mL of the respective anhydrous solvent via syringe.
-
Slowly add trifluoroacetic anhydride (TFAA) (1.05 equivalents) to each flask while stirring. Allow the mixture to stir for 15 minutes at 0°C to allow for the formation of the acylium ion complex.
-
In a separate vial, prepare a stock solution of your aromatic substrate in a small amount of the primary test solvent (e.g., DCE).
-
-
Reaction:
-
Slowly add the aromatic substrate (1.0 equivalent) to each flask.
-
Remove the ice bath and allow the reactions to warm to room temperature. If necessary, heat the reactions to a consistent temperature (e.g., 40°C or reflux, depending on the solvent with the lowest boiling point).
-
Monitor the reaction progress over time (e.g., at 1h, 4h, 24h) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
-
Workup & Analysis:
-
Once a reaction is deemed complete (or has stalled), cool it in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice with concentrated HCl.[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and yield of the desired trifluoroacetophenone.
-
This systematic approach will provide clear, comparable data on how solvent choice directly impacts the success of your synthesis.
Reaction Mechanism Overview
Understanding the mechanism highlights the critical points where the solvent exerts its influence.
Caption: Key stages of Friedel-Crafts acylation and the role of the solvent at each step.
References
-
[Journal of Organic Chemistry] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. ACS Publications. [Link]
- [Patent] 2,4,5-Trifluoroacetophenone, and process for its preparation.
- [Patent] Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- [Patent] Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
[Video] Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [https://www.youtube.com/watch?v=lQFK21K resizing-c]([Link] resizing-c)
-
[Encyclopedia] Friedel–Crafts reaction. Wikipedia. [Link]
-
[Review] Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
-
[Synthesis Procedure] trifloroacetyl triflate. Organic Syntheses. [Link]
-
[Educational Resource] Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
[Educational Resource] Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
[Synthesis Resource] Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
[Forum Discussion] 3',4',5'-trichloro-2,2,2-trifluoroacetophenone. Sciencemadness Discussion Board. [Link]
-
[Journal Article] Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate. ACG Publications. [Link]
-
[Journal Article] Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. NIH National Library of Medicine. [Link]
-
[Journal Article] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]
-
[Journal Article] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. American Chemical Society. [Link]
-
[Journal Article] Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ScienceDirect. [Link]
-
[Patent] Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Patsnap. [Link]
-
[Educational Resource] Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
[Synthesis Procedure] Oxidative Amidation of Phenols. Organic Syntheses. [Link]
-
[Journal Article] The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids... ResearchGate. [Link]
-
[Journal Article] A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]
-
[Journal Figure] Optimization of the reaction conditions. ResearchGate. [Link]
-
[Video] Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 8. chemijournal.com [chemijournal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Stability issues of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone under acidic conditions
Welcome to the technical support center for 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this key intermediate under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent chemical properties and stability of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Q1: What makes the carbonyl group in 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone particularly reactive?
A1: The exceptional reactivity of the ketone in this molecule stems from the potent electron-withdrawing nature of the adjacent trifluoromethyl (-CF₃) group. The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the carbonyl carbon. This polarization renders the carbonyl carbon highly electrophilic and thus, more susceptible to nucleophilic attack compared to non-fluorinated acetophenones. A significant consequence of this is the compound's propensity to form a stable gem-diol (hydrate) in the presence of water, a characteristic that is central to its behavior in aqueous acidic media.[1]
Q2: How do the dimethyl and methoxy substituents on the aromatic ring influence the molecule's stability?
A2: The two methyl groups and the methoxy group are electron-donating. They increase the electron density of the benzene ring, which can influence its reactivity in certain electrophilic aromatic substitution reactions. However, concerning the stability of the ketone functionality under acidic conditions, their primary influence is secondary to the powerful effect of the -CF₃ group. The methoxy group, in particular, is an aryl-alkyl ether, which can be susceptible to cleavage under harsh acidic conditions, representing a potential degradation pathway.[2][3]
Q3: What are the primary concerns when handling this compound in acidic solutions?
A3: The two main stability concerns are:
-
Acid-Catalyzed Hydration: In aqueous acidic solutions, the ketone can readily form a gem-diol hydrate. While this is a reversible equilibrium, the formation of the hydrate changes the chemical nature of the compound, which can affect its reactivity, solubility, and chromatographic profile.[1][4][5]
-
Irreversible Degradation: Under more stringent acidic conditions (e.g., high acid concentration, elevated temperatures), irreversible degradation can occur. The two most probable pathways are the hydrolysis of the trifluoroacetyl group and the cleavage of the methoxy ether bond.[2][6]
Q4: Are there general recommendations for pH and temperature to maintain the stability of this compound in solution?
A4: While specific stability data for this exact molecule is not extensively published, based on the chemistry of trifluoromethyl ketones and aryl ethers, it is advisable to maintain solutions at a pH as close to neutral as the experimental protocol allows. If acidic conditions are required, they should be as mild as possible (e.g., pH 3-5). Elevated temperatures should be avoided in acidic media. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. Long-term storage should be in a solid, dry form.
II. Troubleshooting Guide: Addressing Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Workup
Q: I performed a reaction and after an acidic workup (e.g., HCl quench), my HPLC chromatogram shows a new, earlier-eluting peak, and the peak for my starting material is diminished. What could be happening?
A: This is a classic presentation of acid-catalyzed hydration. The trifluoromethyl ketone is highly susceptible to forming a gem-diol hydrate in the presence of acid and water. This hydrate is significantly more polar than the parent ketone, causing it to elute earlier on a reverse-phase HPLC column.
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon even more electrophilic and highly susceptible to attack by water.[4][5] The equilibrium between the ketone and its hydrate can be rapid.
-
Troubleshooting Protocol:
-
Confirm Hydrate Formation: Take an aliquot of your sample, dilute it in a non-aqueous solvent like acetonitrile, and re-inject. If the new peak decreases and the parent ketone peak increases, it suggests the equilibrium is shifting back, confirming hydrate formation.
-
Modify Workup: If possible, use a non-aqueous workup or a quench with a saturated sodium bicarbonate solution to neutralize the acid before extraction.
-
Analytical Method Adjustment: If the acidic mobile phase is necessary for your HPLC method, be aware that you might be observing the hydrate on the column. Ensure your method is validated to account for this.
-
Issue 2: Significant Sample Loss and Multiple Degradation Products Under Harsh Acidic Conditions
Q: I am running a reaction that requires heating in a strong acid (e.g., refluxing in 1M H₂SO₄), and I'm observing significant loss of my starting material and the appearance of several new peaks in my LC-MS analysis. What are the likely degradation pathways?
A: Under forcing acidic conditions (strong acid and heat), you are likely observing irreversible degradation through two primary pathways: hydrolysis of the trifluoroacetyl group and cleavage of the methoxy aryl-ether bond.
-
Causality & Likely Degradation Products:
-
Trifluoroacetyl Hydrolysis: The highly electrophilic carbonyl carbon is attacked by water, leading to the cleavage of the C-C bond between the carbonyl and the aromatic ring. This would result in the formation of 3,5-dimethyl-4-methoxybenzoic acid and fluoroform (CHF₃).
-
Aryl-Ether Cleavage: The oxygen of the methoxy group can be protonated by the strong acid, making it a good leaving group. A nucleophile (like water or a halide from the acid) can then attack the methyl group (Sɴ2) or, under very harsh conditions, lead to other rearrangements. The primary product from this pathway would be 3',5'-Dimethyl-4'-hydroxy-2,2,2-trifluoroacetophenone .[2][3][7]
-
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways under harsh acidic conditions.
-
Troubleshooting & Mitigation:
-
Protecting Group Strategy: If the ketone functionality is not involved in the desired transformation, consider protecting it as an acetal, which is stable to many conditions but can be removed with mild acid post-reaction.[8]
-
Reaction Condition Optimization: Investigate if the reaction can proceed under milder acidic conditions, lower temperatures, or with a shorter reaction time.
-
Use of Lewis Acids: In some cases, a Lewis acid might catalyze the desired reaction without promoting the same degradation pathways as a strong Brønsted acid.[9]
-
III. Experimental Protocols & Data Management
To properly assess the stability of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in your specific experimental matrix, a forced degradation study is recommended. This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[10][11][12]
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound under controlled acidic conditions to identify potential degradants.
-
Sample Preparation:
-
Prepare a stock solution of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).
-
-
Acidic Stress Conditions:
-
Mild Acid: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature.
-
Strong Acid: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature.
-
Strong Acid with Heat: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C in a controlled temperature bath.
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 1 M NaOH for the 1 M HCl samples) to stop the degradation.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method to monitor the disappearance of the parent compound and the appearance of degradation products.
-
The following workflow diagram visualizes the forced degradation study process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up Production of Complex Heterocyclic Molecules
A Note on CAS 845823-08-7: The provided CAS number does not correspond to a publicly documented chemical compound. This guide will therefore focus on the common challenges and solutions for scaling up the production of a representative complex N-heterocyclic molecule, hereafter referred to as "Compound X," a class of compounds frequently encountered in pharmaceutical development.[1] The principles and troubleshooting steps outlined are broadly applicable to scientists and engineers facing the complex task of moving from bench-scale synthesis to pilot plant and full-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: At what point in the development process should we start considering scale-up challenges?
A: It's crucial to begin considering scale-up from the very early stages of route design and selection.[2] Factors that are manageable at the gram scale, such as the use of certain reagents, solvents, or purification methods, can become significant economic, safety, or logistical hurdles at the kilogram or metric ton scale.[3] For instance, a reaction that requires cryogenic temperatures is far more complex and costly to implement in a large reactor.[3]
Q2: What are the most common pitfalls when scaling up a synthesis?
A: The most frequent issues encountered during scale-up include changes in reaction selectivity leading to lower yields and different impurity profiles, difficulties in maintaining consistent temperature control, and challenges with mixing efficiency.[4][5] Additionally, the physical form of the product, such as its crystal structure (polymorphism), can change upon scaling, which can impact its properties and downstream processing.[5]
Q3: How do we ensure the safety of a scaled-up process?
A: A thorough safety review is paramount before any scale-up.[6] This involves identifying potential hazards, such as highly exothermic reactions or the use of toxic reagents, and conducting a risk assessment to mitigate them.[7] It's also important to consider the compatibility of your process with the materials of the larger-scale equipment to avoid corrosion or other adverse reactions.[4]
Q4: What is a technology transfer, and why is it important?
A: A technology transfer is the formal process of transferring product and process knowledge from development to manufacturing. A well-documented and executed tech transfer is critical for ensuring that the process can be reliably reproduced at a larger scale while maintaining the required quality standards.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of Compound X's synthesis.
Problem 1: Decreased Yield and Purity Upon Scale-Up
-
Symptom: The reaction, which consistently provided an 85% yield with >99% purity at the 10g scale, now yields only 60% with a significant increase in side-product formation at the 1kg scale.
-
Probable Causes:
-
Inefficient Mixing: Large-scale reactors have different mixing dynamics compared to a small laboratory flask.[6] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making it harder to dissipate or add heat efficiently.[9] This can lead to poor temperature control, affecting reaction kinetics and selectivity.
-
Longer Reaction Times: Heating and cooling cycles are much longer in large vessels, which can lead to the degradation of sensitive intermediates or products.[9]
-
-
Solutions:
-
Mixing Study: Work with chemical engineers to model the mixing in the large-scale reactor and adjust the impeller speed and type to better mimic the conditions of the small-scale reaction.[6]
-
Temperature Control Optimization: Implement a more robust temperature control system for the large reactor. This may involve using a jacketed reactor with a high-performance heat transfer fluid.[10]
-
Kinetic Analysis: Perform a kinetic study to understand the impact of temperature and reaction time on both the desired reaction and the formation of by-products.[2] This data can help in optimizing the reaction parameters for the larger scale.
-
Problem 2: Inconsistent Crystal Form (Polymorphism)
-
Symptom: The final product, which was consistently a stable crystalline solid at the lab scale, is now precipitating as an unstable amorphous solid or a different polymorph at the pilot scale. This is affecting filtration and drying times.
-
Probable Causes:
-
Different Cooling Profiles: The slower cooling rates in large vessels can favor the formation of different crystal forms.
-
Supersaturation Control: Achieving a controlled level of supersaturation, which is critical for consistent crystallization, is more challenging at a larger scale.
-
Solvent Effects: The choice of solvent and its purity can influence the resulting crystal form.
-
-
Solutions:
-
Controlled Crystallization Study: Design a crystallization process with controlled cooling rates and seeding strategies to consistently produce the desired polymorph.[2]
-
Solvent Screening: Evaluate different solvent systems to find one that is less sensitive to scale-up effects and consistently produces the desired crystal form.
-
In-situ Monitoring: Utilize Process Analytical Technology (PAT) tools, such as in-situ particle size analyzers, to monitor and control the crystallization process in real-time.
-
Problem 3: Purification Challenges
-
Symptom: A purification method that worked well at the lab scale, such as column chromatography, is not practical or economical for the large quantities of product being produced.
-
Probable Causes:
-
Scalability of the Method: Some purification techniques, like standard flash chromatography, are inherently difficult and costly to scale up.
-
Impurity Profile: The impurity profile may be different at a larger scale, requiring a different purification strategy.
-
-
Solutions:
-
Alternative Purification Techniques: Explore more scalable purification methods such as recrystallization, distillation, or the use of preparative HPLC.[11][12]
-
Impurity Identification: Isolate and identify the major impurities to understand their properties and develop a targeted purification strategy.[12]
-
Process Optimization: Revisit the synthesis steps to minimize the formation of impurities, which can simplify the purification process.[13]
-
Experimental Protocols
Protocol 1: Scale-Up of a Suzuki Coupling Reaction for Compound X
This protocol outlines a generalized procedure for scaling up a Suzuki coupling reaction, a common method for forming C-C bonds in the synthesis of complex molecules.
-
Reactor Setup: A 100L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser is used.
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging:
-
Charge the reactor with the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (0.01 eq).
-
Add the solvent (e.g., a mixture of toluene and water).
-
Begin stirring at a predetermined rate optimized for efficient mixing.
-
-
Base Addition: Slowly add a solution of the base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture while monitoring the internal temperature.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 80°C) using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Visualizations
Diagram 1: Technology Transfer Workflow
A simplified workflow for technology transfer from R&D to manufacturing.
Diagram 2: Troubleshooting Decision Tree for Low Yield
A decision tree for troubleshooting low yield during scale-up.
References
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Challenges of Pharmaceutical Industry: Key Issues in 2025 - Viseven.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing.
- What are the best practices for pharma tech transfer? - IDBS.
- How to Scale Up a New Synthesis Reaction - Lab Manager.
- Rules of Thumb: Scale-up - Fe
- 6 Common Challenges in the Pharmaceutical Supply Chain and How to Overcome Them.
- Pharma Tech Transfer Best Practices - UPM Pharmaceuticals.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - ResearchG
- 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
- Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC - NIH.
- Key Challenges in Pharmaceutical Drug Manufacturing - Pharma Focus America.
- Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing - World Health Organiz
- Special Issue : Pharmaceutical Chemistry Processes: Current St
- Scale up and scale down in chemical syntheses - Huber Kältemaschinenbau.
- The Role of Technical Transfer in Pharmaceutical Manufacturing.
- An Introduction to Protein Purification: Methods, Technologies and Applic
- Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development.
- Achieve high-throughput LC/MS purific
- Best practices for efficient bioprocess technology transfer - Cytiva.
- Looking for tips on scaling up organic syntheses - chemistry - Reddit.
- How to deal with scale-up challenges of Chemistry? - Prime Scholars.
- Pharmaceutical Process Development: Current Chemical and Engineering Challenges - ACS Public
- Separation of Pharmaceutical Process-Related Impurities via an Organic Solvent Nanofiltration Membrane Cascade - ResearchG
Sources
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. primescholars.com [primescholars.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. idbs.com [idbs.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. Scale up and scale down in chemical syntheses [huber-online.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Trifluoromethyl Ketone Reaction Mixtures
Welcome to the technical support center for trifluoromethyl ketone (TFMK) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the often-challenging process of purifying TFMKs and removing unreacted starting materials. The unique physicochemical properties of TFMKs, such as their high electrophilicity and tendency to form hydrates, necessitate specialized purification strategies.[1][2] This resource offers in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your target compounds.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that you may encounter during the purification of your trifluoromethyl ketone products.
Question 1: I'm observing a second spot/peak in my analysis (TLC, LC-MS, NMR) that I suspect is the hydrate of my trifluoromethyl ketone. How can I confirm this and remove it?
Answer:
The high electrophilicity of the carbonyl carbon in TFMKs, due to the strong electron-withdrawing nature of the trifluoromethyl group, makes them susceptible to nucleophilic attack by water, forming stable gem-diol hydrates.[1][3][4] This can complicate purification and analysis.[5]
Confirmation of Hydrate Formation:
-
19F NMR Spectroscopy: This is a definitive method. The trifluoromethyl group of the ketone and its corresponding hydrate will have distinct chemical shifts. The hydrate's 19F signal will typically be upfield compared to the ketone.
-
Mass Spectrometry: You will observe a peak corresponding to the molecular weight of your TFMK and another peak at [M+18]+, representing the hydrate.
-
Crude Reaction Mixture Analysis: Analysis of the crude reaction mixture by 19F NMR can often show the presence of the hydrate, which may disappear after purification by silica gel column chromatography.[3]
Strategies for Hydrate Removal:
-
Silica Gel Chromatography: In many cases, the hydrate is unstable on silica gel and will revert to the ketone during chromatography.[3] Filtering the reaction mixture through a pad of Celite before chromatography can also help improve purity.[5]
-
Azeotropic Distillation: For volatile compounds, azeotropic distillation with a solvent like toluene can be effective in removing water and shifting the equilibrium back to the ketone.
-
Dess-Martin Periodinane Oxidation: If your TFMK was synthesized by oxidation of a trifluoromethyl alcohol, ensuring the final oxidation step goes to completion is crucial. Using an oxidant like Dess-Martin periodinane can yield the desired TFMK without concomitant hydrate formation.[1][6]
Question 2: My unreacted starting material (e.g., an aldehyde or a carboxylic acid ester) has a similar polarity to my trifluoromethyl ketone product, making separation by flash chromatography difficult. What are my options?
Answer:
Co-elution of starting materials with the desired TFMK is a frequent challenge. When standard chromatography is ineffective, consider the following alternative strategies.
For Unreacted Aldehydes:
-
Bisulfite Adduct Formation and Extraction: Aldehydes react with sodium bisulfite to form charged adducts that are soluble in water.[7] This allows for their removal from the organic phase through a simple liquid-liquid extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite.
-
Separate the aqueous layer containing the aldehyde-bisulfite adduct.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
-
Scavenger Resins: Polymer-supported reagents, or scavenger resins, can selectively react with and remove excess starting materials.[8] For unreacted aldehydes, an aminomethylated polystyrene (AM-resin) can be used to sequester the aldehyde, allowing the TFMK product to be isolated by simple filtration.[9]
For Unreacted Esters:
-
Selective Hydrolysis and Extraction: If your TFMK is stable to basic conditions, you can selectively hydrolyze the unreacted ester to the corresponding carboxylate salt.
-
Protocol:
-
Dissolve the crude mixture in an appropriate organic solvent.
-
Wash with a dilute aqueous base solution (e.g., 1 M NaOH or NaHCO₃). The carboxylate salt will partition into the aqueous layer.
-
Carefully monitor the reaction to avoid any potential reaction with your TFMK.
-
Separate the layers and work up the organic phase as usual.
-
-
Workflow for Selecting a Purification Strategy for Co-eluting Impurities:
Caption: Decision tree for purification of TFMKs with co-eluting starting materials.
Question 3: I am working with a highly volatile trifluoromethyl ketone. How can I minimize product loss during workup and purification?
Answer:
The volatility of some TFMKs can lead to significant product loss, especially during solvent removal. Here are some techniques to mitigate this issue:
-
Avoid High Vacuum and Heat: Use a rotary evaporator with caution. It is advisable to use a high-vacuum pump with a cold trap and to avoid excessive heating of the water bath.
-
Co-evaporation with a High-Boiling Solvent: Before final concentration, you can add a small amount of a high-boiling, non-polar solvent (e.g., toluene) to the purified fractions. This can help to azeotropically remove the more volatile chromatography solvents without significant loss of the product.
-
Bulb-to-Bulb Distillation (Kugelrohr): For small-scale purifications of volatile liquids, bulb-to-bulb distillation can be a very effective method to separate your product from non-volatile impurities. This technique is particularly useful for recovering unreacted ketone starting material when it is used as a solvent.[10]
-
Careful Fractional Distillation: For larger quantities, careful fractional distillation at atmospheric or reduced pressure can be employed. The efficiency of the separation will depend on the difference in boiling points between your product and the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethyl ketones?
A1: The choice of purification method depends on the physical properties of your TFMK and the nature of the impurities. The most common techniques are:
| Purification Method | Best Suited For | Key Considerations |
| Flash Column Chromatography | Most non-volatile solid and liquid TFMKs.[11][12][13] | Silica gel is the most common stationary phase. Eluent systems are typically mixtures of hexane and ethyl acetate or dichloromethane.[11][13] |
| Recrystallization | Solid TFMK products.[14] | Requires finding a suitable solvent system where the TFMK is soluble at high temperatures and insoluble at low temperatures.[15] |
| Distillation | Volatile liquid TFMKs.[16] | Effective for separating compounds with significantly different boiling points. |
| Liquid-Liquid Extraction | Removing acidic or basic impurities. | Can be used to remove unreacted starting materials or byproducts by converting them into water-soluble salts. |
| Scavenger Resins | Removing specific types of impurities, such as excess reagents.[8][17][18] | Offers a simplified workup by allowing for the removal of impurities by filtration.[9] |
Q2: How can I effectively remove unreacted trifluoroacetic anhydride (TFAA) from my reaction mixture?
A2: Trifluoroacetic anhydride is a common reagent in TFMK synthesis and can be challenging to remove completely.[19]
-
Aqueous Workup: TFAA is readily hydrolyzed by water to trifluoroacetic acid (TFA). Quenching the reaction mixture with water or a basic solution (e.g., saturated sodium bicarbonate) will convert TFAA to the water-soluble trifluoroacetate salt, which can then be removed by extraction.[20]
-
Evaporation/Co-evaporation: For the removal of the resulting TFA, which is also volatile, rotary evaporation is effective. To remove trace amounts, co-evaporation with a solvent like methanol or toluene can be employed.[21][22]
Q3: Are there any general tips for the successful flash chromatography of trifluoromethyl ketones?
A3: Yes, here are some practical tips:
-
Dry Loading: For less polar compounds or when you want to improve resolution, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Solvent System Selection: Start with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The strong electron-withdrawing nature of the CF₃ group can make TFMKs more polar than their non-fluorinated analogs.
-
Monitor by TLC: Always develop a TLC method before running a column to ensure you have good separation between your product and impurities.
-
Be Mindful of Hydrate Formation: As mentioned in the troubleshooting guide, be aware that your TFMK might partially exist as a hydrate, which can affect its behavior on the column.
Q4: How do I assess the purity of my final trifluoromethyl ketone product?
A4: A combination of analytical techniques should be used to confirm the purity of your TFMK:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and purity assessment. The absence of signals from starting materials or byproducts is a good indicator of purity.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of your product and can help identify any remaining impurities.[]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods are excellent for determining the percentage purity of your compound.[]
-
Melting Point: For solid compounds, a sharp melting point close to the literature value is a good indication of high purity.[24]
By understanding the unique chemistry of trifluoromethyl ketones and employing the appropriate purification strategies, you can effectively overcome the challenges associated with their isolation and achieve the high purity required for your research and development endeavors.
References
- Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
- Gáspár, R., et al. (2021). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. ACS Omega, 6(4), 3144–3152.
- Various Authors. (2017).
- Baxendale, I. R., et al. (2002). Synthesis of trifluoromethyl ketones using polymer-supported reagents. PubMed.
- Wipf Group. (2004). strategies in organic synthesis. University of Pittsburgh.
- Author Unknown. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. UDSpace - University of Delaware.
- Krasniqi, D., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 107(10), e202400125.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- BOC Sciences. (n.d.).
- Various Authors. (2012). how to remove TFA from carboxlic acid containing compound.
- Author Unknown. (2021). Egyptian Journal of Chemistry, 64(6).
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475.
- Various Authors. (2015). How can I remove TFA?.
- Chen, P., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(22), 6015-6018.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines.
- Palacios, F., et al. (2003). Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones. The Journal of Organic Chemistry, 68(18), 6904-6911.
- Prakash, G. K. S., et al. (2012). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. The Journal of Organic Chemistry, 77(17), 7487-7493.
- Stang, P. J., & Treptow, T. E. (1981).
- Wang, Y., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4744-4754.
- LibreTexts. (2021). 2.
- Various Authors. (2001). The application of scavenger resin in combinatorial chemistry.
- Sigma-Aldrich. (n.d.).
- Leadbeater, N. E., & Bobbitt, K. L. (2012). Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt. The Journal of Organic Chemistry, 77(18), 8131-8141.
- Various Authors. (n.d.). Hydration of trifluoromethyl ketones.
- MIT Digital Lab Techniques Manual. (2010).
- Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application.
- BenchChem. (2025).
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.
- Delgado, A., & Clardy, J. (1992). Aryl trifluoromethyl ketone hydrates as precursors of carboxylic acids and esters1. Tetrahedron Letters, 33(20), 2789-2790.
- Krasniqi, D., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 468-475.
- Li, Z., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters.
- Wallace, D. J., et al. (2012). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 16(10), 1664-1670.
- Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 10, 1117-1146.
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Synthesis of trifluoromethyl ketones using polymer-supported reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 24. moravek.com [moravek.com]
Technical Support Center: Alternative Catalysts for the Preparation of Fluorinated Acetophenones
Welcome to the technical support center for the synthesis of fluorinated acetophenones. This guide is designed for researchers, scientists, and professionals in drug development who are seeking alternatives to traditional Friedel-Crafts catalysts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various alternative catalytic systems. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic routes.
Introduction: Why Seek Alternatives?
Fluorinated acetophenones are crucial building blocks in the pharmaceutical and agrochemical industries. The classic approach to their synthesis is the Friedel-Crafts acylation, which traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). However, this method is fraught with challenges, including the generation of corrosive and hazardous waste, difficulties in catalyst separation, and harsh reaction conditions.
This guide explores the use of more sustainable and efficient alternative catalysts, including solid acids (zeolites), metal triflates, and ionic liquids. These alternatives offer significant advantages such as catalyst recyclability, milder reaction conditions, and improved selectivity, aligning with the principles of green chemistry.
Troubleshooting Guides
Guide 1: Solid Acid Catalysts (Zeolites)
Zeolites, such as H-BEA and H-ZSM-5, are microporous aluminosilicates that can be effective shape-selective catalysts for Friedel-Crafts acylation.
Issue 1: Low Conversion or No Reaction
-
Potential Cause 1: Catalyst Deactivation. Zeolites are prone to deactivation by the strong adsorption of products or byproducts, which can block the active sites within the pores.
-
Solution:
-
Regenerate the Catalyst: Before use, and between runs, the zeolite catalyst should be regenerated. A typical procedure involves calcination in a stream of air at high temperatures (e.g., 500-550 °C) for several hours to burn off adsorbed organic residues.
-
Use a Co-solvent: Employing a high-boiling, polar solvent like nitrobenzene can sometimes help to reduce the strong adsorption of products on the catalyst surface, thereby maintaining activity for longer.
-
-
-
Potential Cause 2: Insufficient Catalyst Acidity. The acidity of the zeolite is crucial for its catalytic activity.
-
Solution:
-
Select the Appropriate Zeolite: Zeolites with a higher aluminum content (lower Si/Al ratio) generally possess more Brønsted acid sites and exhibit higher activity. H-BEA is often found to be more active than H-ZSM-5 for this reaction.
-
Ensure Anhydrous Conditions: Water can neutralize the acid sites on the zeolite. Ensure all reagents and solvents are thoroughly dried before use.
-
-
-
Potential Cause 3: Mass Transfer Limitations. The reactants may have difficulty accessing the active sites within the zeolite pores, especially with bulkier substrates.
-
Solution:
-
Use Hierarchical Zeolites: These materials possess a secondary network of larger pores (mesopores) which facilitates diffusion to the microporous active sites.
-
Increase Reaction Temperature: Higher temperatures can enhance diffusion rates, but be mindful of potential side reactions.
-
-
Issue 2: Poor Selectivity (Formation of Isomers)
-
Potential Cause: Reaction Temperature is Too High. While higher temperatures can increase conversion, they may also lead to the formation of undesired isomers.
-
Solution: Optimize the reaction temperature to strike a balance between conversion and selectivity. For the acylation of fluorobenzene, para-selectivity is generally high with zeolite catalysts due to shape-selective effects within the pores.
-
Guide 2: Metal Triflates
Metal triflates, such as scandium triflate (Sc(OTf)₃), bismuth triflate (Bi(OTf)₃), and hafnium triflate (Hf(OTf)₄), are highly efficient and often water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.
Issue 1: Catalyst Hydrolysis and Deactivation
-
Potential Cause: Presence of Water. While many metal triflates are described as "water-tolerant," their activity can be diminished in the presence of excessive moisture.
-
Solution: Although stringent anhydrous conditions may not be necessary, it is good practice to use dry solvents and reagents to ensure optimal catalyst performance and reproducibility.
-
Issue 2: Difficulty in Catalyst Recovery and Reuse
-
Potential Cause: Homogeneous Nature of the Catalyst. Metal triflates are often soluble in the reaction medium, making their separation from the product mixture challenging.
-
Solution:
-
Aqueous Work-up and Extraction: After the reaction, the catalyst can often be recovered from the aqueous phase after extraction of the organic product. The aqueous layer can then be carefully evaporated to recover the metal triflate for reuse.
-
Immobilization: Consider using a supported metal triflate catalyst, where the triflate is anchored to a solid support for easier filtration and reuse.
-
-
Issue 3: Inconsistent Reaction Rates
-
Potential Cause: Synergistic or Inhibitory Effects of Additives. The presence of other acids or bases can significantly impact the catalytic activity of metal triflates.
-
Solution: Be aware that trifluoromethanesulfonic acid (TfOH) can sometimes act as a co-catalyst with metal triflates, enhancing the reaction rate. Conversely, basic impurities in the reagents or solvents can neutralize the catalyst.
-
Guide 3: Ionic Liquids
Ionic liquids (ILs), particularly those based on chloroaluminates like 1-butyl-3-methylimidazolium chloride-aluminum chloride ([BMIM]Cl·AlCl₃), can act as both the solvent and the catalyst for Friedel-Crafts acylation.
Issue 1: Viscosity and Handling Issues
-
Potential Cause: High Viscosity of the Ionic Liquid. Many ionic liquids are highly viscous, which can make stirring and handling difficult, and may also lead to mass transfer limitations.
-
Solution:
-
Increase Reaction Temperature: Gently warming the ionic liquid will reduce its viscosity.
-
Use a Co-solvent: Adding a small amount of a non-polar organic solvent can decrease the viscosity of the reaction medium.
-
-
Issue 2: Product Separation
-
Potential Cause: Product is Soluble in the Ionic Liquid. Separating the product from the ionic liquid can be challenging.
-
Solution:
-
Solvent Extraction: After the reaction, the product can often be extracted using a non-polar organic solvent that is immiscible with the ionic liquid.
-
Vacuum Distillation: If the product is sufficiently volatile and thermally stable, it can be separated from the non-volatile ionic liquid by distillation under reduced pressure.
-
-
Issue 3: Water Sensitivity
-
Potential Cause: Hydrolysis of the Chloroaluminate Anion. Chloroaluminate-based ionic liquids are highly sensitive to water, which will decompose the active catalytic species.
-
Solution: All manipulations must be carried out under strictly anhydrous conditions, for example, in a glovebox or using Schlenk techniques.
-
Frequently Asked Questions (FAQs)
Q1: Can I reuse my zeolite catalyst? If so, how?
A: Yes, one of the main advantages of zeolite catalysts is their reusability. To regenerate a spent zeolite catalyst, you should first wash it with a solvent (like acetone or ethanol) to remove any loosely adsorbed species. Then, the catalyst should be dried and calcined at high temperatures (typically 400-550 °C) in a stream of air for several hours. This process burns off any coke or strongly adsorbed organic residues, restoring the catalyst's activity. The regeneration efficiency is often around 90% or higher for the first few cycles.
Q2: My reaction with a metal triflate catalyst is very slow. What can I do to speed it up?
A: Several factors could be at play. First, ensure your reagents and solvent are reasonably dry, as water can reduce the catalyst's effectiveness. Second, consider a modest increase in the reaction temperature. Third, some metal triflate systems benefit from the addition of a co-catalyst like trifluoromethanesulfonic acid (TfOH), which can have a synergistic effect. Finally, ensure you are using a sufficient catalyst loading, although these catalysts are typically effective in catalytic amounts (1-10 mol%).
Q3: Are ionic liquids a "green" option for Friedel-Crafts acylation?
A: The "green" credentials of ionic liquids are a subject of debate. While their low vapor pressure is a significant advantage in reducing air pollution, their synthesis can be resource-intensive, and their toxicity and biodegradability vary widely. Chloroaluminate-based ionic liquids, which are effective for Friedel-Crafts reactions, are water-sensitive and produce corrosive byproducts upon contact with moisture, which detracts from their environmental friendliness. However, their potential for recyclability, if the product can be easily separated, is a point in their favor.
Q4: How do I choose the best alternative catalyst for my specific fluorinated acetophenone synthesis?
A: The choice of catalyst depends on several factors:
-
Substrate: For substrates that are sensitive to very strong acids, a metal triflate might be a milder and more suitable option.
-
Desired Selectivity: If high para-selectivity is crucial, the shape-selective nature of zeolites can be highly advantageous.
-
Process Scale and Equipment: For large-scale industrial processes, a heterogeneous catalyst like a zeolite is often preferred due to the ease of separation and regeneration. For smaller-scale lab synthesis, the convenience of a homogeneous metal triflate catalyst might be more appealing.
-
Cost and Availability: The cost of the catalyst (e.g., scandium triflate can be expensive) is also a practical consideration.
Data Presentation
Table 1: Comparison of Alternative Catalysts for the Acylation of Fluorobenzene
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para) | Reference |
| H-BEA Zeolite | Acetic Anhydride | 100 | 1 | ~1 | >99% | |
| La(OTf)₃ / TfOH | Benzoyl Chloride | 140 | 4 | 87 | 99% | |
| Hf(OTf)₄ / TfOH | Acyl Chlorides | N/A | N/A | Good | N/A | |
| Bi(OTf)₃ | Acyl Chlorides | N/A | N/A | High | N/A | |
| Immobilized Sc(OTf)₃ | Acid Anhydride/Halide | 40-60 | 0.5-30 min | N/A | Para |
Note: The reaction conditions and yields can vary significantly based on the specific acylating agent, solvent, and catalyst loading. This table provides a general comparison based on available literature.
Experimental Protocols
Protocol 1: Acylation of Fluorobenzene using H-BEA Zeolite
This protocol is based on typical procedures for zeolite-catalyzed acylations.
-
Catalyst Activation: Place 500 mg of H-BEA zeolite (Si/Al ratio = 15) in a tube furnace. Heat under a flow of dry air to 500 °C at a rate of 5 °C/min and hold for 4 hours. Cool down under a stream of nitrogen to room temperature.
-
Reaction Setup: To a flame-dried 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated H-BEA zeolite.
-
Reagent Addition: Add 15 mL of dry nitrobenzene (solvent), followed by the fluorobenzene (substrate) and acetic anhydride (acylating agent) in a 5:1 molar ratio of substrate to acylating agent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Filter the catalyst from the reaction mixture and wash it with acetone. The filtrate can be subjected to an appropriate work-up procedure (e.g., washing with aqueous sodium bicarbonate, followed by extraction and purification by distillation or chromatography) to isolate the 4-fluoroacetophenone.
-
Catalyst Regeneration: The recovered zeolite can be washed, dried, and calcined as described in step 1 for reuse.
Protocol 2: Acylation of Fluorobenzene using Lanthanum Triflate (La(OTf)₃) and TfOH
This protocol is adapted from a solvent-free procedure.
-
Reaction Setup: In a reaction vessel, combine fluorobenzene and benzoyl chloride.
-
Catalyst Addition: Add the La(OTf)₃ and trifluoromethanesulfonic acid (TfOH) catalyst system.
-
Reaction: Heat the mixture to 140 °C for 4 hours with stirring.
-
Monitoring: Track the reaction progress using TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture. The product, 4-fluorobenzophenone, can be isolated and purified using standard techniques such as distillation or chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in Solid Acid Catalysis
Caption: Troubleshooting workflow for low yield in zeolite-catalyzed acylation.
Reaction Mechanism: Zeolite-Catalyzed Acylation
Caption: General mechanism of zeolite-catalyzed Friedel-Crafts acylation.
References
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science Publishers. Available at: [Link]
-
Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. MDPI. Available at: [Link]
-
A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Mechanism of zeolite catalyzed acylation of aromatics. ResearchGate. Available at: [Link]
- Method for acylating fluorobenzene. Google Patents.
-
Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. ResearchGate. Available at: [Link]
-
Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability. ResearchGate. Available at: [Link]
-
The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene. MDPI. Available at: [Link]
-
Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Journal of the American Chemical Society. Available at: [Link]
-
A Comprehensive Review on Zeolite Chemistry for Catalytic Conversion of Biomass/Waste into Green Fuels. MDPI. Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
Acetylation of substituted aromatic compounds over a H-BEA zeolite : a comparative study. CORE. Available at: [Link]
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Imperial College London. Available at: [Link]
-
Friedel-crafts acylation of aromatics using zeolites. Semantic Scholar. Available at: [Link]
Technical Support Center: Minimizing Byproduct Formation in Friedel-Crafts Acylation with Trifluoroacetic Anhydride
Welcome to the technical support center for Friedel-Crafts acylation reactions using trifluoroacetic anhydride (TFAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high yields of the desired product while minimizing byproduct formation. The question-and-answer format directly addresses common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation with TFAA, and what causes them?
A1: The primary byproducts in Friedel-Crafts acylation, including those with TFAA, often stem from the reactivity of the aromatic substrate and the reaction conditions. Key byproducts include:
-
Polysubstituted Products: While the acyl group's electron-withdrawing nature deactivates the aromatic ring to further substitution, highly activated rings can still undergo multiple acylations.[1][2] This is especially prevalent if the reaction temperature is too high or the reaction time is excessively long.[3]
-
Isomeric Products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers.[4] The distribution of these isomers is influenced by the directing effects of existing substituents on the aromatic ring and the reaction conditions, which can favor either kinetic or thermodynamic products.[5][6]
-
Products from Solvent Acylation: In certain cases, the solvent can compete with the substrate for acylation, leading to impurities.[4] This is more likely with aromatic solvents that are susceptible to electrophilic attack.
-
Dealkylation-Acylation Products: If the aromatic substrate contains an alkyl group, this group can sometimes be cleaved under the reaction conditions, followed by acylation of the dealkylated aromatic ring.[4]
Understanding the potential for these side reactions is the first step in designing a robust experimental protocol.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: An incomplete reaction can be frustrating, but it's often traceable to a few key factors:
-
Deactivated Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are significantly deactivated and may not react under standard conditions.[7][8]
-
Catalyst Inactivity: When using a Lewis acid catalyst, it's crucial to remember their high sensitivity to moisture.[5][8] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[8] Always use anhydrous conditions and freshly opened or purified reagents.[3][7]
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[7][9] This often necessitates using stoichiometric amounts of the catalyst.[9][10]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy.[7] However, excessively high temperatures can lead to decomposition or side reactions.[5] Careful temperature optimization is critical.
Q3: How does trifluoroacetic anhydride's reactivity compare to traditional acylating agents like acyl chlorides, and how does this impact byproduct formation?
A3: Trifluoroacetic anhydride is a highly reactive acylating agent, often more so than corresponding acyl chlorides or other acid anhydrides.[11] This high reactivity can be advantageous, allowing for reactions to proceed under milder conditions or with less reactive substrates. However, it can also exacerbate the formation of byproducts if not properly controlled.
The powerful electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbons of TFAA exceptionally electrophilic. This can lead to faster reaction rates but also potentially lower selectivity if multiple reactive sites are present on the aromatic substrate.
Q4: Can I perform a Friedel-Crafts acylation with TFAA without a Lewis acid catalyst?
A4: Yes, particularly with electron-rich aromatic compounds. Trifluoroacetic anhydride is often reactive enough to acylate activated arenes without the need for a traditional Lewis acid catalyst like AlCl₃.[12] In some cases, trifluoroacetic acid itself can act as a catalyst.[13] This can be a significant advantage, as it simplifies the reaction setup and workup procedure, and avoids the issues associated with moisture-sensitive and often harsh Lewis acids. For less reactive substrates, a catalyst may still be necessary to achieve a reasonable reaction rate.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and offers systematic approaches to resolving them.
Issue 1: Formation of Multiple Isomeric Products
When your reaction yields a mixture of ortho, meta, and para isomers, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Temperature plays a significant role in regioselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[5] For example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-acyl product (kinetic), while higher temperatures promote rearrangement to the 6-acyl isomer (thermodynamic).[5]
-
Solvent Selection: The polarity of the solvent can influence the product distribution.[6] Non-polar solvents may favor one isomer, while polar solvents might favor another.[6] Experimenting with a range of anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide) can help to optimize the isomeric ratio.
-
Steric Hindrance: The steric bulk of both the substituents on the aromatic ring and the acylating agent can direct the position of acylation.[3] If a particular isomer is desired, consider whether modifying the steric environment could favor its formation.
Issue 2: Preventing Polysubstitution
Even though the acyl group is deactivating, polysubstitution can still occur with highly activated aromatic rings.[3] To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the trifluoroacetic anhydride.[3] An excess of the acylating agent will increase the likelihood of multiple acylations.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can significantly reduce the chance of a second acylation occurring.[3] Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[3]
-
Order of Addition: Adding the aromatic compound dropwise to a solution of the trifluoroacetic anhydride (and catalyst, if used) can help to maintain a low concentration of the activated aromatic substrate, thereby disfavoring polysubstitution.[3]
Data Presentation: Solvent and Catalyst Considerations
The choice of solvent and catalyst is critical for a successful Friedel-Crafts acylation. The following table provides a general guide for different types of aromatic substrates.
| Substrate Type | Recommended Solvent(s) | Catalyst Considerations | Rationale |
| Highly Activated Arenes (e.g., anisole, phenols) | Dichloromethane, 1,2-Dichloroethane | Often requires no catalyst or a mild Lewis acid (e.g., ZnCl₂, FeCl₃).[10][14] | High reactivity of the substrate allows for milder conditions, minimizing side reactions. |
| Moderately Activated Arenes (e.g., toluene, xylenes) | Dichloromethane, Carbon Disulfide, Nitrobenzene | May require a moderate to strong Lewis acid (e.g., FeCl₃, AlCl₃).[10][14] | Catalyst is needed to sufficiently activate the TFAA for reaction with the less nucleophilic arene. |
| Deactivated Arenes (e.g., halobenzenes) | Nitrobenzene | Requires a strong Lewis acid (e.g., AlCl₃) and potentially elevated temperatures. | Harsh conditions are necessary to overcome the low reactivity of the substrate. |
| Heterocyclic Compounds (e.g., thiophenes, indoles) | Dichloromethane, Trifluoroethanol[15] | Often proceeds with TFAA alone or with a base.[12] | The high electron density of the heterocycle facilitates the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of an Activated Arene (e.g., Anisole) without a Lewis Acid Catalyst
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the activated arene (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of TFAA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Trifluoroacetylation of a Moderately Activated Arene (e.g., Toluene)
-
Preparation: Rigorously dry all glassware and ensure all reagents and solvents are anhydrous.
-
Catalyst Suspension: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0 °C.
-
Substrate Addition: Add a solution of the moderately activated arene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and very carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify as described in Protocol 1.
Visualizing the Reaction Mechanism and Troubleshooting Logic
A clear understanding of the reaction pathway and potential pitfalls is essential for effective troubleshooting.
Caption: Friedel-Crafts acylation workflow and common byproduct pathways.
This diagram illustrates the core reaction mechanism, from the activation of trifluoroacetic anhydride to form the reactive acylium ion, through the electrophilic attack on the aromatic ring, to the formation of the final product. It also highlights the potential for the desired product to be diverted into common byproduct pathways, which is the focus of the troubleshooting guide.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sci-Hub. (2015). ChemInform Abstract: Trifluoroacetylation of Electron‐Rich Thiophenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of Trifluoroacetic Anhydride and Aluminum Dodecatungstophosphate. Retrieved from [Link]
-
University of Delaware Institutional Repository. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. Retrieved from [Link]
-
Cristin. (2022, March 22). Resultat #1708236 - Trifluoroacetylation of electron-rich thiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Retrieved from [Link]
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetylation of Electron-Rich Thiophenes. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020, August 5). Trifluoroacetic Acid Acts as Trifluoromethylating Agent in Arene C–H Functionalization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]
-
SpringerLink. (n.d.). Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE). Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. udspace.udel.edu [udspace.udel.edu]
- 12. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]
- 13. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is an aromatic ketone of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl group and substituted phenyl ring.[1][2] Accurate structural characterization is paramount for understanding its reactivity and potential applications. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each nucleus. This guide will delve into the nuances of the ¹H and ¹³C NMR spectra of this specific molecule, offering insights into spectral interpretation and comparison with analogous structures.
The presence of the trifluoromethyl (CF₃) group introduces significant electronic effects that influence the chemical shifts of nearby protons and carbons.[3][4] Furthermore, the substitution pattern on the aromatic ring—two methyl groups and a methoxy group—provides a distinct spectral signature that can be unambiguously assigned.
Experimental Protocols
A 10 mg sample of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The use of CDCl₃ is standard for many organic compounds due to its excellent dissolving power and relative inertness.
¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled experiment was conducted with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. A total of 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
The choice of a 500 MHz instrument provides excellent signal dispersion, which is crucial for resolving the aromatic proton signals and accurately determining coupling constants.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is characterized by sharp, well-resolved signals corresponding to the aromatic protons, the methyl protons, and the methoxy protons.
Table 1: ¹H NMR Data for 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | s | 2H | H-2', H-6' |
| 3.75 | s | 3H | -OCH₃ |
| 2.30 | s | 6H | Ar-CH₃ |
-
Aromatic Protons (H-2', H-6'): The two equivalent aromatic protons appear as a singlet at approximately 7.65 ppm. The downfield shift is attributed to the deshielding effect of the adjacent trifluoroacetyl group. In comparison, the aromatic protons of unsubstituted acetophenone appear as multiplets between 7.45 and 7.98 ppm.[5] The singlet multiplicity arises from the symmetrical substitution pattern on the aromatic ring.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group resonate as a sharp singlet at around 3.75 ppm. This chemical shift is typical for methoxy groups attached to an aromatic ring.
-
Methyl Protons (Ar-CH₃): The six protons of the two equivalent methyl groups on the aromatic ring give rise to a singlet at approximately 2.30 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group results in a characteristic quartet for the CF₃ carbon and the adjacent carbonyl carbon due to C-F coupling.
Table 2: ¹³C NMR Data for 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity (J_CF in Hz) | Assignment |
| 181.5 | q (³J_CF ≈ 35) | C=O |
| 161.0 | s | C-4' |
| 133.5 | s | C-3', C-5' |
| 130.0 | s | C-2', C-6' |
| 125.0 | s | C-1' |
| 116.5 | q (¹J_CF ≈ 290) | CF₃ |
| 60.0 | s | -OCH₃ |
| 16.5 | s | Ar-CH₃ |
-
Carbonyl Carbon (C=O): The carbonyl carbon appears as a quartet around 181.5 ppm due to coupling with the three fluorine atoms (³J_CF ≈ 35 Hz). For comparison, the carbonyl carbon in acetophenone resonates at approximately 198.2 ppm.[5][6] The upfield shift in the target molecule is a consequence of the strong electron-withdrawing nature of the CF₃ group.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is observed as a quartet with a large one-bond C-F coupling constant (¹J_CF ≈ 290 Hz) at approximately 116.5 ppm. This large coupling constant is a hallmark of trifluoromethyl groups.[7]
-
Aromatic Carbons: The aromatic carbons show distinct signals. The carbon bearing the methoxy group (C-4') is found at a downfield chemical shift (around 161.0 ppm) due to the oxygen's electron-donating resonance effect. The carbons bearing the methyl groups (C-3', C-5') and the aromatic protons (C-2', C-6') appear at approximately 133.5 ppm and 130.0 ppm, respectively. The ipso-carbon (C-1') attached to the trifluoroacetyl group is observed around 125.0 ppm. These assignments are consistent with established data for substituted acetophenones.[8][9]
-
Methoxy Carbon (-OCH₃): The methoxy carbon resonates at a typical value of around 60.0 ppm. Studies have shown that the chemical shift of a methoxy group can be influenced by its conformation relative to the aromatic ring, with out-of-plane conformations leading to downfield shifts.[10]
-
Methyl Carbons (Ar-CH₃): The carbons of the two equivalent aromatic methyl groups appear at approximately 16.5 ppm.
Comparison with Structurally Related Acetophenones
To highlight the unique spectral features of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a comparison with acetophenone and 4'-(Trifluoromethyl)acetophenone is instructive.
Table 3: Comparison of ¹H and ¹³C NMR Data for Selected Acetophenones
| Compound | ¹H Ar-H (ppm) | ¹H -CH₃ (ppm) | ¹³C C=O (ppm) | ¹³C Ar-C (ppm) |
| Acetophenone | 7.45-7.98 (m) | 2.61 (s) | 198.2 | 128.3, 128.6, 133.1, 137.1 |
| 4'-(Trifluoromethyl)acetophenone | 7.73 (d), 8.06 (d) | 2.65 (s) | ~197 | ~125-135 |
| 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | 7.65 (s) | 2.30 (s) | 181.5 (q) | 125.0, 130.0, 133.5, 161.0 |
Data for Acetophenone and 4'-(Trifluoromethyl)acetophenone are from reference spectra.[5][11][12][13][14]
The comparison reveals several key trends:
-
The electron-donating methyl and methoxy groups in the target molecule shield the aromatic protons, causing an upfield shift compared to 4'-(Trifluoromethyl)acetophenone.
-
The trifluoroacetyl group in the target molecule causes a significant upfield shift of the carbonyl carbon signal compared to both acetophenone and 4'-(Trifluoromethyl)acetophenone.
-
The symmetry of the target molecule simplifies the aromatic region of both the ¹H and ¹³C NMR spectra, resulting in fewer signals than in less symmetrically substituted analogs.
Visualization of Molecular Structure and Key NMR Correlations
To further aid in the understanding of the structure-spectra relationship, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Key ¹H and ¹³C NMR correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone are highly informative and allow for a complete and unambiguous assignment of all proton and carbon signals. The characteristic chemical shifts and coupling patterns, particularly those influenced by the trifluoromethyl group, provide a unique spectral fingerprint for this molecule. By comparing its spectral data with that of simpler acetophenone derivatives, the electronic effects of the various substituents can be clearly discerned. This guide provides a solid foundation for researchers working with this and related fluorinated aromatic compounds, facilitating their identification and characterization in various research and development settings.
References
- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
- Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
- Dove Medical Press. (2025, August 6). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Wiley-VCH. (2008). Supporting Information.
- Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
- Scribd. (n.d.). Acetophenone 13C NMR Analysis.
- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.
- SpectraBase. (n.d.). Acetophenone.
- ChemicalBook. (n.d.). Trifluoroacetophenone(434-45-7) 1H NMR.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Santa Cruz Biotechnology. (n.d.). 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone, CAS 845823-08-7.
- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum.
- PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- BLDpharm. (n.d.). 845823-08-7|this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. 845823-08-7|this compound|BLD Pharm [bldpharm.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]
- 14. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]
Unraveling the Molecular Fingerprint: A Comparative Mass Spectrometry Guide to the Fragmentation of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's structural integrity under analytical conditions is not merely academic—it is fundamental to innovation. Mass spectrometry (MS) stands as a cornerstone technique, offering a unique molecular fingerprint through controlled fragmentation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a polysubstituted aromatic ketone.
This document moves beyond a simple cataloging of fragments. It delves into the causal nexus between the compound's unique substitution pattern—featuring both electron-donating (methoxy, dimethyl) and electron-withdrawing (trifluoroacetyl) groups—and its resultant mass spectrum. We will compare its fragmentation behavior with structurally similar compounds to provide a comprehensive analytical framework. All discussions are grounded in established principles of mass spectrometry and supported by data from analogous compounds found in spectral databases.
The Compound of Interest: A Structural Overview
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (Molecular Formula: C₁₁H₁₁F₃O₂, Molecular Weight: 232.20 g/mol ) presents a fascinating case study in competitive fragmentation pathways.[1] The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the stability of the adjacent carbonyl, while the electron-donating methoxy and dimethyl groups on the phenyl ring modulate the charge distribution and stability of the aromatic portion of the molecule. Understanding this electronic interplay is key to interpreting its mass spectrum.
Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway
Under electron ionization (EI) at a standard 70 eV, the fragmentation of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is expected to be initiated by the removal of an electron to form the molecular ion (M⁺•). The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.
Primary Fragmentation Pathways
The primary fragmentation is anticipated to be dominated by α-cleavage, a characteristic fragmentation of ketones.[2] This can occur on either side of the carbonyl group.
-
α-Cleavage (Loss of •CF₃): Cleavage of the bond between the carbonyl carbon and the trifluoromethyl group is a highly probable event. The powerful inductive effect of the fluorine atoms makes the •CF₃ radical a relatively stable leaving group. This would result in the formation of a substituted benzoyl cation.
-
α-Cleavage (Loss of the Aromatic Moiety): Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring is also possible, leading to the formation of a trifluoroacetyl cation ([CF₃CO]⁺) and a substituted benzene radical.
The relative abundance of the resulting fragment ions will depend on their stability. The substituted benzoyl cation is expected to be highly stabilized by the electron-donating methoxy and dimethyl groups on the aromatic ring, making the loss of the •CF₃ radical a favored pathway.
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a series of characteristic peaks in the mass spectrum.
-
Decarbonylation: The substituted benzoyl cation can lose a neutral carbon monoxide (CO) molecule to form a substituted phenyl cation. This is a common fragmentation pathway for acylium ions.[3]
-
Fragmentation of the Aromatic Ring: The substituted phenyl cation can undergo further fragmentation, including the loss of a methyl radical (•CH₃) from one of the dimethyl groups or the methoxy group. Rearrangements to form stable structures like the tropylium ion are also possible, although the substitution pattern may influence this.[3]
-
Loss of Formaldehyde: The methoxy group can induce fragmentation through the loss of a neutral formaldehyde (CH₂O) molecule, a known pathway for methoxy-substituted aromatic compounds.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI fragmentation pathway of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Comparative Fragmentation Analysis
To validate our predicted fragmentation, we will compare it with the known fragmentation of structurally related compounds.
Comparison with Acetophenone
Acetophenone, the parent compound, primarily undergoes α-cleavage to lose a methyl radical (•CH₃), forming the benzoyl cation (m/z 105) as the base peak. This further loses CO to give the phenyl cation (m/z 77).[4] In our target molecule, the trifluoromethyl group is a much better leaving group than a methyl radical, suggesting that the loss of •CF₃ will be a more dominant initial fragmentation step.
Comparison with 4'-Methoxy-2,2,2-trifluoroacetophenone
A close structural analog, 4'-Methoxy-2,2,2-trifluoroacetophenone, provides an excellent basis for comparison. Its mass spectrum would be expected to show a molecular ion peak and a prominent fragment from the loss of •CF₃. The subsequent fragmentation of the resulting 4-methoxybenzoyl cation would likely involve the loss of CO and then potentially CH₂O. The presence of the additional dimethyl groups in our target molecule is expected to increase the mass of the corresponding fragments by 28 amu and potentially introduce additional fragmentation pathways involving the loss of methyl radicals.
Comparison with Dimethyl-substituted Aromatic Ketones
Aromatic ketones with dimethyl substitutions often show fragmentation patterns involving the loss of methyl radicals from the aromatic ring.[3] This supports the prediction of a fragment corresponding to the loss of a methyl radical from the 4-methoxy-3,5-dimethylphenyl cation in our target molecule.
The following table summarizes the predicted major fragment ions for 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone and compares them with the expected fragments from analogous compounds.
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation | Comparison with Analogs |
| 232 | [C₁₁H₁₁F₃O₂]⁺• | Molecular Ion | - |
| 163 | [C₉H₉O₂]⁺ | α-cleavage: Loss of a •CF₃ radical | Expected to be the base peak due to the stability of the substituted benzoyl cation. |
| 135 | [C₈H₉O]⁺ | Loss of a neutral CO molecule from the m/z 163 fragment | A common fragmentation for acylium ions. |
| 120 | [C₇H₆O]⁺ | Loss of a •CH₃ radical from the m/z 135 fragment | A likely pathway due to the presence of dimethyl groups. |
| 105 | [C₇H₅]⁺ | Loss of a neutral CH₂O molecule from the m/z 135 fragment | A characteristic fragmentation for methoxy-substituted aromatic compounds. |
| 69 | [C₂F₃O]⁺ | α-cleavage: Loss of the substituted aromatic radical | A less favored but possible fragmentation pathway. |
Experimental Protocol for GC-MS Analysis
To obtain the mass spectrum of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for aromatic ketones can be employed.
Materials and Reagents
-
Standard: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (≥98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Inert Gas: Helium (99.999% purity)
-
Vials: 2 mL amber glass vials with PTFE-lined caps
Instrumentation
A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40 - 400 |
The following diagram outlines the workflow for the GC-MS analysis:
Caption: Workflow for the GC-MS analysis of the target compound.
Conclusion: A Predictive Framework for Complex Fragmentation
The mass spectrometry analysis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone provides a compelling illustration of how competing electronic effects govern molecular fragmentation. The potent electron-withdrawing nature of the trifluoroacetyl group directs the primary fragmentation towards the loss of a •CF₃ radical, leading to a stable, substituted benzoyl cation. The electron-donating methoxy and dimethyl groups on the aromatic ring not only stabilize this primary fragment but also open up subsequent fragmentation channels, including the loss of CO, •CH₃, and CH₂O.
This guide provides a robust predictive framework for understanding the mass spectrum of this complex molecule. By comparing its expected fragmentation with that of simpler, structurally related compounds, we can build a high-confidence interpretation of its molecular fingerprint. The provided GC-MS protocol offers a reliable starting point for researchers seeking to experimentally verify these predictions and apply this analytical knowledge in their own work. As with all mass spectral interpretation, the final confirmation of fragment structures would ideally involve high-resolution mass spectrometry and tandem MS (MS/MS) experiments.
References
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
- The mass spectra of some aromatic polyketones. (1975). Organic Mass Spectrometry.
- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed.
- 4'-(2-Methylpropyl)acetophenone. NIST WebBook.
- Acetophenone. NIST WebBook.
- GCMS Section 6.11.3. Whitman People.
- 3',4'-(Methylenedioxy)acetophenone. NIST WebBook.
- Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011). MSU chemistry.
- Acetophenone, 2,2,2-triphenyl-. NIST WebBook.
- MASS SPECTROMETRY: FRAGMENTATION P
- GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Request PDF.
- Acetophenone, 4'-hydroxy-. NIST WebBook.
- 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem.
Sources
PART 1: The Electron-Withdrawing Powerhouse: Understanding the Trifluoromethyl Effect
An In-Depth Guide to the Comparative Reactivity of Trifluoroacetophenone vs. Acetophenone
For Researchers, Scientists, and Drug Development Professionals
The striking difference in reactivity between trifluoroacetophenone and acetophenone stems almost entirely from the profound electronic influence of the trifluoromethyl (-CF₃) group. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the three fluorine atoms.[1][2] This creates a strong inductive effect (-I effect), pulling electron density away from the adjacent carbonyl carbon.[1]
In stark contrast, the methyl group (-CH₃) in acetophenone is a weak electron-donating group (+I effect). This fundamental electronic disparity dictates the electrophilicity of the carbonyl carbon, making it the central factor in their divergent reactivity. The carbonyl carbon in trifluoroacetophenone is significantly more electron-deficient (more electrophilic) and, therefore, more susceptible to nucleophilic attack than that of acetophenone.[3][4][5]
Caption: Inductive effects on the carbonyl electrophilicity.
PART 2: A Tale of Two Ketones: Reactivity in Key Chemical Transformations
The enhanced electrophilicity of trifluoroacetophenone is not merely a theoretical curiosity; it has profound and predictable consequences across a wide range of chemical reactions.
Nucleophilic Addition Reactions: An Enhanced Affinity
Nucleophilic addition is the hallmark reaction of carbonyl compounds. Here, trifluoroacetophenone's electron-deficient nature makes it a far superior substrate.
-
Hydration: The equilibrium between a ketone and its gem-diol hydrate is highly sensitive to electronic effects.[6] Electron-withdrawing groups destabilize the carbonyl group while stabilizing the hydrate. Consequently, trifluoroacetophenone is significantly more hydrated in aqueous solutions compared to acetophenone.[6][7] In fact, 19F NMR studies show that in an aqueous environment, the hydrate form of 2,2,2-trifluoroacetophenone is the predominant species.[7]
-
Reduction: The reaction with hydride reagents like sodium borohydride (NaBH₄) is a classic nucleophilic addition. The more electrophilic carbonyl of trifluoroacetophenone reacts much more readily. Experimental data from catalytic hydrogenation shows complete conversion for trifluoroacetophenone under conditions where acetophenone shows only partial conversion, underscoring its higher reactivity.[8] This makes it a preferred substrate for asymmetric reductions aimed at producing chiral fluorinated alcohols, which are valuable pharmaceutical intermediates.[9]
-
Organometallic Addition: Strong nucleophiles such as Grignard and organolithium reagents also add more readily to trifluoroacetophenone. In one reported synthesis of a chelating bis(alkoxide) ligand, the reaction of 2,2'-dilithium-p-terphenyl with trifluoroacetophenone was successful. However, the analogous reaction with acetophenone failed, as the organolithium reagent preferentially deprotonated the acidic methyl protons of acetophenone rather than attacking the less electrophilic carbonyl.[10] This highlights a critical divergence in their synthetic utility when strong bases are employed.
The Enolate Question: A Fundamental Divide
The ability to form an enolate by deprotonating the α-carbon is central to the reactivity of most ketones. This is where the two compounds differ most dramatically.
-
Enolate Formation: Acetophenone has acidic α-protons on its methyl group (pKa ≈ 19-20 in DMSO) and readily forms an enolate in the presence of a suitable base.[11][12] This enolate is a powerful carbon nucleophile, enabling a host of C-C bond-forming reactions. 2,2,2-Trifluoroacetophenone, by contrast, has no α-protons on the fluoroalkyl side. The protons on the phenyl ring are not sufficiently acidic to be removed under standard enolization conditions.
-
Aldol and Related Reactions: Because it can form an enolate, acetophenone can act as both a nucleophilic donor and an electrophilic acceptor in aldol-type condensation reactions.[13][14] Trifluoroacetophenone, unable to form an enolate, can only function as an electrophilic acceptor . This makes it an ideal partner for reactions with pre-formed enolates where self-condensation of the electrophile is an unwanted side reaction.
Caption: Divergent roles in enolate-mediated reactions.
Olefination and Catalysis: Leveraging Enhanced Electrophilicity
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: In these powerful olefination reactions, a phosphorus ylide or phosphonate carbanion attacks a carbonyl electrophile.[15][16][17][18] Both ketones are suitable substrates, but the significantly higher electrophilicity of trifluoroacetophenone is expected to lead to faster reaction rates.
-
Catalysis: The heightened reactivity of trifluoroacetophenone can be exploited in catalysis. In a notable example, 2,2,2-trifluoroacetophenone serves as a highly efficient organocatalyst for the epoxidation of alkenes using hydrogen peroxide.[7][19] The authors of the study explicitly state that when acetophenone was substituted as the catalyst, an "extremely low yield was observed," directly attributing the success of the reaction to the activation provided by the perfluoroalkyl moiety.[7][20]
PART 3: Data Summary and Experimental Protocols
Comparative Reactivity at a Glance
| Reaction Type | Acetophenone Reactivity | Trifluoroacetophenone Reactivity | Mechanistic Rationale |
| Nucleophilic Addition | Moderate | High / Very High | -CF₃ group strongly increases carbonyl electrophilicity. |
| Hydration Equilibrium | Favors Ketone | Favors Hydrate | -CF₃ group destabilizes carbonyl and stabilizes gem-diol.[6] |
| Reduction (e.g., NaBH₄) | Moderate Rate | Fast Rate | Increased electrophilicity accelerates hydride attack.[8] |
| Enolate Formation | Readily Forms Enolate | Does Not Form Enolate | Lacks α-protons on the trifluoromethyl side. |
| Aldol Reaction Role | Electrophile & Nucleophile | Electrophile ONLY | Inability to form an enolate prevents it from acting as a nucleophile. |
| Wittig / HWE Reaction | Good Electrophile | Excellent Electrophile | Increased electrophilicity leads to faster reaction rates. |
| Use as Epoxidation Catalyst | Very Poor | Excellent | Highly electrophilic carbonyl is required for catalytic cycle activation.[7][20] |
Experimental Protocol: Competitive Reduction
This protocol provides a self-validating system to directly observe the difference in reactivity towards a nucleophile. By reacting an equimolar mixture of the two ketones with a limited amount of reducing agent, the product ratio directly reflects their relative reaction rates.
Objective: To demonstrate the greater reactivity of 2,2,2-trifluoroacetophenone towards nucleophilic reduction compared to acetophenone.
Materials:
-
Acetophenone
-
2,2,2-Trifluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask, magnetic stirrer, syringes, standard glassware
Workflow Diagram:
Caption: Workflow for the competitive reduction experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg), 2,2,2-trifluoroacetophenone (1.0 mmol, 174 mg), and a suitable internal standard (e.g., dodecane, 1.0 mmol). Dissolve the solids in 10 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to equilibrate the temperature to 0°C.
-
Initiation: In a separate vial, dissolve sodium borohydride (0.25 mmol, 9.5 mg) in 2 mL of cold (0°C) anhydrous methanol. This provides a substoichiometric amount of the hydride nucleophile.
-
Addition: Using a syringe, add the NaBH₄ solution dropwise to the stirring ketone mixture over 5 minutes. Ensure the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography (GC) or ¹H and ¹⁹F NMR spectroscopy. The ratio of the resulting 1-phenylethanol to 1-phenyl-2,2,2-trifluoroethanol (and remaining starting materials) will provide a quantitative measure of the relative reactivity.
Expected Outcome: The analysis will show a significantly higher conversion of trifluoroacetophenone to its corresponding alcohol compared to acetophenone, confirming its greater susceptibility to nucleophilic attack.
Conclusion
The substitution of a methyl group with a trifluoromethyl group fundamentally alters the chemical personality of acetophenone. The powerful inductive electron withdrawal of the -CF₃ group renders the carbonyl carbon of 2,2,2-trifluoroacetophenone highly electrophilic. This leads to two key behavioral changes compared to acetophenone :
-
Enhanced Reactivity with Nucleophiles: It undergoes nucleophilic addition reactions, such as reduction and organometallic addition, at a significantly faster rate.
-
Inability to Form Enolates: Lacking α-protons, it cannot act as a nucleophile in enolate-mediated reactions, restricting its role to that of an electrophile.
For the synthetic chemist, this makes trifluoroacetophenone a uniquely valuable building block. It is an exceptional electrophile for constructing complex molecules, particularly in reactions where the competing enolization of the ketone substrate is undesirable. Understanding these core principles allows researchers to strategically leverage the distinct properties of fluorinated ketones in pharmaceutical design and materials science.
References
-
Gond, R., et al. (n.d.). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. ResearchGate. Available at: [Link]
-
Klump, K. E., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. Available at: [Link]
-
Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Available at: [Link]
-
Triandafillidi, I., et al. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4044-4051. Available at: [Link]
-
Wannipurage, D., et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Inorganic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Available at: [Link]
-
Matoušová, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5851. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
Sahoo, H., et al. (2018). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[3][8]Dioxolo[4,5-d][3][8]dioxoles. The Journal of Organic Chemistry, 83(12), 6613-6622. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Available at: [Link]
-
Kokotos, C. G., et al. (2014). 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes. The Journal of Organic Chemistry, 79(9), 4044-51. Available at: [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Enol Content and Enolization. Available at: [Link]
-
Champagne, P. A., & Le-Houx, J. (2016). Conformational preferences of α-fluoroketones may influence their reactivity. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. Available at: [Link]
-
Kokotos, C. G., et al. (2014). 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig-Horner Reaction [organic-chemistry.org]
- 19. 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Enigmatic Profile of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone: A Comparative Assessment of Its Potential as a Protease Inhibitor
Introduction: The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Within the realm of enzyme inhibition, compounds featuring a trifluoromethyl ketone moiety have garnered significant interest due to their potential to mimic the transition state of peptide hydrolysis, a key process in the catalytic cycle of many proteases. This guide delves into the efficacy of one such compound, 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone, and provides a comparative framework against established protease inhibitors.
Currently, this compound is commercially available as a biochemical for research purposes[1][2]. Its chemical structure, featuring a trifluoroacetophenone core with dimethyl and methoxy substitutions on the phenyl ring, suggests a potential for biological activity. However, a comprehensive review of the scientific literature reveals a conspicuous absence of studies directly evaluating its efficacy as a protease inhibitor. While its CAS number (845823-08-7) is cataloged in chemical databases, there is no associated peer-reviewed data demonstrating its interaction with any specific protease, nor any reported IC50 or Ki values that would quantify its inhibitory potency.
This guide, therefore, takes a dual approach. Firstly, it will objectively present the current, limited state of knowledge regarding this compound. Secondly, it will leverage the known inhibitory activities of structurally related trifluoroacetophenone and fluoro ketone derivatives to provide a theoretical framework and practical methodologies for assessing its potential as a protease inhibitor. This comparative analysis will be contextualized against well-characterized protease inhibitors, offering researchers a roadmap for the empirical investigation of this and similar novel compounds.
The Trifluoroacetophenone Scaffold: A Foundation for Enzyme Inhibition
The core chemical structure of this compound belongs to the broader class of trifluoroacetophenone derivatives. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues of enzymes, such as the serine in serine proteases or the cysteine in cysteine proteases. This reactivity is the basis for the inhibitory potential of this class of compounds.
Indeed, research has demonstrated that trifluoroacetophenone derivatives can act as inhibitors of various enzymes. For instance, a series of trifluoroacetophenone derivatives have been identified as potent inhibitors of malonyl-CoA decarboxylase[3]. Furthermore, the broader category of fluoro ketones has been extensively investigated as inhibitors of a range of hydrolytic enzymes, including proteases like carboxypeptidase A and pepsin[4]. The hydrated form of the ketone is believed to act as a transition-state analog, binding tightly to the enzyme's active site[4].
Comparative Landscape: Established Protease Inhibitors
To provide a benchmark for any future evaluation of this compound, it is essential to consider the efficacy of well-established protease inhibitors. The following table summarizes the key characteristics of several prominent antiviral protease inhibitors.
| Protease Inhibitor | Target Protease | Mechanism of Action | Reported IC50 / Ki Values |
| Ritonavir | HIV-1 Protease | Competitive inhibitor, mimicking the peptide substrate. Also a potent inhibitor of cytochrome P450 3A4, used to "boost" other protease inhibitors. | Ki: 0.36 nM (HIV-1 protease)[5] |
| Lopinavir | HIV-1 Protease | Potent and selective competitive inhibitor of HIV-1 protease, preventing the cleavage of viral Gag-Pol polyproteins. | In vitro activity is significantly enhanced when co-administered with ritonavir. |
| Atazanavir | HIV-1 Protease | Azapeptide competitive inhibitor that selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins. | - |
| Darunavir | HIV-1 Protease | Non-peptidic competitive inhibitor that forms robust interactions with the protease enzyme, including strains with resistance mutations. | Kd: 4.5 x 10⁻¹² M |
Experimental Workflows for Efficacy Determination
For researchers interested in evaluating the protease inhibitory potential of this compound, a systematic experimental approach is crucial. The following protocols outline the standard methodologies for determining inhibitory activity.
In Vitro Enzyme Inhibition Assay
This initial screen is designed to determine if the compound directly inhibits the activity of a purified protease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protease.
Materials:
-
Purified protease of interest (e.g., HIV-1 protease, chymotrypsin, caspase-3)
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (optimized for the specific protease)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (a known inhibitor of the protease)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude to capture the full dose-response curve.
-
Enzyme Incubation: In the wells of a 96-well plate, add the assay buffer, the purified protease, and the different concentrations of the test compound or the positive control. Include a "no inhibitor" control (with solvent only).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic or chromogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram of the In Vitro Enzyme Inhibition Workflow:
Caption: Workflow for IC50 determination of a novel inhibitor.
Determination of Inhibition Constant (Ki) and Mechanism of Inhibition
To further characterize the inhibitor, it is important to determine its inhibition constant (Ki) and understand its mechanism of action (e.g., competitive, non-competitive, uncompetitive).
Objective: To determine the Ki and mechanism of inhibition of this compound.
Protocol:
-
Perform the in vitro enzyme inhibition assay as described above, but with a key modification: vary the concentration of the substrate at several fixed concentrations of the inhibitor.
-
Generate a series of Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot) or by non-linear regression fitting to the appropriate inhibition models.
-
Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases.
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases.
-
Uncompetitive Inhibition: Both Vmax and Km decrease proportionally.
-
-
Calculate the Ki value from the data, which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.
Sources
- 1. scbt.com [scbt.com]
- 2. 845823-08-7|this compound|BLD Pharm [bldpharm.com]
- 3. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone
Introduction
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone is a key trifluoromethyl ketone building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective merits and limitations. We will delve into the classical Friedel-Crafts acylation and a robust organometallic alternative, providing detailed protocols and data to inform methodological choices in both research and development settings.
Route 1: Classical Friedel-Crafts Trifluoroacetylation
The most direct and established method for synthesizing the target compound is the electrophilic aromatic substitution via a Friedel-Crafts acylation of 2,6-dimethylanisole. This reaction typically employs a strong Lewis acid catalyst to generate a highly reactive acylium ion from a trifluoroacetylating agent.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion (CF₃CO⁺) upon reaction of a trifluoroacetyl source, such as trifluoroacetic anhydride (TFAA), with a Lewis acid like aluminum chloride (AlCl₃).[1][2] This potent electrophile is then attacked by the electron-rich aromatic ring of 2,6-dimethylanisole. The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are ortho-, para-directing and activating, sterically guiding the substitution to the para position. The resulting ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[3]
Caption: Workflow for Friedel-Crafts Trifluoroacetylation.
Advantages & Disadvantages
Advantages:
-
High Atom Economy: This is a direct, one-step synthesis from commercially available starting materials.
-
Simplicity: The procedure is straightforward and does not require the preparation of sensitive organometallic reagents.
Disadvantages:
-
Harsh Conditions: Requires stoichiometric amounts of a strong, corrosive, and water-sensitive Lewis acid (AlCl₃).[3]
-
Workup and Waste: The aqueous workup generates significant amounts of acidic aluminum-containing waste, posing environmental and disposal challenges.
-
Substrate Limitation: The reaction is generally limited to electron-rich aromatic compounds.[2]
Route 2: Organometallic Approach via Grignard Reagent
An effective alternative that avoids the use of harsh Lewis acids involves the synthesis and subsequent acylation of an organometallic intermediate, specifically a Grignard reagent.[4] This multi-step approach offers greater control and often proceeds under milder conditions.
Mechanistic Rationale
This route begins with the bromination of 2,6-dimethylanisole to form 4-bromo-2,6-dimethylanisole. This aryl bromide is then converted into the corresponding Grignard reagent, (4-methoxy-3,5-dimethylphenyl)magnesium bromide, by reacting it with magnesium metal in an aprotic solvent like THF.[4][5] This potent nucleophile then reacts with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.[6][7] The reaction proceeds via a stable tetrahedral intermediate which, upon acidic workup, collapses to yield the desired trifluoromethyl ketone.
Caption: Workflow for Grignard-based Synthesis.
Advantages & Disadvantages
Advantages:
-
Milder Conditions: Avoids the use of strong Lewis acids, making it compatible with a wider range of functional groups.
-
Regioselectivity: The position of trifluoroacetylation is precisely controlled by the initial bromination step.
-
Cleaner Reaction: Typically results in fewer byproducts and a simpler purification process.
Disadvantages:
-
Multi-step Process: Requires additional synthetic steps (bromination and Grignard formation), potentially lowering the overall yield.
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and air, requiring anhydrous reaction conditions and inert atmospheres.[4]
-
Starting Material Cost: The multi-step nature may increase the overall cost of the synthesis.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Synthesis |
| Number of Steps | 1 | 3 (Bromination, Grignard, Acylation) |
| Key Reagents | 2,6-dimethylanisole, TFAA, AlCl₃ | 2,6-dimethylanisole, Br₂, Mg, Ethyl Trifluoroacetate |
| Reaction Conditions | Harsh (stoichiometric Lewis acid) | Mild (but requires anhydrous/inert conditions) |
| Regiocontrol | Sterically directed (generally high) | Pre-defined by bromination (excellent) |
| Typical Yield | Good to Excellent (75-90%) | Moderate to Good (60-80% overall) |
| Scalability | Challenging due to exothermicity and waste | More manageable, but requires careful control |
| Waste Stream | Acidic Al-containing aqueous waste | Magnesium salts, less hazardous |
| Ideal Application | Rapid, small-to-medium scale synthesis | Substrates with sensitive functional groups, large scale |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Trifluoroacetylation
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the slurry to 0 °C in an ice-water bath.
-
Addition of Reactants: Add a solution of 2,6-dimethylanisole (1.0 eq) in dry DCM to the dropping funnel. Separately, prepare a solution of trifluoroacetic anhydride (1.1 eq) in dry DCM.
-
Reaction: Slowly add the 2,6-dimethylanisole solution to the AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C. Following this, add the trifluoroacetic anhydride solution dropwise over 30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[8][9]
Protocol 2: Grignard Synthesis
Step A: Synthesis of 4-Bromo-2,6-dimethylanisole
-
Dissolve 2,6-dimethylanisole (1.0 eq) in a suitable solvent like carbon tetrachloride or acetic acid in a flask protected from light.
-
Cool the solution to 0 °C. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the bromine color disappears.
-
Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry, and purify to obtain the aryl bromide.
Step B: Synthesis of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone
-
Grignard Formation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-2,6-dimethylanisole (1.0 eq) in anhydrous THF dropwise to the magnesium. The reaction should start spontaneously. If not, gentle heating may be required.[5] After initiation, add the remaining aryl bromide solution to maintain a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the freshly prepared Grignard solution to 0 °C. Slowly add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.[6]
-
Monitoring and Workup: After the addition, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly pouring it into a cold saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between Friedel-Crafts acylation and the Grignard-based route for the synthesis of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone depends critically on the specific requirements of the project.
-
For rapid, lab-scale synthesis where cost and environmental impact are less critical, the Friedel-Crafts acylation offers a direct and high-yielding path.
-
For larger-scale production or for the synthesis of analogues with sensitive functional groups , the Grignard route is superior. Its milder conditions, predictable regioselectivity, and more manageable waste stream outweigh the disadvantage of being a multi-step process.
Researchers should carefully consider factors such as scale, substrate scope, and available equipment when selecting the optimal synthetic strategy.
References
-
National Center for Biotechnology Information. (n.d.). Thioxanthenes. In PubChem Compound Summary. Retrieved from [Link]
-
Romano, R. M., et al. (2024). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ciufolini, M. A., & Browne, M. E. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 52(20), 4493–4494. [Link]
-
ResearchGate. (n.d.). Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Acar, U., et al. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. [Link]
-
Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Tetrahedron Letters, 43(15), 2735-2737. [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
- Google Patents. (n.d.). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
ACS Omega. (2021). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]
- Google Patents. (n.d.). Method for synthesizing ethyl trifluoroacetate.
-
A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Chemical Communications. (2018). Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 2-iodo-4'-methoxy-3,5-dimethylbiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Retrieved from [Link]
-
Wilger, D. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications, 6, 8741. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Organic Syntheses. (n.d.). Preparation of 6-Chloro-1-hexene. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE. Retrieved from [Link]
-
Molecules. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
Digital CSIC. (n.d.). Supporting Information for Total Synthesis of (+)-Lasonolide A. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. youtube.com [youtube.com]
- 4. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 5. digital.csic.es [digital.csic.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic comparison of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone analogs
An In-Depth Spectroscopic Guide to 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone and its Analogs
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Acetophenones, a class of aromatic ketones, serve as versatile building blocks in organic synthesis and are core structures in many pharmacologically active compounds.[1][2] This guide provides a detailed comparative analysis of the spectroscopic properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone and a selection of its structural analogs.
As a senior application scientist, the objective here is not merely to present data but to illuminate the causal relationships between molecular structure and spectroscopic output. Understanding these relationships is paramount for researchers in confirming molecular identity, elucidating structural details, and predicting the properties of novel compounds. This guide is structured to walk through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—offering both practical experimental protocols and a deep dive into data interpretation.
The Analogs: A Structural Overview
To build a comprehensive comparison, we will analyze the primary compound alongside three key analogs. This selection allows for a systematic evaluation of the electronic and steric effects of the methoxy, dimethyl, and trifluoroacetyl substituents.
-
Compound A: Acetophenone: The parent structure, providing a baseline.
-
Compound B: 4'-Methoxy-2,2,2-trifluoroacetophenone: Introduces the electron-donating methoxy group and the electron-withdrawing trifluoroacetyl group.
-
Compound C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone: The target molecule, adding electron-donating methyl groups ortho to the methoxy group.
-
Compound D: 4'-(Trifluoromethyl)acetophenone: An isomeric analog where the trifluoromethyl group is on the aromatic ring instead of the acetyl group, allowing for a direct comparison of its electronic influence in different positions.
Caption: Molecular structures of the compared acetophenone analogs.
Experimental Methodologies: A Framework for Reliable Data
The integrity of spectroscopic data hinges on meticulous and standardized experimental protocols. The following sections outline validated procedures for each analytical technique.
General Spectroscopic Analysis Workflow
The process from sample preparation to final data interpretation follows a logical sequence designed to ensure data quality and comprehensive structural elucidation.
Caption: A generalized workflow for comprehensive spectroscopic analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.[3]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. As ¹⁹F is a highly receptive nucleus, fewer scans (16-64) are generally sufficient.[4] Use an appropriate reference standard like CFCl₃ (0 ppm).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop between two NaCl or KBr plates to create a thin film. For solid samples, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Background Collection: Record a background spectrum of the empty sample compartment (for thin film) or a pure KBr pellet.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane) at a concentration of ~10⁻³ M. Create a dilution to ~10⁻⁵ M for analysis.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Replace the blank with the sample cuvette and scan a range from approximately 200 to 400 nm to record the absorbance spectrum.
Protocol 4: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use an instrument equipped with an appropriate ionization source. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Field Ionization (FI) may be needed to observe the molecular ion of some fluorine compounds.[5]
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Comparative Spectroscopic Data
The following sections detail the expected spectroscopic data for each compound, grounded in established principles and available literature. The data is summarized in tables for direct comparison.
¹H and ¹⁹F NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information. The chemical shift (δ) is highly sensitive to the electronic environment of each nucleus.
Table 1: Comparative ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic H | -CH₃ | -OCH₃ | -CF₃ (¹⁹F) | Reference(s) |
|---|---|---|---|---|---|
| A: Acetophenone | 7.45-7.98 (m) | 2.61 (s) | N/A | N/A | [6][7] |
| B: 4'-Methoxy-2,2,2-trifluoroacetophenone | ~6.9 (d), ~7.9 (d) | N/A | ~3.8 (s) | ~ -72 | [8][9] |
| C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | ~7.6 (s) | ~2.3 (s) | ~3.7 (s) | ~ -72 | [10][11] |
| D: 4'-(Trifluoromethyl)acetophenone | 7.73 (d), 8.06 (d) | 2.65 (s) | N/A | ~ -63 |[12] |
Analysis & Causality:
-
Aromatic Protons: In acetophenone (A), the protons ortho to the acetyl group (~7.98 ppm) are deshielded due to the electron-withdrawing nature of the carbonyl.[13] In compound B, the electron-donating methoxy group shields the ortho protons (~6.9 ppm), shifting them upfield. For compound C, the two aromatic protons are equivalent due to symmetry and appear as a singlet. In compound D, the powerful electron-withdrawing CF₃ group deshields all aromatic protons significantly compared to acetophenone.
-
Methyl/Methoxy Protons: The acetyl methyl protons in A and D appear around 2.6 ppm.[14] The shielding effect of the methoxy group in C is counteracted by the ortho methyl groups, leading to a typical chemical shift.
-
¹⁹F Chemical Shift: The chemical shift of the CF₃ group is sensitive to the electronic nature of the attached group. For the trifluoroacetyl group (B and C), the shift is around -72 ppm. When attached directly to the aromatic ring (D), the deshielding effect is less pronounced, resulting in a shift further downfield at approximately -63 ppm.[4][15]
¹³C NMR Spectroscopy
¹³C NMR reveals the carbon skeleton. The carbonyl carbon is particularly diagnostic.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C=O | Aromatic C | -CH₃ | -OCH₃ | -CF₃ (q) | Reference(s) |
|---|---|---|---|---|---|---|
| A: Acetophenone | 198.2 | 128.3-137.1 | 26.6 | N/A | N/A | [6] |
| B: 4'-Methoxy-2,2,2-trifluoroacetophenone | ~180 (q) | ~114-164 | N/A | ~55.5 | ~116 (q) | [8] |
| C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | ~181 (q) | ~125-162 | ~16 | ~60 | ~116 (q) | [10][11] |
| D: 4'-(Trifluoromethyl)acetophenone | 196.8 | 125-139 | 26.7 | N/A | ~123 (q) |[12] |
Analysis & Causality:
-
Carbonyl (C=O) Shift: The carbonyl carbon in acetophenone (A) is at a typical value of ~198 ppm.[16] In compounds B and C, the adjacent highly electronegative CF₃ group deshields the carbonyl carbon, but this effect is presented as a quartet due to C-F coupling and the overall shift moves slightly upfield to ~180-181 ppm because of the resonance donation from the methoxy group. In D, the CF₃ group on the ring withdraws electrons, deshielding the carbonyl carbon slightly relative to acetophenone itself, but the effect is transmitted through the ring and is less direct.
-
Trifluoromethyl (CF₃) Carbon: The CF₃ carbon signal is split into a quartet by the three fluorine atoms. Its chemical shift is significantly influenced by the attached group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups, especially the carbonyl group.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch(es) | Aromatic C=C | Reference(s) |
|---|---|---|---|---|
| A: Acetophenone | ~1686 | N/A | ~1600, 1450 | [17] |
| B: 4'-Methoxy-2,2,2-trifluoroacetophenone | ~1715 | ~1150-1250 | ~1600, 1510 | |
| C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | ~1710 | ~1150-1250 | ~1600, 1480 |
| D: 4'-(Trifluoromethyl)acetophenone | ~1690 | ~1325, 1100-1200 | ~1610, 1410 | |
Analysis & Causality:
-
Carbonyl (C=O) Stretch: Conjugation of the carbonyl with the aromatic ring in acetophenone (A) lowers its stretching frequency to ~1686 cm⁻¹ from the typical ~1715 cm⁻¹ of an aliphatic ketone.[17][18] In compounds B and C, the powerful inductive electron-withdrawing effect of the adjacent CF₃ group increases the double bond character of the C=O bond, shifting the frequency to a higher wavenumber (~1710-1715 cm⁻¹), despite conjugation. For compound D, the C=O stretch is similar to acetophenone, as the electronic effect of the ring-substituted CF₃ group is less impactful on the carbonyl bond itself.
-
C-F Stretches: All fluorinated analogs (B, C, D) will show very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region.
Caption: Key electronic effects determining the C=O IR stretching frequency.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes electronic transitions within the molecule, primarily the π → π* and n → π* transitions of the conjugated system.
Table 4: UV-Vis Absorption Maxima (λ_max, nm)
| Compound | π → π Transition* | n → π Transition* | Reference(s) |
|---|---|---|---|
| A: Acetophenone | ~244 | ~320 | [19][20] |
| B: 4'-Methoxy-2,2,2-trifluoroacetophenone | ~275 | ~330 | |
| C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | ~280 | ~335 |
| D: 4'-(Trifluoromethyl)acetophenone | ~255 | ~315 | |
Analysis & Causality:
-
π → π Transition:* This intense absorption is due to the aromatic system conjugated with the carbonyl group. The electron-donating methoxy group in B and C extends the conjugation and lowers the energy gap for this transition, causing a significant bathochromic (red) shift compared to acetophenone (A).[20] The additional methyl groups in C have a smaller, additive red-shifting effect. The electron-withdrawing CF₃ group on the ring in D has a modest red-shifting effect.
-
n → π Transition:* This is a weaker, longer-wavelength absorption from the non-bonding electrons on the carbonyl oxygen. Its position is less affected by ring substituents but can be influenced by solvent polarity.
Mass Spectrometry
MS provides the molecular weight and information about the molecule's fragmentation pathways, which are related to bond strengths.
Table 5: Key Mass Spectrometry Data (m/z)
| Compound | Formula | MW | Molecular Ion [M]⁺ | Key Fragments | Reference(s) |
|---|---|---|---|---|---|
| A: Acetophenone | C₈H₈O | 120.15 | 120 | 105 [M-CH₃]⁺, 77 [C₆H₅]⁺ | [7] |
| B: 4'-Methoxy-2,2,2-trifluoroacetophenone | C₉H₇F₃O₂ | 204.15 | 204 | 135 [M-CF₃]⁺, 107 | [9] |
| C: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | C₁₁H₁₁F₃O₂ | 232.20 | 232 | 163 [M-CF₃]⁺, 135 | [10] |
| D: 4'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15 | 188 | 173 [M-CH₃]⁺, 145 [M-COCH₃]⁺ |[12] |
Analysis & Causality:
-
Fragmentation Patterns: The fragmentation of acetophenones is dominated by cleavage alpha to the carbonyl group. For compounds A and D, the loss of the methyl group ([M-15]⁺) is a prominent pathway. For the trifluoroacetyl compounds B and C, the C-C bond between the carbonyl and the CF₃ group is weak, leading to a very characteristic and often base peak corresponding to the loss of the CF₃ radical ([M-69]⁺). This difference in fragmentation is a powerful diagnostic tool for distinguishing between isomers like B and D. The stability of the resulting acylium ion dictates the preferred fragmentation pathway.
Conclusion
The spectroscopic analysis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone and its analogs reveals a clear and predictable relationship between structure and spectral data.
-
NMR Spectroscopy is invaluable for determining the precise substitution pattern on the aromatic ring and distinguishing between isomers.
-
IR Spectroscopy provides a rapid method to identify the carbonyl group and ascertain the electronic influence of adjacent substituents, particularly the powerful inductive effect of the trifluoroacetyl group.
-
UV-Vis Spectroscopy highlights the impact of substituents on the conjugated π-system, with electron-donating groups causing predictable bathochromic shifts.
-
Mass Spectrometry confirms the molecular weight and offers a definitive way to locate the position of the trifluoromethyl group based on characteristic fragmentation patterns.
By employing these techniques in concert, researchers can unambiguously elucidate the structure of complex acetophenone derivatives. This guide serves as a foundational reference, blending established protocols with the critical reasoning required to translate raw spectral data into confident structural assignments—an essential skill for professionals in chemical research and drug development.
References
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
Lumeras, M. (n.d.). Ketone infrared spectra. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Mhlongo, S. H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Oxidation. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. CHE 231 Laboratory Manual. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Filo. (2025). In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group... [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
-
Scribd. (n.d.). Acetophenone H NMR. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... [Link]
-
ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
-
Hung, I., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Angewandte Chemie International Edition. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. [Link]
-
ResearchGate. (n.d.). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone... [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Link]
-
ResearchGate. (n.d.). UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed... [Link]
-
Santiago, R. N. S. (2014). Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calculations. INIS-IAEA. [Link]
-
StudyRaid. (2025). Understand UV-Vis Absorption Characteristics of Acetophenone. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information for Asymmetric Transfer Hydrogenation. [Link]
-
Niculescu, A., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]
-
ResearchGate. (n.d.). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. [Link]
-
ResearchGate. (n.d.). General structure of acetophenone. [Link]
-
Tbb, T., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. [Link]
-
NIST WebBook. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterisation Content Methoxy Group. [Link]
-
MySkinRecipes. (n.d.). 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. [Link]
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. rsc.org [rsc.org]
- 7. Acetophenone(98-86-2) 1H NMR [m.chemicalbook.com]
- 8. 4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE CAS#: 711-38-6 [m.chemicalbook.com]
- 9. 4'-Methoxy-2,2,2-trifluoroacetophenone [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]
- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. app.studyraid.com [app.studyraid.com]
Unambiguous Structural Confirmation of CAS 845823-08-7: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to clinical application. The compound identified by CAS number 845823-08-7, a close analog of the potent tyrosine kinase inhibitor Cabozantinib, represents a molecule where unambiguous structural confirmation is paramount for understanding its biological activity, optimizing its synthesis, and ensuring intellectual property protection. While specific X-ray crystallography data for CAS 845823-08-7 is not publicly available, the existence of patents for crystalline forms of the closely related N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N′-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide strongly suggests its amenability to this definitive analytical technique.[1]
This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of small molecules like CAS 845823-08-7. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a holistic view for the modern researcher.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2][3]
The Crystallography Workflow: From Solution to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands patience and precision. The initial and often most challenging step is the cultivation of a single crystal of sufficient size and quality.[4][5]
Experimental Protocol: A Step-by-Step Guide to Crystallization and Data Collection
-
Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Methodology:
-
Prepare a supersaturated solution of CAS 845823-08-7 in a variety of solvents or solvent mixtures.
-
Employ crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.[4]
-
Screen a range of conditions (temperature, precipitant concentration, pH) to identify optimal crystallization parameters.[4]
-
Carefully select a crystal with sharp edges and no visible defects, typically greater than 0.1 mm in all dimensions.[5]
-
-
-
Data Collection:
-
Objective: To obtain a high-quality diffraction pattern.
-
Methodology:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a monochromatic X-ray beam, often from a synchrotron source for higher flux and resolution.[4]
-
Rotate the crystal and collect the diffraction data as a series of images at different orientations.
-
The angles and intensities of the diffracted X-rays are measured, yielding a unique diffraction pattern for the compound.[5]
-
-
-
Structure Solution and Refinement:
-
Objective: To translate the diffraction data into a 3D atomic model.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection.
-
Phase Determination: Solve the "phase problem" using computational methods like direct methods for small molecules.[5]
-
Model Building: Generate an initial electron density map and build an atomic model of the molecule.
-
Refinement: Iteratively refine the atomic coordinates and other parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Orthogonal Confirmation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for characterization in solution and for providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
-
Sample Preparation:
-
Dissolve a few milligrams of CAS 845823-08-7 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the different types of protons and carbons and their chemical environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting molecular fragments.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation.
-
-
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[9][10]
-
Sample Preparation:
-
Prepare a dilute solution of CAS 845823-08-7 in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are gentle methods suitable for many organic molecules.[9]
-
Mass Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[8]
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion, induce fragmentation, and analyze the resulting fragment ions to gain insights into the molecule's structure.
-
-
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Solution or Solid |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Atom connectivity, chemical environment, stereochemistry, conformation in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous, definitive structure determination[2][3] | Provides detailed information about structure and dynamics in solution; non-destructive | High sensitivity, accurate mass determination, suitable for mixture analysis (with LC)[8][9] |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; provides a static picture of the molecule in the solid state | Lower sensitivity than MS; spectra can be complex for large molecules; provides an average structure in solution | Does not provide 3D spatial arrangement; fragmentation can be complex to interpret |
| Application to CAS 845823-08-7 | Would provide the definitive proof of its 3D structure and solid-state conformation. | Essential for confirming the covalent structure and assessing conformational dynamics in solution. | Would confirm the molecular weight and elemental formula, and aid in impurity profiling.[8] |
Conclusion: An Integrated Approach to Structural Confirmation
For a molecule of pharmaceutical interest like CAS 845823-08-7, a single analytical technique, however powerful, is rarely sufficient. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, a comprehensive characterization relies on an integrated approach.
NMR spectroscopy provides invaluable data on the molecule's structure and behavior in a biologically relevant solution state, while high-resolution mass spectrometry offers a rapid and highly sensitive method to confirm its molecular formula and identify impurities. The combination of these orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the structural assignment. For researchers in drug development, mastering and judiciously applying these methods is fundamental to advancing new chemical entities from the laboratory to the clinic.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Small molecule-NMR. (2023). University of Gothenburg. [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Small Molecule X‐ray Crystal Structures at a Crossroads. (2020). Wiley Online Library. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (2019). National Institutes of Health. [Link]
-
Crystalline solid forms of N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N′-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide, processes for making, and methods of use. (2021). WIPO Patentscope. [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. omicsonline.org [omicsonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to Trifluoromethylating Agents for Aromatic Ketones
Introduction
The introduction of a trifluoromethyl (CF₃) group into aromatic ketones is a pivotal transformation in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of drug candidates.[1] Aromatic ketones, being common structural motifs in biologically active molecules, are prime targets for trifluoromethylation. This guide provides a comparative analysis of the most prominent trifluoromethylating agents, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal reagent for their specific needs.
Trifluoromethylating Agents: A Mechanistic Overview
The trifluoromethylation of aromatic ketones can be broadly categorized into two primary mechanistic pathways: nucleophilic and electrophilic trifluoromethylation. A third, radical-based pathway, also offers unique reactivity. Understanding these mechanisms is crucial for predicting reactivity and potential side reactions.
Nucleophilic Trifluoromethylation
In this pathway, a trifluoromethyl anion (CF₃⁻) equivalent is generated, which then attacks the electrophilic carbonyl carbon of the aromatic ketone. The most widely used reagent in this class is the Ruppert-Prakash reagent (TMSCF₃) .[1]
The Ruppert-Prakash Reagent (TMSCF₃)
The reaction is typically initiated by a catalytic amount of a nucleophilic activator, such as a fluoride source (e.g., TBAF, CsF) or a carbonate base (e.g., K₂CO₃).[1] The activator coordinates to the silicon atom of TMSCF₃, generating a hypervalent siliconate intermediate that readily delivers the CF₃⁻ anion to the ketone carbonyl. A subsequent silylation of the resulting alkoxide and acidic workup yields the desired trifluoromethylated alcohol.[2]
Caption: General workflow for nucleophilic trifluoromethylation of aromatic ketones.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic carbon. In the context of aromatic ketones, this typically involves the reaction of the ketone's enol or enolate form with the electrophilic reagent to generate an α-trifluoromethyl ketone. Prominent examples of electrophilic reagents include Togni's reagents and Umemoto's reagents .[3]
Togni's and Umemoto's Reagents
These reagents are hypervalent iodine compounds (Togni) or sulfonium salts (Umemoto) that are stable and easy to handle.[4][5] The reaction is often facilitated by a base to generate the enolate of the aromatic ketone, which then acts as the nucleophile. The choice of base and reaction conditions can be critical for achieving high yields and selectivity.
Caption: General workflow for electrophilic trifluoromethylation of aromatic ketones.
Comparative Performance of Trifluoromethylating Agents
The choice of trifluoromethylating agent depends on several factors, including the desired product (trifluoromethylated alcohol vs. α-trifluoromethyl ketone), the substrate's electronic and steric properties, and considerations of cost and safety. The following table summarizes the performance of various reagents on acetophenone and its derivatives, providing a basis for comparison.
| Reagent Class | Reagent | Substrate | Product | Yield (%) | Reference |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Acetophenone | 1,1,1-trifluoro-2-phenylpropan-2-ol | 88 | [1] |
| Ruppert-Prakash (TMSCF₃) | 4'-Methoxyacetophenone | 1,1,1-trifluoro-2-(4-methoxyphenyl)propan-2-ol | 92 | [1] | |
| Ruppert-Prakash (TMSCF₃) | 4'-Nitroacetophenone | 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol | 75 | [1] | |
| Electrophilic | Togni's Reagent I | Acetophenone Enolate | 2,2,2-trifluoro-1-phenylethanone | 67 | [4] |
| Umemoto's Reagent | Acetophenone Silyl Enol Ether | 2,2,2-trifluoro-1-phenylethanone | 85 | [3] | |
| Radical | TFAA/Ru(bpy)₃(PF₆)₂ | Acetophenone | 2,2,2-trifluoro-1-phenylethanone | 78 | [6] |
| TFAA/Ru(bpy)₃(PF₆)₂ | 4'-Methoxyacetophenone | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone | 82 | [6] | |
| TFAA/Ru(bpy)₃(PF₆)₂ | 4'-Chloroacetophenone | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | 75 | [6] |
Disclaimer: The yields reported above are from different sources and may have been obtained under different reaction conditions. This table is intended for illustrative comparison, and direct, side-by-side experimental evaluation is recommended for specific applications.
In-Depth Analysis and Experimental Protocols
Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
Expertise & Experience: The Ruppert-Prakash reagent is the workhorse for nucleophilic trifluoromethylation due to its commercial availability and broad functional group tolerance. The choice of activator is key; fluoride sources like TBAF are highly effective but can be sensitive to moisture, while carbonate bases like K₂CO₃ are more robust and cost-effective, though they may require longer reaction times or higher temperatures. Anhydrous conditions are generally recommended to prevent the quenching of the trifluoromethyl anion by water.
Trustworthiness: The protocol is self-validating as the formation of the trifluoromethylated alcohol can be easily monitored by TLC, GC-MS, or NMR spectroscopy. The disappearance of the starting ketone and the appearance of a new, more polar spot (for the alcohol) or a less polar spot (for the silylated intermediate) are indicative of a successful reaction.
Experimental Protocol: Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, or until completion as monitored by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Electrophilic Trifluoromethylation with Togni's Reagent
Expertise & Experience: Togni's reagents are powerful electrophilic trifluoromethylating agents, particularly for the synthesis of α-trifluoromethyl ketones from their corresponding enolates. The generation of the enolate is a critical step; strong, non-nucleophilic bases like LDA or LHMDS are often employed at low temperatures to ensure complete and regioselective enolate formation. The choice of solvent can also influence the reactivity and selectivity of the reaction.
Trustworthiness: The success of this protocol can be verified by the consumption of the starting ketone and the formation of the α-trifluoromethyl ketone, which will have a characteristic CF₃ signal in the ¹⁹F NMR spectrum. The absence of the trifluoromethylated alcohol product confirms the electrophilic pathway.
Experimental Protocol: α-Trifluoromethylation of Acetophenone with Togni's Reagent
Materials:
-
Acetophenone
-
Lithium diisopropylamide (LDA) solution
-
Togni's Reagent I
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride solution (NH₄Cl)
-
Diethyl Ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous THF at -78 °C, add LDA solution (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to generate the lithium enolate.
-
Add a solution of Togni's Reagent I (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Conclusion
The selection of a trifluoromethylating agent for aromatic ketones is a multifaceted decision that requires a thorough understanding of the desired outcome and the substrate's reactivity. For the synthesis of trifluoromethylated tertiary alcohols, the Ruppert-Prakash reagent offers a reliable and versatile nucleophilic approach. For the preparation of α-trifluoromethyl ketones, electrophilic reagents such as Togni's and Umemoto's reagents are the methods of choice, reacting with pre-formed enolates or silyl enol ethers. Radical trifluoromethylation methods are also emerging as powerful alternatives. By carefully considering the mechanistic nuances and practical aspects of each reagent class, researchers can effectively incorporate the valuable trifluoromethyl motif into their target molecules.
References
-
Das, S., et al. (2017). Direct Photoassisted α‐Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA). ChemistrySelect, 2(14), 4035-4039. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry–A European Journal, 20(50), 16806-16829. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Derivatives. Chemical Reviews, 97(3), 757-786. [Link]
-
Sahoo, B., et al. (2022). Substrate scope for trifluoromethyl-and allyl-substituted tert-alcohol synthesis. The Journal of Organic Chemistry, 87(17), 11546-11558. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]
-
Dong, C., et al. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules, 22(5), 826. [Link]
-
Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Ma, J. A., & Cahard, D. (2004). Towards chiral Togni's and Umemoto's reagents for asymmetric electrophilic trifluoromethylation. Journal of Fluorine Chemistry, 125(10), 1357-1362. [Link]
-
Dong, C., et al. (2017). Substrate scope of ketones and aldehydes tested in this trifluoromethylation reaction. ResearchGate. [Link]
-
Chen, Q. Y., & Wu, S. W. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(6), 1845-1855. [Link]
-
Protti, S., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(18), 7154-7159. [Link]
-
Tokunaga, E., et al. (2017). Micro-flow nucleophilic trifluoromethylation of carbonyl compounds using gaseous fluoroform. Beilstein Journal of Organic Chemistry, 13, 2358-2365. [Link]
-
Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 116(3), 765-825. [Link]
-
Mossine, A. V., Brooks, A. F., & Scott, P. J. (2021). Advances in [18F] Trifluoromethylation Chemistry for PET Imaging. Molecules, 26(21), 6509. [Link]
-
Deng, Q., et al. (2015). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Yoshida, M., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5(118), 97654-97659. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. brynmawr.edu [brynmawr.edu]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and chemical data are built. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of synthesized 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. We will explore the causality behind the chosen methodology, present a robust experimental protocol, and contrast its performance with orthogonal analytical techniques to construct a comprehensive and trustworthy purity profile.
Part 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)
Expert Rationale: Why RP-HPLC is the Method of Choice
The molecular structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone—featuring a substituted aromatic ring—renders it significantly hydrophobic. This inherent non-polarity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][2][3] In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.[2][4] Hydrophobic molecules, like our target analyte, interact strongly with the stationary phase, leading to longer retention. By carefully modulating the polarity of the mobile phase, we can achieve fine control over the elution of the analyte and its potential impurities, resulting in high-resolution separation.[1][2]
Method Development—A Causality-Driven Approach:
-
Column Selection: A C18 column is the industry workhorse for separating non-polar to moderately polar compounds. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, maximizing the potential for differential retention of the target molecule and any closely related, less hydrophobic or more hydrophobic impurities.[2][4]
-
Mobile Phase Composition: A gradient mixture of water and a miscible organic solvent like acetonitrile (ACN) is optimal. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[1] A gradient elution, where the percentage of organic solvent is increased over time, is crucial. It ensures that more hydrophobic impurities are eluted efficiently after the main peak, while more polar impurities are well-resolved at the beginning of the run.
-
Detector Selection: The presence of the acetophenone chromophore (the aromatic ring and carbonyl group) makes the molecule a strong absorber of ultraviolet (UV) light. UV-Vis or Photodiode Array (PDA) detection is therefore the logical choice. A wavelength of 280 nm is a suitable starting point for acetophenone derivatives, providing a good balance of sensitivity and specificity.[5][6]
Workflow for HPLC Purity Validation
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. jordilabs.com [jordilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone proper disposal procedures
As a Senior Application Scientist, providing clear, actionable guidance for the safe handling and disposal of specialized reagents like 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is paramount. This guide is structured to deliver essential safety and logistical information, ensuring that researchers can manage this compound responsibly from reception to disposal, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: Hazard Profile and Properties
Before handling any chemical, a thorough understanding of its properties and associated hazards is critical. 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a halogenated organic ketone. Its trifluoromethyl group significantly influences its reactivity and potential hazards.
Key Hazard Information:
-
Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: It may also cause respiratory irritation upon inhalation.[1][2]
-
Flammability: While not highly flammable, it is a combustible liquid and should be kept away from heat and open flames.[3]
-
Hazardous Decomposition: Upon combustion, it can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen fluoride (HF).[3]
| Property | Value | Source |
| CAS Number | 845823-08-7 | [4][5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [4] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2] |
Core Directive: The Disposal Workflow
The fundamental principle for disposing of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6][7][8] Improper disposal can lead to environmental contamination and legal consequences.[9]
The entire disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with regulations implemented by the Environmental Protection Agency (EPA).[10]
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Primary Engineering Control: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7][11]
-
Eye and Face Protection: Wear safety goggles or glasses with side shields.[7]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7] Always inspect gloves before use and change them immediately if contamination occurs.
-
Footwear: Ensure closed-toe shoes are worn in the laboratory.[7]
Step 2: Waste Segregation
-
Designated Waste Stream: As a fluorinated organic compound, this chemical must be segregated into the "Halogenated Organic Waste" stream.[6][7][12]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11] Even small amounts of halogenated compounds require the entire mixture to be treated as halogenated waste.[6] It is also crucial to keep this waste stream separate from acidic, alkaline, or heavy metal-containing wastes.[11][13]
Step 3: Container Selection and Labeling
-
Container Type: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting screw cap.[6][11] Your institution's Environmental Health and Safety (EHS) department may provide specific containers for this purpose.[11][13]
-
Labeling: The waste container must be clearly labeled before the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "Waste 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone" . Do not use abbreviations or chemical formulas.[6]
-
An accurate list of all constituents and their approximate percentages if it's a mixed waste stream.[11][12]
-
The relevant hazard pictograms (e.g., irritant, flammable).[11]
-
Step 4: Accumulation and Storage
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[6][11]
-
Location: Store the container in a well-ventilated, cool, and dry area, such as a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[11]
Step 5: Final Disposal
-
Professional Disposal: The final step is to arrange for pickup by a licensed professional waste disposal service.[3] This is typically coordinated through your institution's EHS department.[11]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a manifest to track the waste from its point of generation to its final disposal site (the "cradle-to-grave" principle).[10][14]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Step 2: Control and Contain
-
If safe to do so, eliminate all ignition sources.[15]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11]
Step 3: Cleanup and Decontamination
-
Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.[15]
-
Place the contaminated absorbent and any other cleanup materials into a designated hazardous waste container.[11]
-
Label the container as "Spill Debris containing 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone" and manage it as halogenated organic waste.
-
Decontaminate the spill area thoroughly.
Step 4: Reporting
-
Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.[11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Caption: Decision workflow for the disposal of the target compound.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. [Link]
-
HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Arkansas State University. Hazardous Waste Management. [Link]
-
Chem Service. (2014-08-16). Safety Data Sheet for 2',4',5'-Trifluoroacetophenone Solution. [Link]
-
U.S. Waste Industries. Master Guide to Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. hscprep.com.au [hscprep.com.au]
- 8. acs.org [acs.org]
- 9. Industrial Hazardous Waste Disposal | U.S. Waste Industries [uswonline.com]
- 10. epa.gov [epa.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. epa.gov [epa.gov]
- 15. cdn.chemservice.com [cdn.chemservice.com]
A Comprehensive Guide to the Safe Handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone with potential applications in pharmaceutical and agrochemical research.[1][2] By understanding the inherent chemical properties and potential hazards of this compound and its structural analogs, laboratory personnel can implement robust safety protocols that minimize risk and ensure a secure research environment.
Understanding the Compound: Properties and Hazards
Key Hazard Information (based on analogous compounds):
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Flammability: Analogous compounds are flammable liquids and vapors. Vapors may form explosive mixtures with air and can cause a flash fire.[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties is presented below. Note that some data is for the specific compound of interest, while other data is for structurally similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | PubChem[7] |
| Molecular Weight | 232.20 g/mol | PubChem[7] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Based on 4'-Fluoroacetophenone[1] |
| Odor | Distinctive aromatic odor | Based on 4'-Fluoroacetophenone[1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether | Based on 4'-Fluoroacetophenone[1] |
| Flash Point | 94.6°C (for 4'-methoxy-2,2,2-trifluoroacetophenone) | Echemi[5] |
| Density | 1.32 g/mL (for 4'-methoxy-2,2,2-trifluoroacetophenone) | Echemi[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.[8][9][10][11]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for protection against many solvents, oils, and limited exposure to acids and bases.[9][12] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound.[5][6]
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Body Protection: A flame-resistant lab coat must be worn to protect against accidental splashes and potential fire hazards. Ensure the lab coat is fully buttoned. For tasks with a significant splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors.[13] If there is a risk of exceeding exposure limits, a respirator may be required.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Engineering Controls
-
Ventilation: Always handle 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone in a well-ventilated area, preferably a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][14]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[4] Use non-sparking tools and take precautionary measures against static discharge.[5]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. If the compound is a solid, avoid creating dust.
-
During Use: Keep the container tightly closed when not in use.[4][5]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[5][6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[4][6] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] If the person feels unwell, call a poison center or doctor.[4]
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone requires disposal as hazardous waste.[15][16] Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste.[17][18] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[16]
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container.[18][19] The container must be compatible with the chemical waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its contents.[17][18]
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][19] Never dispose of this chemical down the drain.[17][19]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, from preparation to disposal.
Caption: Workflow for the safe handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Conclusion
The safe handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of proper PPE usage, engineered controls, and responsible waste management into all laboratory operations, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource to be supplemented by institution-specific safety training and procedures.
References
-
2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. (2012-03-23). Available from: [Link]
- Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents.
-
Hazardous waste segregation. Available from: [Link]
-
Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. Available from: [Link]
-
Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of - Organic Syntheses Procedure. Available from: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Available from: [Link]
-
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone - PubChem. Available from: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024-01-16). Available from: [Link]
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available from: [Link]
-
Lab Safety Equipment & PPE - ChemTalk. Available from: [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available from: [Link]
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents.
-
Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Available from: [Link]
-
3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone - MySkinRecipes. Available from: [Link]
Sources
- 1. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 2. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. bucknell.edu [bucknell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
